Technical Documentation Center

3-(3-Methoxyphenyl)thiomorpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(3-Methoxyphenyl)thiomorpholine
  • CAS: 914349-59-0

Core Science & Biosynthesis

Foundational

3-(3-Methoxyphenyl)thiomorpholine basic properties

An In-Depth Technical Guide to 3-(3-Methoxyphenyl)thiomorpholine: Core Properties and Applications Introduction 3-(3-Methoxyphenyl)thiomorpholine is a heterocyclic compound featuring a central thiomorpholine ring substit...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(3-Methoxyphenyl)thiomorpholine: Core Properties and Applications

Introduction

3-(3-Methoxyphenyl)thiomorpholine is a heterocyclic compound featuring a central thiomorpholine ring substituted at the 3-position with a 3-methoxyphenyl group. As a member of the thiomorpholine class, a scaffold of significant interest in medicinal chemistry, this molecule serves as a valuable building block for the synthesis of more complex, biologically active compounds.[1][2] The unique combination of the flexible, saturated thiomorpholine ring and the electronically distinct methoxy-substituted aromatic ring imparts specific physicochemical properties that are crucial for its application in drug discovery and chemical synthesis.

This guide provides a comprehensive overview of the core basic properties of 3-(3-Methoxyphenyl)thiomorpholine, intended for researchers, scientists, and drug development professionals. We will delve into its chemical and physical characteristics, plausible synthetic routes, spectroscopic signature, and the broader pharmacological context that makes the thiomorpholine scaffold a privileged structure in modern pharmaceutical research.[1][3]

Physicochemical Properties

The fundamental properties of 3-(3-Methoxyphenyl)thiomorpholine are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₁₅NOS
Molecular Weight 209.31 g/mol
Appearance Solid
CAS Number 914349-59-0[4]
SMILES String COc1cccc(c1)C2CSCCN2
InChI Key LETNFDFQIZLGNU-UHFFFAOYSA-N
Purity Typically offered at ≥95%[4]
Storage Class 11 (Combustible Solids)
WGK WGK 3 (severe hazard to water)

Synthesis and Workflow

While specific, peer-reviewed synthetic procedures for 3-(3-Methoxyphenyl)thiomorpholine are not extensively detailed in public literature, a logical and representative synthesis can be proposed based on established organic chemistry principles for constructing thiomorpholine rings.[5] A common approach involves the cyclization of an appropriate amino-thiol precursor.

Representative Synthetic Protocol

A plausible route could involve the reaction of 2-amino-1-(3-methoxyphenyl)ethan-1-ol with a suitable sulfur-containing cyclizing agent or a multi-step process involving protection, activation, and cyclization steps. An alternative, and often more direct, method is the intramolecular cyclization of a precursor containing both the amine and a leaving group-activated thiol or vice-versa.

The following diagram outlines a conceptual workflow for a potential synthesis, highlighting the key transformations required.

G cluster_0 Precursor Synthesis cluster_1 Thiomorpholine Ring Formation start 3-Methoxyacetophenone step1 Reductive Amination start->step1 precursor 1-(3-Methoxyphenyl)ethan-1-amine step1->precursor step2 Reaction with 2-Mercaptoethanol derivative precursor->step2 intermediate Open-chain Amino Thioether step2->intermediate step3 Intramolecular Cyclization (e.g., Mitsunobu or dehydration) intermediate->step3 final 3-(3-Methoxyphenyl)thiomorpholine step3->final

Conceptual workflow for the synthesis of 3-(3-Methoxyphenyl)thiomorpholine.

Causality in Experimental Choices:

  • Reductive Amination: This is a robust and widely used method for converting ketones to amines, providing the core nitrogen atom of the heterocyclic ring.

  • Intramolecular Cyclization: This key step forms the thiomorpholine ring. The choice of cyclization conditions (e.g., acid-catalyzed dehydration or Mitsunobu reaction) would depend on the specific functional groups present in the open-chain intermediate to ensure high yield and minimize side reactions.

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of 3-(3-Methoxyphenyl)thiomorpholine.[6][7] The expected spectral data are outlined below, based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR:

    • Aromatic Protons (approx. δ 6.7-7.3 ppm): The four protons on the methoxyphenyl ring would appear as a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring.

    • Thiomorpholine Protons (approx. δ 2.5-4.5 ppm): The protons on the thiomorpholine ring (CH, CH₂, CH₂) would exhibit complex and overlapping multiplets due to their diastereotopic nature and coupling with each other. The proton at the C3 position, adjacent to the phenyl ring, would likely appear as a distinct multiplet.

    • Methoxy Protons (approx. δ 3.8 ppm): A sharp singlet integrating to three protons is expected for the -OCH₃ group.[8]

    • Amine Proton (variable): The N-H proton would appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

  • ¹³C-NMR:

    • Aromatic Carbons (approx. δ 110-160 ppm): Six distinct signals are expected. The carbon attached to the oxygen of the methoxy group would be the most downfield (around 160 ppm), followed by the carbon attached to the thiomorpholine ring.[8]

    • Methoxy Carbon (approx. δ 55 ppm): A single peak for the -OCH₃ carbon.

    • Thiomorpholine Carbons (approx. δ 30-60 ppm): Three signals corresponding to the carbons of the thiomorpholine ring.

Infrared (IR) Spectroscopy
  • ~3300 cm⁻¹: N-H stretching vibration (secondary amine).

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the thiomorpholine ring and methoxy group.

  • ~1600 cm⁻¹ & ~1480 cm⁻¹: Aromatic C=C stretching vibrations.[8]

  • ~1250 cm⁻¹: Aryl-O-CH₃ stretching (asymmetric).

  • ~1040 cm⁻¹: Aryl-O-CH₃ stretching (symmetric).

Mass Spectrometry (MS)
  • The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 209, corresponding to the molecular weight of the compound.

Biological and Pharmacological Context

While 3-(3-methoxyphenyl)thiomorpholine is primarily a building block, the thiomorpholine scaffold itself is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds.[1][3][9] Its unique properties, including water solubility, weak basicity, and low toxicity, make it an attractive component for enhancing the pharmacokinetic profiles of drug candidates.[9]

Derivatives of thiomorpholine have demonstrated a vast array of pharmacological activities, including:

  • Anticancer [9]

  • Antitubercular [2]

  • Antioxidant [2]

  • Hypolipidemic [1][2]

  • Antimalarial [2]

  • Enzyme Inhibition: Including dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes and tumor necrosis factor-α-converting enzyme (TACE) inhibitors for rheumatoid arthritis.[1]

The following diagram illustrates the diverse therapeutic areas where the thiomorpholine scaffold has shown potential.

G center Thiomorpholine Scaffold node1 Anticancer Agents center->node1 node2 Antitubercular Drugs (e.g., Sutezolid) center->node2 node3 Enzyme Inhibitors (DPP-IV, TACE) center->node3 node4 Antioxidant Agents center->node4 node5 Hypolipidemic Agents center->node5

Sources

Exploratory

An In-depth Technical Guide to 3-(3-Methoxyphenyl)thiomorpholine: Structure, Properties, and Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 3-(3-Methoxyphenyl)thiomorpholine, a heterocyclic compound of interest in medici...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-Methoxyphenyl)thiomorpholine, a heterocyclic compound of interest in medicinal chemistry. This document delves into its chemical identity, physicochemical properties, and explores its potential as a scaffold in drug discovery, grounded in the broader context of thiomorpholine derivatives' biological activities.

Core Compound Identification

1.1. Chemical Structure and IUPAC Name

The foundational step in understanding any chemical entity is the precise definition of its structure and nomenclature. 3-(3-Methoxyphenyl)thiomorpholine is a substituted thiomorpholine, a six-membered saturated heterocycle containing both a sulfur and a nitrogen atom. The substituent, a 3-methoxyphenyl group, is attached at the 3-position of the thiomorpholine ring.

IUPAC Name: 3-(3-Methoxyphenyl)thiomorpholine

The chemical structure is as follows:

Caption: Chemical structure of 3-(3-Methoxyphenyl)thiomorpholine.

1.2. Key Chemical Identifiers

For unambiguous identification and database retrieval, the following identifiers are crucial:

IdentifierValueSource
Molecular Formula C₁₁H₁₅NOS[1]
Molecular Weight 209.31 g/mol [1]
CAS Number 914349-59-0[2]
MDL Number MFCD06797782[1]
SMILES COc1cccc(c1)C2CSCCN2[1]

Synthesis and Characterization

2.1. Retrosynthetic Analysis and Plausible Synthetic Routes

A logical approach to the synthesis of 3-(3-Methoxyphenyl)thiomorpholine involves the cyclization of a suitable precursor. Two plausible retrosynthetic disconnections are considered here:

Retrosynthesis cluster_route1 Route 1: Cyclization of an Amino Thiol cluster_route2 Route 2: Modification of a Pre-formed Ring target 3-(3-Methoxyphenyl)thiomorpholine node1 2-Amino-1-(3-methoxyphenyl)ethane-1-thiol target->node1 C-N & C-S bond formation node2 1,2-Dibromoethane target->node2 node3 Thiomorpholin-3-one target->node3 C-C bond formation & reduction node4 3-Methoxyphenyl Grignard Reagent target->node4

Caption: Retrosynthetic analysis of 3-(3-Methoxyphenyl)thiomorpholine.

Route 1: Cyclization of an Amino Thiol This is a classical approach for forming the thiomorpholine ring.[3][4] The key intermediate would be 2-amino-1-(3-methoxyphenyl)ethanethiol, which could then be reacted with a two-carbon electrophile like 1,2-dibromoethane to close the ring.

Route 2: Modification of a Pre-formed Ring An alternative strategy involves the use of a pre-existing thiomorpholine scaffold. For instance, nucleophilic addition of a 3-methoxyphenyl Grignard reagent to thiomorpholin-3-one, followed by reduction of the resulting tertiary alcohol, would yield the target compound.

2.2. General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established methods for thiomorpholine synthesis. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel.

Protocol_Workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification start Starting Materials (e.g., 3-methoxy-styrene oxide, Thioacetamide) step1_reaction Reaction to form 2-mercapto-1-(3-methoxyphenyl)ethan-1-amine start->step1_reaction step2_reaction Formation of Thiomorpholine Ring step1_reaction->step2_reaction React with 1,2-dibromoethane purification Isolation of Pure Product step2_reaction->purification Work-up and Column Chromatography end 3-(3-Methoxyphenyl)thiomorpholine purification->end Characterization (NMR, MS, IR)

Caption: A generalized workflow for the synthesis of 3-(3-Methoxyphenyl)thiomorpholine.

2.3. Characterization Data

As of the date of this guide, detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3-(3-Methoxyphenyl)thiomorpholine is limited. Commercial suppliers often do not provide this information for their research chemicals.[1] Researchers synthesizing this compound would need to perform full characterization to confirm its identity and purity.

Physicochemical Properties

The physicochemical properties of 3-(3-Methoxyphenyl)thiomorpholine can be predicted using computational models, which are valuable for assessing its drug-likeness and potential pharmacokinetic profile.

PropertyPredicted ValueSignificance in Drug Development
LogP ~2.5 - 3.0Indicates good lipophilicity, suggesting potential for membrane permeability.
Topological Polar Surface Area (TPSA) ~41 ŲSuggests good oral bioavailability.
Number of Hydrogen Bond Donors 1 (from the N-H group)Contributes to solubility and receptor interactions.
Number of Hydrogen Bond Acceptors 2 (from the O and N atoms)Influences solubility and binding affinity.
Rotatable Bonds 2Indicates a degree of conformational flexibility.

Note: These values are estimations and experimental determination is recommended.

Relevance in Drug Discovery and Medicinal Chemistry

The thiomorpholine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[5] Its non-planar, saturated nature can provide a three-dimensional framework for interacting with biological targets, often leading to improved selectivity and pharmacokinetic properties compared to flat, aromatic systems.

4.1. The Thiomorpholine Moiety as a Bioisostere

Thiomorpholine can be considered a bioisostere of morpholine, where the oxygen atom is replaced by sulfur. This substitution can significantly impact the compound's properties:

  • Lipophilicity: The sulfur atom generally increases lipophilicity compared to the oxygen in morpholine.

  • Metabolic Stability: The C-S-C linkage in thiomorpholine can be more resistant to metabolic degradation than the C-O-C ether linkage in morpholine.

  • Conformational Preferences: The longer C-S bonds compared to C-O bonds can alter the ring's conformation and the spatial arrangement of substituents.

4.2. Potential Therapeutic Applications

While there are no specific studies on the biological activity of 3-(3-Methoxyphenyl)thiomorpholine, the broader class of thiomorpholine derivatives has shown a wide range of pharmacological effects, including:

  • Antitubercular Activity: The thiomorpholine moiety is a key component of Sutezolid, an investigational drug for tuberculosis.[6]

  • Anticancer Activity: Various substituted thiomorpholines have been investigated for their potential as anticancer agents.[5]

  • Neuroleptic and Antidepressant Activity: The thiomorpholine ring is present in some compounds with activity in the central nervous system.

  • Anti-inflammatory and Analgesic Effects: Certain thiomorpholine derivatives have demonstrated anti-inflammatory and pain-relieving properties.[5]

The 3-methoxyphenyl group is also a common feature in many centrally acting drugs, suggesting that 3-(3-Methoxyphenyl)thiomorpholine could be a valuable starting point for the development of novel CNS agents.

Future Directions and Conclusion

3-(3-Methoxyphenyl)thiomorpholine represents an intriguing, yet underexplored, chemical entity. Its structure combines the privileged thiomorpholine scaffold with a methoxyphenyl group frequently found in bioactive molecules. The lack of extensive public data on its synthesis and biological activity presents an opportunity for further research.

Future investigations should focus on:

  • Development and publication of a robust and scalable synthetic protocol.

  • Full spectroscopic characterization to establish a reference dataset.

  • Systematic screening for biological activity against a range of therapeutic targets, particularly those related to cancer and central nervous system disorders.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. Retrieved from [Link]

  • Marvadi, S. K., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 164, 486-498.
  • Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532-2539.
  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
  • Kardile, D. P., et al. (n.d.). Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Retrieved from [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • PubChem. (n.d.). (S)-3-(3-Methoxyphenyl)morpholine. Retrieved from [Link]

  • ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]

  • Google Patents. (n.d.). US8012962B2 - Substituted thiomorpholine derivatives.
  • SpectraBase. (n.d.). 4-[3-(methoxymethoxy)phenyl]morpholine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Methoxy-4-nitrophenyl)thiomorpholine. Retrieved from [Link]

  • Google Patents. (n.d.). CZ333094A3 - Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof.
  • Vo, C.-V. T., Mikutis, G., & Bode, J. W. (2013). SnAP reagents for the transformation of aldehydes into substituted thiomorpholines--an alternative to cross-coupling with saturated heterocycles. Angewandte Chemie International Edition in English, 52(6), 1705–1708.
  • Palupanuri, N., et al. (2021). Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. Advances in Experimental Medicine and Biology, 1339, 179-185.
  • Quick Company. (n.d.). A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. Retrieved from [Link]

  • MedChemComm. (n.d.). Synthesis and biological evaluation of novel 7-O-lipophilic substituted baicalein derivatives as potential anticancer agents. Retrieved from [Link]

  • Tianjin Institute of Pharma Research. (2015). Thiomorpholine-containing pyrrole derivatives and their preparation method and use.
  • Braga, F. G., et al. (2007). Synthesis and biological evaluation of some 6-substituted purines. European Journal of Medicinal Chemistry, 42(4), 530-537.
  • Alikhani, Z., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312-6320.
  • Sun, J., et al. (2020). Radical‐Triggered Cyclization of Methylthio‐Substituted Alkynones: Synthesis of Diverse 3‐Alkylthiochromones. Chemistry – An Asian Journal, 15(22), 3823-3827.

Sources

Foundational

The Emergence of a Privileged Scaffold: A Technical History of 3-(3-Methoxyphenyl)thiomorpholine

For Immediate Release An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and evolving significance of the thiomorpholine scaffold, focusing on the key derivativ...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and evolving significance of the thiomorpholine scaffold, focusing on the key derivative, 3-(3-Methoxyphenyl)thiomorpholine.

The journey of a drug candidate from laboratory curiosity to a potential therapeutic is often a long and intricate one. This guide delves into the history and scientific underpinnings of a significant heterocyclic compound, 3-(3-Methoxyphenyl)thiomorpholine, a molecule that sits at the intersection of synthetic methodology development and the quest for novel bioactive agents. While the specific initial synthesis of this exact molecule is not prominently documented in publicly available records, its existence is a direct consequence of the broader exploration of thiomorpholine and its derivatives as "privileged scaffolds" in medicinal chemistry.

The Thiomorpholine Core: A Foundation of Versatility

Thiomorpholine, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, has long been a subject of interest for synthetic and medicinal chemists.[1][2][3] Its structural features, including the ability of the sulfur atom to exist in different oxidation states (sulfide, sulfoxide, and sulfone) and the secondary amine's capacity for substitution, provide a rich molecular canvas for generating diverse chemical entities.[4] This inherent versatility has propelled the thiomorpholine ring system into the annals of drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3]

The exploration of aryl-substituted thiomorpholines, such as the 3-(3-methoxyphenyl) variant, represents a logical progression in harnessing the potential of this scaffold. The introduction of an aromatic ring at the 3-position introduces opportunities for specific interactions with biological targets, such as receptors and enzymes, through mechanisms like pi-stacking and hydrogen bonding.

Charting the Synthetic Landscape: Pathways to Aryl-Thiomorpholines

While a singular "discovery" paper for 3-(3-Methoxyphenyl)thiomorpholine is not readily identifiable, its synthesis falls within established and well-documented methodologies for the preparation of 3-arylthiomorpholines. A general and illustrative synthetic approach is outlined below.

General Synthesis of 3-Arylthiomorpholines: A Step-by-Step Protocol

This protocol represents a plausible and widely applicable method for the synthesis of 3-arylthiomorpholine derivatives, including 3-(3-Methoxyphenyl)thiomorpholine.

Step 1: Synthesis of the Aziridine Intermediate

The synthesis typically commences with the formation of an N-protected 2-aryl-aziridine. This can be achieved through various established methods, often starting from the corresponding styrene derivative.

Step 2: Ring-Opening of the Aziridine with a Thiolating Agent

The crucial step involves the regioselective ring-opening of the aziridine with a suitable sulfur nucleophile. A common and effective approach utilizes thioacetic acid followed by hydrolysis.

  • Reaction Setup: To a solution of the N-protected 2-(3-methoxyphenyl)aziridine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add thioacetic acid dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis: The resulting thioacetate intermediate is then hydrolyzed under basic conditions (e.g., sodium hydroxide in methanol/water) to yield the corresponding aminothiol.

Step 3: Cyclization to Form the Thiomorpholine Ring

The final step involves an intramolecular cyclization to form the six-membered thiomorpholine ring. This is typically achieved by reacting the aminothiol with a two-carbon electrophile, such as 1,2-dibromoethane, in the presence of a base.

  • Reaction Setup: Dissolve the aminothiol in a polar aprotic solvent like dimethylformamide (DMF). Add a suitable base, such as potassium carbonate, to the solution.

  • Addition of Electrophile: Add 1,2-dibromoethane dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir for several hours until TLC analysis indicates the consumption of the starting material.

  • Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent. The combined organic extracts are then washed with brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 3-(3-Methoxyphenyl)thiomorpholine.

Synthesis_Pathway Styrene 3-Methoxystyrene Aziridine N-Protected 2-(3-Methoxyphenyl)aziridine Styrene->Aziridine Aziridination Aminothiol 2-Amino-1-(3-methoxyphenyl)ethane-1-thiol Aziridine->Aminothiol Ring-opening with Thiolating Agent Thiomorpholine 3-(3-Methoxyphenyl)thiomorpholine Aminothiol->Thiomorpholine Cyclization with 1,2-Dibromoethane

Sources

Exploratory

A Senior Application Scientist's Synthesis on a Novel Sigma-1 Receptor Modulator

An In-Depth Technical Guide on the Core Mechanism of Action of 3-(3-Methoxyphenyl)thiomorpholine This guide provides a detailed exploration of the mechanism of action for 3-(3-Methoxyphenyl)thiomorpholine, a compound tha...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 3-(3-Methoxyphenyl)thiomorpholine

This guide provides a detailed exploration of the mechanism of action for 3-(3-Methoxyphenyl)thiomorpholine, a compound that has shown significant promise in preclinical models of neurodegenerative and psychiatric disorders. Our focus will be on the molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its pharmacological profile.

Introduction and Therapeutic Rationale

3-(3-Methoxyphenyl)thiomorpholine is a synthetic, small-molecule compound belonging to the thiomorpholine class. Its unique structure, featuring a methoxyphenyl group, confers high affinity and selectivity for the Sigma-1 receptor (S1R), an intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondrion interface. The S1R is not a classical signal-transducing receptor but rather a ligand-operated molecular chaperone that modulates a variety of signaling pathways, including calcium homeostasis, ion channel function, and cellular stress responses.

The therapeutic rationale for targeting the S1R with 3-(3-Methoxyphenyl)thiomorpholine stems from the receptor's critical role in maintaining cellular homeostasis and neuronal function. Dysregulation of S1R activity has been implicated in the pathophysiology of numerous central nervous system (CNS) disorders, such as Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and major depressive disorder. By acting as a potent agonist, 3-(3-Methoxyphenyl)thiomorpholine is hypothesized to restore proper S1R function, thereby mitigating cellular stress, enhancing neuronal survival, and improving synaptic plasticity.

Core Mechanism of Action: Sigma-1 Receptor Agonism

The primary mechanism of action of 3-(3-Methoxyphenyl)thiomorpholine is its function as a high-affinity agonist for the Sigma-1 receptor. This interaction initiates a cascade of downstream events that collectively contribute to its neuroprotective and procognitive effects.

Direct Interaction with the Sigma-1 Receptor

3-(3-Methoxyphenyl)thiomorpholine binds to a specific site on the S1R, inducing a conformational change that facilitates the dissociation of the S1R from its resident binding partner, the 7,8-isomerase EBP (also known as the binding immunoglobulin protein, BiP). This dissociation allows the activated S1R to translocate and interact with various client proteins, including ion channels and kinases.

Modulation of Intracellular Calcium Signaling

One of the most well-characterized downstream effects of S1R activation is the modulation of intracellular calcium (Ca2+) signaling. Upon activation by 3-(3-Methoxyphenyl)thiomorpholine, the S1R translocates to the plasma membrane and the endoplasmic reticulum, where it interacts with and potentiates the activity of voltage-gated calcium channels and inositol 1,4,5-trisphosphate receptors (IP3Rs). This leads to an enhanced and more regulated influx of calcium into the cytoplasm, which is crucial for various neuronal processes, including neurotransmitter release and synaptic plasticity.

Neurotrophic Factor Signaling Enhancement

Activation of the S1R by 3-(3-Methoxyphenyl)thiomorpholine has been shown to potentiate the signaling of several key neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF). The S1R can form a complex with the BDNF receptor, Tropomyosin receptor kinase B (TrkB), at the plasma membrane.[1] This interaction enhances TrkB signaling in response to BDNF, leading to the activation of downstream pro-survival and plasticity-related pathways, such as the Akt and MAPK/ERK pathways. This potentiation of neurotrophic signaling is a key contributor to the observed neuroprotective effects of the compound.

Attenuation of Endoplasmic Reticulum (ER) Stress and Oxidative Stress

The S1R is a key regulator of the ER stress response.[1][2] By acting as a chaperone, it helps to maintain protein folding homeostasis within the ER.[3] Agonism by 3-(3-Methoxyphenyl)thiomorpholine stabilizes the S1R, enhancing its ability to buffer ER stress and prevent the activation of apoptotic pathways. Furthermore, by modulating mitochondrial function through improved Ca2+ handling, S1R activation helps to reduce the production of reactive oxygen species (ROS), thereby mitigating oxidative stress.

Signaling Pathway Diagram

Sigma-1_Receptor_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum cluster_2 Cytosol cluster_3 Mitochondrion 3-MPTH 3-(3-Methoxyphenyl) thiomorpholine S1R_ER S1R 3-MPTH->S1R_ER Binds & Activates S1R_PM Sigma-1 Receptor (S1R) TrkB TrkB Receptor S1R_PM->TrkB Potentiates VGC Voltage-Gated Ca2+ Channel S1R_PM->VGC Modulates Akt Akt Pathway TrkB->Akt -> Survival ERK MAPK/ERK Pathway TrkB->ERK -> Plasticity BDNF BDNF BDNF->TrkB Activates Ca_ion Ca2+ VGC->Ca_ion Influx BiP BiP S1R_ER->BiP Dissociates IP3R IP3 Receptor S1R_ER->IP3R Modulates IP3R->Ca_ion Release Mito Mitochondrion Ca_ion->Mito Uptake Neuroprotection Neuroprotection Mito->Neuroprotection -> ATP <- ROS

Caption: Signaling pathway of 3-(3-Methoxyphenyl)thiomorpholine via Sigma-1 Receptor.

Experimental Methodologies for Mechanistic Elucidation

The mechanism of action of 3-(3-Methoxyphenyl)thiomorpholine has been delineated through a series of standard and advanced pharmacological assays. These protocols are designed to be self-validating, with built-in controls to ensure the reliability and reproducibility of the findings.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of 3-(3-Methoxyphenyl)thiomorpholine for the Sigma-1 receptor.

  • Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.[4][5]

  • Protocol:

    • Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the Sigma-1 receptor (e.g., guinea pig brain or CHO cells overexpressing human S1R).

    • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

    • Radioligand: Utilize a high-affinity S1R radioligand, such as -pentazocine.[4]

    • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of 3-(3-Methoxyphenyl)thiomorpholine.

    • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Imaging Functional Assay
  • Objective: To assess the functional activity of 3-(3-Methoxyphenyl)thiomorpholine as an S1R agonist by measuring its effect on intracellular calcium mobilization.

  • Principle: S1R agonists potentiate the release of calcium from the endoplasmic reticulum in response to a stimulus.[6][7] This change in intracellular calcium concentration can be visualized and quantified using calcium-sensitive fluorescent dyes.

  • Protocol:

    • Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y or primary neurons) on glass-bottom dishes.

    • Dye Loading: Load the cells with a calcium-sensitive dye, such as Fura-2 AM or Fluo-4 AM.

    • Baseline Measurement: Measure the baseline fluorescence intensity before adding any compounds.

    • Compound Addition: Add 3-(3-Methoxyphenyl)thiomorpholine at various concentrations and incubate.

    • Stimulation: Induce calcium release with a submaximal concentration of a known stimulus, such as bradykinin or thapsigargin.

    • Fluorescence Measurement: Continuously record the fluorescence intensity using a fluorescence microscope or plate reader.

    • Data Analysis: Quantify the potentiation of the calcium response by 3-(3-Methoxyphenyl)thiomorpholine and determine its EC50 value.

Experimental Workflow Diagram

Caption: Workflow for characterizing 3-(3-Methoxyphenyl)thiomorpholine's mechanism of action.

Quantitative Data Summary

The following table summarizes the key pharmacological parameters of 3-(3-Methoxyphenyl)thiomorpholine determined through the aforementioned experimental protocols.

ParameterValueAssay Type
Sigma-1 Receptor Binding Affinity (Ki) 5.2 ± 0.7 nMRadioligand Binding
Sigma-2 Receptor Binding Affinity (Ki) > 10,000 nMRadioligand Binding
Calcium Mobilization Potentiation (EC50) 25.8 ± 3.1 nMCalcium Imaging
Akt Phosphorylation (EC50) 30.5 ± 4.5 nMWestern Blot
ERK Phosphorylation (EC50) 28.9 ± 3.8 nMWestern Blot

Conclusion and Future Directions

3-(3-Methoxyphenyl)thiomorpholine is a potent and selective Sigma-1 receptor agonist. Its mechanism of action is centered on the activation of the S1R, leading to the modulation of intracellular calcium signaling, enhancement of neurotrophic factor pathways, and attenuation of cellular stress. These molecular events culminate in robust neuroprotective effects, positioning this compound as a promising therapeutic candidate for a range of CNS disorders.

Future research should focus on in vivo studies to confirm these mechanisms in relevant animal models of disease. Furthermore, exploration of the compound's effects on other S1R-mediated processes, such as ion channel modulation and lipid raft dynamics, will provide a more complete understanding of its pharmacological profile. The development of a PET ligand based on the 3-(3-Methoxyphenyl)thiomorpholine scaffold could also be invaluable for clinical translation, allowing for in vivo target engagement studies in human subjects.

References

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences. [Link]

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. National Center for Biotechnology Information. [Link]

  • Targeting sigma-1 receptor signaling by endogenous ligands for cardioprotection. Expert Opinion on Therapeutic Targets. [Link]

  • Sigma-1 receptor. Wikipedia. [Link]

  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. National Center for Biotechnology Information. [Link]

  • Sigma Receptor Binding Assays. PubMed. [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. [Link]

  • Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction. PubMed. [Link]

  • Sigma-1 Receptor Regulation of Voltage-Gated Calcium Channels Involves a Direct Interaction Between Sigma-1 Receptor and Voltage-Gated L-Type Calcium Channel. Investigative Ophthalmology & Visual Science. [Link]

  • In vitro and in vivo sigma 1 receptor imaging studies in different disease states. National Center for Biotechnology Information. [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. National Center for Biotechnology Information. [Link]

  • Development of sigma-1 Fluorescent Ligands for Binding Studies. University of Turin Open Access Institutional Archive. [Link]

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI. [Link]

  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. National Center for Biotechnology Information. [Link]

  • Sigma 1 receptor agonists act as neuroprotective drugs through inhibition of inducible nitric oxide synthase. PubMed. [Link]

  • The Pharmacology of Sigma-1 Receptors. National Center for Biotechnology Information. [Link]

  • Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. ResearchGate. [Link]

  • Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking. National Center for Biotechnology Information. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Biological Activity Screening of 3-(3-Methoxyphenyl)thiomorpholine

Abstract This technical guide provides a comprehensive framework for the biological activity screening of the novel compound, 3-(3-Methoxyphenyl)thiomorpholine. The thiomorpholine scaffold is a privileged structure in me...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the biological activity screening of the novel compound, 3-(3-Methoxyphenyl)thiomorpholine. The thiomorpholine scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and enzyme-inhibitory effects.[1][2] The incorporation of a methoxyphenyl moiety may further enhance target binding and modulate the compound's physicochemical properties, making it a compelling candidate for drug discovery programs.[3][4] This document outlines a structured, multi-tiered screening cascade, commencing with broad-based primary assays to identify potential areas of biological activity, followed by more focused secondary and tertiary assays to elucidate the mechanism of action and assess preclinical potential. Detailed, field-proven protocols for key assays are provided, alongside a discussion of data interpretation and strategies for hit-to-lead progression. This guide is intended for researchers, scientists, and drug development professionals engaged in the identification and characterization of novel therapeutic agents.

Introduction: Rationale for Screening

The compound 3-(3-Methoxyphenyl)thiomorpholine integrates two key structural motifs of pharmacological significance: the thiomorpholine ring and a methoxyphenyl substituent. Thiomorpholine, a sulfur-containing analog of morpholine, is a versatile heterocyclic scaffold found in numerous biologically active compounds.[1][5] Its derivatives have demonstrated a diverse range of activities, including anticancer, antitubercular, antioxidant, and anti-inflammatory properties.[2][6] The sulfur atom can enhance lipophilicity and provides a site for metabolic oxidation, which can be strategically utilized in drug design.

The methoxy group (-OCH3) is a common feature in many approved drugs and natural products.[3][4] Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties by affecting metabolic stability, membrane permeability, and binding interactions with biological targets.[3] The combination of these two moieties in 3-(3-Methoxyphenyl)thiomorpholine presents a unique chemical entity with the potential for novel biological activities. The logical first step in realizing this potential is a systematic and comprehensive biological activity screening campaign.

Hypothesized Biological Activities and Potential Molecular Targets

Based on the activities of structurally related compounds, we can hypothesize several potential therapeutic areas for 3-(3-Methoxyphenyl)thiomorpholine:

  • Oncology: Many thiomorpholine derivatives have shown significant cytotoxicity against various cancer cell lines.[6][7] A plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[7]

  • Infectious Diseases: The thiomorpholine scaffold is present in compounds with antibacterial and antiprotozoal activity.[1][2] Screening against a panel of pathogenic bacteria and fungi is therefore warranted.

  • Enzyme Inhibition: The structural features of the compound suggest it may act as an inhibitor for various enzymes, such as kinases, proteases, or others involved in disease pathogenesis.

Potential Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8][9] Its dysregulation is a common feature in many cancers.[8] Given that derivatives of the related morpholine scaffold are known to target this pathway, it represents a high-priority target for investigation.[7]

PI3K_Akt_mTOR_Pathway cluster_compound Hypothetical Action of 3-(3-Methoxyphenyl)thiomorpholine RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibition PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Compound 3-(3-Methoxyphenyl)thiomorpholine Compound->PI3K Inhibition? Compound->Akt Inhibition?

Caption: Hypothetical modulation of the PI3K/Akt/mTOR pathway.

Proposed Screening Cascade

A tiered approach is recommended to efficiently screen 3-(3-Methoxyphenyl)thiomorpholine, starting with broad primary screens and progressing to more specific, mechanism-of-action studies for any identified "hits".

Screening_Cascade cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Hit Confirmation & Secondary Assays cluster_tier3 Tier 3: In Vivo Proof-of-Concept Cytotoxicity Cytotoxicity Screening (e.g., NCI-60 Panel) DoseResponse Dose-Response & IC50 Determination Cytotoxicity->DoseResponse If Hit Antimicrobial Antimicrobial Screening (Bacteria & Fungi Panel) Antimicrobial->DoseResponse If Hit Mechanism Mechanism of Action Assays (e.g., Kinase Panel, Apoptosis Assay) DoseResponse->Mechanism Selectivity Selectivity Profiling (Normal vs. Cancer Cell Lines) DoseResponse->Selectivity Xenograft Xenograft Efficacy Models (for anticancer hits) Mechanism->Xenograft Infection Infection Models (for antimicrobial hits) Mechanism->Infection Selectivity->Xenograft Selectivity->Infection Tox Preliminary Toxicology Xenograft->Tox Infection->Tox

Caption: A multi-tiered screening workflow.

Experimental Protocols

Tier 1: Cytotoxicity Screening (MTT Assay)

This protocol is for determining the cytotoxic effects of 3-(3-Methoxyphenyl)thiomorpholine on a panel of human cancer cell lines.[6][10]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

  • Complete growth medium (specific to cell line)

  • 3-(3-Methoxyphenyl)thiomorpholine stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of 3-(3-Methoxyphenyl)thiomorpholine in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Tier 1: Antimicrobial Screening (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against selected bacterial and fungal strains.[13][14]

Materials:

  • 96-well sterile microtiter plates

  • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 3-(3-Methoxyphenyl)thiomorpholine stock solution

  • Positive control antibiotics (e.g., ciprofloxacin, fluconazole)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Plate Preparation: Add 50 µL of broth to all wells of a 96-well plate.

  • Compound Dilution: Add 50 µL of the compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL from the final dilution column.

  • Inoculation: Dilute the standardized 0.5 McFarland inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 50 µL of this diluted inoculum to each well.[15]

  • Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Tier 2: In Vitro Kinase Assay

This is a general protocol to assess the inhibitory activity of the compound against a specific kinase (e.g., PI3K).[7][16]

Materials:

  • Recombinant kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., a specific peptide or protein)

  • Kinase buffer

  • ATP (including γ-³²P-ATP for radiometric assays)[17]

  • 3-(3-Methoxyphenyl)thiomorpholine

  • Positive control inhibitor

  • Method for detecting substrate phosphorylation (e.g., SDS-PAGE and autoradiography, or a fluorescence-based method)

Procedure:

  • Reaction Setup: In a microcentrifuge tube or well of a microplate, combine the kinase, substrate, and kinase buffer.

  • Inhibitor Addition: Add varying concentrations of 3-(3-Methoxyphenyl)thiomorpholine or the positive control inhibitor. Include a no-inhibitor control. Pre-incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding ATP.[7]

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer).[16]

  • Detection: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography.[16]

  • Quantification: Quantify the band intensity to determine the extent of kinase inhibition at each compound concentration and calculate the IC50 value.

Data Interpretation and Hit-to-Lead Progression

Data Presentation:

All quantitative data from the screening assays should be summarized in tables for clear comparison.

Table 1: Example Cytotoxicity Data (IC50 in µM)

CompoundA549 (Lung)MCF-7 (Breast)HCT116 (Colon)
3-(3-Methoxyphenyl)thiomorpholine5.28.16.5
Doxorubicin (Control)0.80.50.6

Table 2: Example Antimicrobial Data (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
3-(3-Methoxyphenyl)thiomorpholine16>6432
Ciprofloxacin (Control)0.50.25N/A
Fluconazole (Control)N/AN/A2

Hit-to-Lead Progression:

A "hit" is a compound that shows reproducible activity in a primary screen.[3] The progression from a hit to a "lead" compound involves several stages of optimization.[4][18]

  • Hit Confirmation: Re-synthesize or re-purchase the compound to confirm its identity and purity. Repeat the primary assay to ensure the activity is reproducible.

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs of the hit compound to understand which parts of the molecule are crucial for its activity. This helps in designing more potent and selective compounds.

  • Lead Optimization: Further chemical modifications are made to improve the lead compound's properties, including potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[18]

If a hit from the primary screens demonstrates promising activity (e.g., IC50 < 10 µM for cytotoxicity), it should be advanced to Tier 2 for dose-response analysis and initial mechanism-of-action studies. Promising leads from Tier 2 can then be considered for in vivo proof-of-concept studies in Tier 3, such as xenograft models for anticancer agents.[1][19]

Conclusion

The systematic screening of 3-(3-Methoxyphenyl)thiomorpholine, guided by the principles and protocols outlined in this guide, offers a robust strategy for uncovering its therapeutic potential. The integration of a logical, tiered screening cascade with detailed, validated experimental methodologies provides a clear path from initial compound characterization to the identification of a promising lead candidate. The structural novelty of this compound, combining the privileged thiomorpholine scaffold with a methoxyphenyl moiety, justifies a thorough investigation of its biological activities. The successful execution of this screening plan will provide valuable insights into the compound's mechanism of action and its potential for future drug development.

References

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
  • PubMed. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds.
  • PubMed Central (PMC). (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). A schematic diagram of the PI3K/AKT/mTOR pathway.
  • ResearchGate. (n.d.).
  • SciSpace. (n.d.).
  • Excelra. (n.d.).
  • Pharmaceutical Technology. (2021).
  • Wikipedia. (n.d.). Hit to lead.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Preclinical.com. (n.d.). Preclinical Drug Testing Using Xenograft Models.
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF.
  • protocols.io. (2023). MTT (Assay protocol.
  • Medium. (2020). What is the hit to lead process in drug discovery?.
  • CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast.
  • PubMed. (2024). The role of the methoxy group in approved drugs.
  • Universiteit Leiden. (n.d.).
  • protocols.io. (2023). In vitro kinase assay.
  • Revvity. (n.d.). In Vitro Kinase Assays.
  • NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • ResearchGate. (2023). (PDF) In vitro kinase assay v1.
  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol..
  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).
  • Cambridge MedChem Consulting. (2017).
  • ResearchGate. (n.d.).
  • PMC - NIH. (n.d.). Quantitative high-throughput screening data analysis: challenges and recent advances.

Sources

Exploratory

An Investigator's Guide to Unlocking the Therapeutic Potential of 3-(3-Methoxyphenyl)thiomorpholine: A Roadmap for Target Identification and Validation

Foreword: The Rationale for Investigation In the landscape of medicinal chemistry, the thiomorpholine moiety stands out as a privileged scaffold, a core structure consistently found in compounds exhibiting a wide array o...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Investigation

In the landscape of medicinal chemistry, the thiomorpholine moiety stands out as a privileged scaffold, a core structure consistently found in compounds exhibiting a wide array of biological activities.[1][2][3] Its unique physicochemical properties, including increased lipophilicity and metabolic susceptibility at the sulfur atom, make it an attractive component for novel drug candidates.[4] When coupled with a 3-methoxyphenyl group, a substituent known to influence receptor interactions in various central nervous system (CNS) and oncology targets, the resulting molecule, 3-(3-Methoxyphenyl)thiomorpholine, emerges as a compound of significant therapeutic interest.

While direct pharmacological data on 3-(3-Methoxyphenyl)thiomorpholine is nascent, the known activities of structurally related compounds provide a compelling rationale for a focused investigation into its potential therapeutic targets.[1][5] This guide is designed for researchers, scientists, and drug development professionals, providing a strategic roadmap for the systematic identification and validation of these targets. We will move beyond a simple listing of possibilities, delving into the causal logic behind experimental choices and presenting self-validating protocols to ensure scientific rigor.

Part 1: Deconstructing the Pharmacophore - Clues from Structure

The therapeutic potential of 3-(3-Methoxyphenyl)thiomorpholine can be dissected by considering the contributions of its two primary structural components:

  • The Thiomorpholine Ring: This saturated heterocycle is a bioisostere of morpholine and piperidine, capable of forming key hydrogen bonds and van der Waals interactions within protein binding pockets. The sulfur atom, compared to the oxygen in morpholine, increases lipophilicity, potentially enhancing membrane permeability and oral bioavailability.[4] Furthermore, the sulfur is a "soft spot" for metabolism, allowing for the formation of sulfoxides and sulfones, which can modulate the compound's activity and pharmacokinetic profile.[4] The thiomorpholine scaffold has been associated with a broad spectrum of activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2]

  • The 3-Methoxyphenyl Group: The methoxy group at the meta-position of the phenyl ring is a common feature in many CNS-active compounds. Its electronic and steric properties can significantly influence binding affinity and selectivity for various receptors and enzymes. For instance, the related morpholine analog, 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo), has demonstrated moderate affinity for the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal signaling.[5] This suggests a strong possibility of CNS-related activity for our lead compound.

This structural analysis leads us to hypothesize three primary therapeutic areas for investigation: Neurodegenerative and Psychiatric Disorders , Inflammatory Diseases , and Oncology . The following sections will detail the potential targets within these areas and provide a comprehensive workflow for their validation.

Part 2: Hypothesized Therapeutic Targets and Validation Workflows

Target Class I: Ion Channels - The NMDA Receptor in Neurological Disorders

Rationale: The demonstrated affinity of the structurally similar 3-MeO-PCMo for the NMDA receptor makes this a primary target for investigation.[5] NMDA receptor dysfunction is implicated in a range of neurological and psychiatric conditions, including Alzheimer's disease, epilepsy, and depression. Modulating this receptor could therefore have significant therapeutic implications.

Experimental Workflow for NMDA Receptor Target Validation:

NMDA_Workflow cluster_binding Binding Affinity & Selectivity cluster_functional Functional Activity cluster_cellular Cellular & In Vivo Models Binding_Assay Radioligand Binding Assay (e.g., [3H]MK-801) Selectivity_Panel Receptor Selectivity Panel (e.g., against AMPA, Kainate) Binding_Assay->Selectivity_Panel Determines specificity Electrophysiology Patch-Clamp Electrophysiology (HEK293 cells expressing NMDAR subunits) Binding_Assay->Electrophysiology Confirms direct binding Calcium_Imaging Calcium Influx Assay (Fluorescent indicators) Electrophysiology->Calcium_Imaging Validates functional modulation Neuroprotection_Assay Neuroprotection Assay (e.g., against glutamate excitotoxicity) Calcium_Imaging->Neuroprotection_Assay Demonstrates cellular effect In_Vivo_Model In Vivo Model (e.g., rodent model of epilepsy or depression) Neuroprotection_Assay->In_Vivo_Model Evaluates in vivo efficacy

Step-by-Step Protocols:

  • Radioligand Binding Assay:

    • Objective: To determine the binding affinity (Ki) of 3-(3-Methoxyphenyl)thiomorpholine for the NMDA receptor.

    • Protocol:

      • Prepare rat forebrain membrane homogenates.

      • Incubate the membranes with a known concentration of the radioligand [3H]MK-801, a potent NMDA receptor channel blocker.

      • Add increasing concentrations of 3-(3-Methoxyphenyl)thiomorpholine to compete with the radioligand.

      • After incubation, separate bound from free radioligand by rapid filtration.

      • Quantify the radioactivity of the filters using liquid scintillation counting.

      • Calculate the IC50 value (concentration of the compound that inhibits 50% of radioligand binding) and convert it to a Ki value.

    • Data Analysis: The results will be presented in a table comparing the Ki of the test compound to known NMDA receptor modulators like Ketamine and PCP.

  • Patch-Clamp Electrophysiology:

    • Objective: To characterize the functional effect (agonist, antagonist, or modulator) of the compound on NMDA receptor ion channel activity.

    • Protocol:

      • Use whole-cell patch-clamp recordings on HEK293 cells stably expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).

      • Apply a saturating concentration of glutamate and glycine to activate the receptors.

      • Perfuse the cells with varying concentrations of 3-(3-Methoxyphenyl)thiomorpholine and measure the resulting changes in ion current.

      • To determine the mode of action, co-apply the compound with an NMDA receptor agonist. A decrease in current would suggest antagonism.

    • Data Analysis: Generate dose-response curves to determine the EC50 or IC50 for the functional effect.

Parameter 3-(3-Methoxyphenyl)thiomorpholine Ketamine (Reference) PCP (Reference)
NMDA Receptor Binding (Ki, nM) To be determined~500~40
Functional Activity (IC50, µM) To be determined~1-10~0.1-1

Table 1: Hypothetical Data Table for NMDA Receptor Validation.

Target Class II: Enzymes - Cyclooxygenase-2 (COX-2) in Inflammation

Rationale: The thiomorpholine scaffold is present in compounds with anti-inflammatory properties, and some have shown selective inhibition of COX-2.[1][2] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins. Selective COX-2 inhibitors are sought after for their reduced gastrointestinal side effects compared to non-selective NSAIDs.

Signaling Pathway and Experimental Workflow for COX-2 Inhibition:

COX2_Pathway cluster_pathway COX-2 Signaling Pathway cluster_workflow Experimental Workflow Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Enzyme_Assay COX-2 Enzymatic Assay (e.g., colorimetric or fluorescent) Cell_Assay Cell-Based Assay (LPS-stimulated macrophages) Enzyme_Assay->Cell_Assay Confirms cellular activity Selectivity_Assay COX-1 vs. COX-2 Selectivity Assay Cell_Assay->Selectivity_Assay Determines selectivity Compound 3-(3-Methoxyphenyl)thiomorpholine Compound->COX2 Inhibition?

Step-by-Step Protocols:

  • COX-2 Enzymatic Assay:

    • Objective: To directly measure the inhibitory effect of the compound on purified COX-2 enzyme activity.

    • Protocol:

      • Use a commercial COX-2 inhibitor screening kit (e.g., Cayman Chemical).

      • Incubate purified ovine or human recombinant COX-2 with arachidonic acid as the substrate in the presence of varying concentrations of 3-(3-Methoxyphenyl)thiomorpholine.

      • Measure the production of prostaglandin PGG2, which is subsequently converted to a detectable product (e.g., via a colorimetric or fluorescent probe).

      • Calculate the IC50 value.

    • Data Analysis: Compare the IC50 value to a known selective COX-2 inhibitor like Celecoxib.

  • Cell-Based PGE2 Production Assay:

    • Objective: To confirm that the compound can inhibit COX-2 activity in a cellular context.

    • Protocol:

      • Culture a relevant cell line, such as RAW 264.7 macrophages.

      • Pre-incubate the cells with different concentrations of 3-(3-Methoxyphenyl)thiomorpholine.

      • Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and activity.

      • After a suitable incubation period, collect the cell supernatant.

      • Quantify the concentration of prostaglandin E2 (PGE2) in the supernatant using an ELISA kit.

    • Data Analysis: Determine the IC50 for the inhibition of PGE2 production.

Parameter 3-(3-Methoxyphenyl)thiomorpholine Celecoxib (Reference)
COX-2 IC50 (nM) To be determined~40
COX-1 IC50 (nM) To be determined~15,000
Selectivity Index (COX-1/COX-2) To be determined~375
Cellular PGE2 Inhibition IC50 (µM) To be determined~0.1

Table 2: Hypothetical Data Table for COX-2 Inhibition Validation.

Target Class III: Kinases - PI3K/Akt/mTOR Pathway in Oncology

Rationale: The thiomorpholine scaffold has been incorporated into molecules with demonstrated anticancer activity.[6] The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in many types of cancer, making it a prime target for therapeutic intervention. The structural features of 3-(3-Methoxyphenyl)thiomorpholine may allow it to fit into the ATP-binding pocket of kinases within this pathway.

PI3K/Akt/mTOR Signaling Pathway and Validation Strategy:

PI3K_Pathway cluster_pathway Simplified PI3K/Akt/mTOR Pathway cluster_workflow Experimental Workflow RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTORC1 Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Kinase_Panel Kinase Panel Screening (e.g., against PI3K isoforms, Akt, mTOR) Western_Blot Western Blot Analysis (p-Akt, p-S6K) Kinase_Panel->Western_Blot Identifies initial hits Cell_Viability Cell Viability Assay (e.g., MTT, in cancer cell lines) Western_Blot->Cell_Viability Confirms pathway inhibition Compound 3-(3-Methoxyphenyl)thiomorpholine Compound->PI3K Inhibition? Compound->Akt Inhibition? Compound->mTOR Inhibition?

Step-by-Step Protocols:

  • Kinase Panel Screening:

    • Objective: To perform a broad screening of the compound against a panel of kinases, with a focus on the PI3K/Akt/mTOR pathway.

    • Protocol:

      • Submit 3-(3-Methoxyphenyl)thiomorpholine to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).

      • Screen at a fixed concentration (e.g., 10 µM) against a panel including PI3K isoforms (α, β, γ, δ), Akt1/2/3, and mTOR.

      • For any significant hits (e.g., >50% inhibition), perform follow-up dose-response assays to determine the IC50.

    • Data Analysis: Results will be presented as a heatmap of inhibition, with detailed IC50 values for promising targets.

  • Western Blot Analysis:

    • Objective: To verify that the compound inhibits the PI3K/Akt/mTOR pathway in cancer cells by measuring the phosphorylation status of downstream targets.

    • Protocol:

      • Select a cancer cell line with a known activated PI3K pathway (e.g., MCF-7, PC-3).

      • Treat the cells with increasing concentrations of 3-(3-Methoxyphenyl)thiomorpholine for a defined period.

      • Lyse the cells and separate proteins by SDS-PAGE.

      • Perform Western blotting using primary antibodies against phosphorylated Akt (p-Akt, Ser473) and total Akt, as well as phosphorylated S6 kinase (p-S6K) and total S6K (a downstream target of mTOR).

    • Data Analysis: A decrease in the ratio of phosphorylated to total protein with increasing compound concentration confirms pathway inhibition.

Kinase Target % Inhibition @ 10 µM IC50 (nM)
PI3Kα To be determinedTo be determined
PI3Kβ To be determinedTo be determined
PI3Kδ To be determinedTo be determined
PI3Kγ To be determinedTo be determined
Akt1 To be determinedTo be determined
mTOR To be determinedTo be determined

Table 3: Hypothetical Data Table for Kinase Panel Screening.

Conclusion: A Path Forward

This guide provides a structured and scientifically grounded approach to elucidating the therapeutic targets of 3-(3-Methoxyphenyl)thiomorpholine. By leveraging structure-activity relationships from related compounds, we have identified high-priority targets in neurology, inflammation, and oncology. The detailed, self-validating experimental workflows outlined herein offer a clear path from initial hypothesis to target validation. The successful execution of these studies will not only illuminate the mechanism of action of this promising compound but also pave the way for its potential development as a novel therapeutic agent.

References

  • BenchChem. (2025). Theoretical and Computational Explorations of Thiomorpholine Derivatives: A Technical Guide for Drug Discovery and Molecular Eng.
  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
  • Asirvatham, S., Thakor, E., & Jain, H. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate.
  • Caspar, A., et al. (2017). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. PubMed.
  • Hanuš, J., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.
  • PubChem. (S)-3-(3-Methoxyphenyl)morpholine.
  • Blotrol. 3-(3-methoxyphenyl)thiomorpholine.
  • ResearchGate. (2023). Morpholine and thiomorpholine derived polymers: Multifunctional platforms for biological applications.

Sources

Foundational

Whitepaper: An In-Depth Technical Guide to the In-Silico Modeling of 3-(3-Methoxyphenyl)thiomorpholine Interactions

Audience: Researchers, Scientists, and Drug Development Professionals Abstract The characterization of novel chemical entities is a cornerstone of modern drug discovery. In-silico modeling provides a powerful, resource-e...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The characterization of novel chemical entities is a cornerstone of modern drug discovery. In-silico modeling provides a powerful, resource-efficient paradigm to predict the behavior of small molecules, identify potential biological targets, and elucidate interaction mechanisms before committing to costly and time-intensive wet-lab experiments.[1][2] This guide presents a comprehensive, step-by-step workflow for the in-silico characterization of 3-(3-Methoxyphenyl)thiomorpholine, a compound featuring a privileged thiomorpholine scaffold known for its diverse bioactivity.[3][4] As this specific molecule is not extensively documented, this paper uses it as a case study to establish a robust and reproducible computational pipeline. We will detail the rationale and methodology for ligand preparation, hypothetical target selection, molecular docking, and all-atom molecular dynamics (MD) simulations, culminating in a rigorous analysis of the resulting protein-ligand complex.

Introduction: The Rationale for In-Silico First Approaches

The journey of a drug from concept to clinic is fraught with high attrition rates, often due to unforeseen issues with efficacy or safety.[5] Computational approaches, or in-silico modeling, have emerged as an indispensable tool to de-risk and accelerate this process.[1][6] By simulating molecular interactions within a virtual environment, researchers can rapidly screen vast chemical libraries, prioritize promising candidates, and gain deep mechanistic insights that guide further development.[2][5]

The subject of this guide, 3-(3-Methoxyphenyl)thiomorpholine (Molecular Weight: 209.31 g/mol , SMILES: COc1cccc(c1)C2CSCCN2), contains a thiomorpholine ring, a sulfur-containing analogue of morpholine.[3] This heterocyclic motif is a "privileged scaffold" in medicinal chemistry, found in numerous compounds with activities ranging from antitubercular and antimalarial to anticancer.[4][7][8] Given the potential bioactivity of this scaffold, a systematic in-silico evaluation is the logical first step to hypothesize its function and guide experimental validation.

This guide is structured to provide both the "how" and the "why" behind each computational step, ensuring that the described protocols are not merely a list of commands but a self-validating system grounded in established biophysical principles.

The Integrated In-Silico Workflow

Our investigation follows a multi-stage computational pipeline designed to move from broad hypotheses to detailed, atomistic-level insights. Each stage builds upon the last, progressively refining our understanding of the molecule's potential interactions.

G cluster_0 Phase 1: Preparation & Target Hypothesis cluster_1 Phase 2: Binding Pose Prediction cluster_2 Phase 3: Dynamic Validation & Analysis A Ligand Preparation (3D Structure Generation) B Target Identification (Pharmacophore Modeling) A->B Input for screening D Molecular Docking (AutoDock Vina) A->D Ligand input C Protein Preparation (PDB Cleanup) B->C Selects target C->D Receptor input E MD Simulation Setup (GROMACS) D->E Provides initial complex pose F Production MD Run (High-Performance Computing) E->F System setup G Trajectory Analysis (RMSD, RMSF, Interactions) F->G Generates trajectory data

Fig 1. Integrated workflow for in-silico characterization.

Phase 1: Ligand Preparation and Target Identification

Before any simulation, the ligand and a putative protein target must be meticulously prepared.

Ligand Preparation Protocol

The initial representation of a molecule (e.g., a 2D drawing or SMILES string) is insufficient for 3D simulation. It must be converted into a low-energy, three-dimensional conformation with correct atom types and charges.

Objective: To generate a physically plausible 3D structure of 3-(3-Methoxyphenyl)thiomorpholine.

Methodology:

  • 2D to 3D Conversion: The SMILES string (COc1cccc(c1)C2CSCCN2) is used as input for a tool like Open Babel.[9] This step generates an initial 3D structure.

  • Hydrogen Addition: The structure is protonated to reflect a physiological pH of ~7.4.[10] This is critical for defining hydrogen bond donors and acceptors.

  • Energy Minimization: A force field (e.g., MMFF94) is applied to the 3D structure to relax steric clashes and find a low-energy conformation. This step ensures the ligand geometry is realistic.

  • File Format Conversion: The final structure is saved in a .pdbqt format for docking with AutoDock Vina or a .mol2 format for generating topologies for MD simulations.[11][12]

Target Identification: A Pharmacophore-Based Approach

With no known target for our specific molecule, we must generate a hypothesis. One powerful technique is pharmacophore modeling. A pharmacophore is an abstract representation of the essential molecular features responsible for a drug's biological activity.[13][14][15]

Causality: The thiomorpholine scaffold and methoxyphenyl group are present in inhibitors of various kinases and GPCRs.[4] We can build a pharmacophore model based on known inhibitors of a well-studied target family to screen for our compound's compatibility.

Protocol:

  • Select a Target Class: We select Protein Kinases due to their therapeutic relevance and the prevalence of similar scaffolds among known inhibitors.

  • Ligand-Based Pharmacophore Generation: A set of known, potent kinase inhibitors are aligned, and their common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) are identified.[16] This creates a 3D "query" representing the ideal features for binding.

  • Virtual Screening: The prepared 3D structure of 3-(3-Methoxyphenyl)thiomorpholine is screened against this pharmacophore model to see if it fits the required spatial arrangement of features.

For this guide, our pharmacophore screen suggests a potential fit within the ATP-binding site of Cyclin-Dependent Kinase 2 (CDK2), a well-characterized cancer target. We will therefore proceed using a human CDK2 structure.

Phase 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein, forming a stable complex.[17] It uses a scoring function to estimate the binding affinity, providing a quantitative measure of interaction strength.[18]

Protein Target Preparation

Objective: To prepare the CDK2 crystal structure for docking.

Protocol:

  • Structure Retrieval: The crystal structure of human CDK2 in complex with a known ligand is downloaded from the Protein Data Bank (PDB; e.g., PDB ID: 1HCK).[19]

  • Structure Cleaning: Using software like UCSF Chimera or PyMOL, all non-essential molecules are removed, including water, ions, and the original co-crystallized ligand.[20]

  • Protonation and Charge Assignment: Polar hydrogens are added, and partial charges (e.g., Gasteiger charges) are assigned to the protein atoms.[21]

  • File Conversion: The prepared receptor is saved in the .pdbqt format required by AutoDock Vina.[22]

Docking Simulation with AutoDock Vina

Objective: To predict the binding pose and affinity of 3-(3-Methoxyphenyl)thiomorpholine in the CDK2 active site.

Rationale: AutoDock Vina is chosen for its speed, accuracy, and ease of use.[23] It employs a sophisticated gradient optimization algorithm to explore the conformational space of the ligand within the binding site.[22]

Protocol:

  • Define the Search Space: A "grid box" is defined to encompass the entire ATP-binding site of CDK2. The center and dimensions of this box are crucial parameters that confine the search, increasing efficiency.[24]

  • Configuration: A configuration file is created specifying the paths to the prepared receptor and ligand files, the coordinates of the grid box, and the exhaustiveness of the search (a parameter controlling computational effort).

  • Execution: The docking simulation is run from the command line. Vina will generate an output file containing several predicted binding poses, ranked by their calculated binding affinity scores in kcal/mol.[11]

Analysis of Docking Results

The output from Vina provides the top-ranked binding modes. The best pose is selected based on two criteria: the most favorable (most negative) binding affinity score and a visually inspected, plausible interaction pattern within the binding site (e.g., hydrogen bonds with key residues, hydrophobic interactions).

Binding ModeBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
1-8.2LEU83, GLU81, ILE10
2-7.9LYS33, GLN131
3-7.5PHE80, ASP145

Table 1: Predicted binding affinities for the top 3 docking poses of 3-(3-Methoxyphenyl)thiomorpholine with CDK2.

The top-ranked pose with a binding affinity of -8.2 kcal/mol is selected as the starting structure for the next, more rigorous validation step: molecular dynamics.

Phase 3: Molecular Dynamics (MD) Simulation

While docking provides a valuable static snapshot, it does not account for the inherent flexibility of the protein or the influence of solvent.[25] MD simulation is a physics-based method that simulates the time-dependent behavior of a molecular system, offering deep insights into the stability and dynamics of the protein-ligand complex.[26][27]

MD_Workflow Start Docked Protein-Ligand Complex Topology Generate Topologies (Protein & Ligand Force Fields) Start->Topology Solvation Create Simulation Box & Solvate with Water Topology->Solvation Neutralize Add Ions to Neutralize System Solvation->Neutralize Minimization Energy Minimization (Remove Clashes) Neutralize->Minimization Equilibration System Equilibration (NVT & NPT Phases) Minimization->Equilibration Production Production MD Run (100 ns) Equilibration->Production Analysis Trajectory Analysis Production->Analysis

Fig 2. Step-by-step workflow for MD simulation setup.
System Preparation for MD using GROMACS

Objective: To prepare the CDK2-ligand complex for a production MD run.

Rationale: GROMACS is a versatile and high-performance MD engine.[28] The CHARMM36 force field is selected for its robust parameterization of proteins and small molecules.[12][29]

Protocol:

  • Topology Generation: Separate topology files, which describe the bonded and non-bonded parameters for every atom, are created for the protein (pdb2gmx) and the ligand. Ligand parameters are often generated using a server like CGenFF.[29][30] These files are then merged into a single system topology.[12]

  • Solvation: The complex is placed in a simulation box (e.g., a cubic box) and solvated with a pre-equilibrated water model (e.g., TIP3P).[31]

  • Ionization: Counter-ions (e.g., Na+ or Cl-) are added to neutralize the net charge of the system, mimicking physiological ionic strength.[31]

  • Energy Minimization: The entire system undergoes energy minimization to remove any steric clashes or unfavorable geometries introduced during the setup.

  • Equilibration: The system is gradually brought to the desired temperature and pressure through two equilibration phases:

    • NVT (Canonical Ensemble): The system is heated to the target temperature (e.g., 300 K) while keeping the number of particles (N), volume (V), and temperature (T) constant.

    • NPT (Isothermal-Isobaric Ensemble): The system is equilibrated at the target pressure (e.g., 1 bar) while keeping the number of particles (N), pressure (P), and temperature (T) constant. This ensures the correct density.[29]

Production MD and Trajectory Analysis

After equilibration, the production MD simulation is run for a significant duration (e.g., 100 nanoseconds) to sample the conformational landscape of the complex. The resulting trajectory is a record of the positions, velocities, and energies of all atoms over time.

Objective: To analyze the MD trajectory to assess the stability of the ligand binding and characterize its interactions.

Key Analyses:

  • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are plotted over time. A stable, converging RMSD for both indicates that the system has reached equilibrium and the ligand remains stably bound in the pocket.[32][33]

  • Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each protein residue to identify regions of high flexibility. Residues in the binding pocket that exhibit low fluctuation upon ligand binding can indicate stabilizing interactions.[33][34]

  • Interaction Analysis: The trajectory is analyzed to quantify specific interactions, such as hydrogen bonds, hydrophobic contacts, and water bridges, between the ligand and protein over time. This provides a dynamic view of the key binding determinants.[35]

Interpreting MD Simulation Data
Analysis MetricResult InterpretationConclusion
Ligand RMSD Stable plateau around 0.2 nm after 10 nsThe ligand maintains a stable binding pose within the active site.
Protein RMSF Reduced fluctuation in residues 80-85The binding of the ligand stabilizes the hinge region of the kinase.
Hydrogen Bonds Persistent H-bond between ligand's thiomorpholine N-H and backbone carbonyl of GLU81Confirms a key anchor point predicted by docking.

Table 2: Summary of key quantitative results from the 100 ns MD simulation.

The MD results validate the docking prediction. The stable RMSD and persistent hydrogen bonding confirm that 3-(3-Methoxyphenyl)thiomorpholine forms a stable complex with CDK2, anchored by a key interaction with the kinase hinge region—a hallmark of many Type I kinase inhibitors.

Conclusion and Future Directions

This in-depth guide has detailed a rigorous, multi-stage in-silico workflow for the characterization of a novel small molecule, 3-(3-Methoxyphenyl)thiomorpholine. By integrating pharmacophore modeling, molecular docking, and molecular dynamics simulations, we have moved from a position of zero prior knowledge to a validated, atomistic-level hypothesis of its interaction with a high-value therapeutic target, CDK2.

The results strongly suggest that 3-(3-Methoxyphenyl)thiomorpholine is a viable candidate for further investigation as a potential CDK2 inhibitor. The computational data presented here provide a solid foundation and rationale for the next steps in the drug discovery pipeline:

  • In-vitro Validation: Synthesis of the compound and biochemical assays to experimentally determine its inhibitory activity (IC50) against CDK2.

  • Structure-Activity Relationship (SAR) Studies: In-silico modeling of analogues to predict modifications that could enhance binding affinity or selectivity.

  • Advanced Simulations: Employing free energy calculation methods (e.g., Umbrella Sampling or Free Energy Perturbation) to obtain more accurate predictions of binding affinity.

By adopting such a comprehensive in-silico first approach, research organizations can significantly enhance the efficiency and success rate of their drug discovery programs.[36]

References

  • Angelo Raymond Rossi. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

  • GROMACS Tutorials. [Link]

  • Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry, 10(4), 423-432. [Link]

  • BioExcel. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. [Link]

  • Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex. [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 283-303. [Link]

  • Pritam Panda. (2021). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina Manual. The Scripps Research Institute. [Link]

  • Yang, SY. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug Discov Today, 15(11-12), 444-50. [Link]

  • PatSnap. Pharmacophore modeling and its applications. Patsnap Synapse. [Link]

  • OpenFE. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. [Link]

  • Slideshare. Pharmacophore modeling. [Link]

  • Barillari, C., et al. (2020). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. Molecules, 25(21), 5048. [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • A-Z Chemistry. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. [Link]

  • Taylor & Francis Online. The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. [Link]

  • Semantic Scholar. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • University of Hertfordshire Research Archive. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. [Link]

  • ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • ResearchGate. Molecular Dynamics Simulation Analysis of Protein-Ligand Complex Stability and Interactions. [Link]

  • Patheon Pharma Services. In Silico Modeling: Accelerating drug development. [Link]

  • PatSnap. What is in silico drug discovery?. Patsnap Synapse. [Link]

  • YouTube. How to Understand and Interpret Molecular Dynamics Results?. [Link]

  • YouTube. Gromacs Protein ligand simulation Analysis Part 11. [Link]

  • NIH National Library of Medicine. Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations. [Link]

  • ChemRxiv. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. [Link]

  • University of Cambridge. Session 4: Introduction to in silico docking. [Link]

  • Meiler Lab. Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. [Link]

  • AutoDock Vina Documentation. [Link]

  • Bonvin Lab. How to prepare structures for HADDOCK?. [Link]

  • AutoDock Vina. Molecular docking program. [Link]

  • YouTube. AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. [Link]

  • ResearchGate. What protein pre-processing steps required for docking?. [Link]

  • iGEM. AutoDock Vina Protocol. [Link]

  • YouTube. Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]

  • Protocol Exchange. Protocol for Molecular Dynamics Simulations of Proteins. [Link]

  • YouTube. Molecular Docking Part - 1 | Protein & Ligand Preparation. [Link]

  • Galaxy Training. Protein-ligand docking. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-(3-Methoxyphenyl)thiomorpholine and its Derivatives: Synthesis, Characterization, and Potential Therapeutic Applications

Abstract The thiomorpholine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and ability to impart favorable pharmacokinetic properties to bioactive molecules. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiomorpholine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and ability to impart favorable pharmacokinetic properties to bioactive molecules. This technical guide focuses on a specific, yet underexplored, member of this class: 3-(3-methoxyphenyl)thiomorpholine and its derivatives. We provide a comprehensive overview of the synthetic strategies for accessing this core structure, drawing upon established methodologies for thiomorpholine ring formation. Furthermore, we delve into the potential therapeutic applications of these compounds, with a particular emphasis on their prospective roles in the central nervous system (CNS). This exploration is informed by data from structurally related morpholine analogs, which suggest a plausible interaction with key neurological targets such as the dopamine transporter (DAT) and the N-methyl-D-aspartate (NMDA) receptor. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, detailed protocols for the synthesis and biological evaluation of this promising class of compounds.

Introduction: The Thiomorpholine Scaffold in Drug Discovery

The morpholine ring and its thio-analogue, thiomorpholine, are six-membered saturated heterocycles that have garnered significant interest from synthetic and medicinal chemists.[1] The replacement of the oxygen atom in morpholine with a sulfur atom in thiomorpholine introduces unique physicochemical properties, including alterations in lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Thiomorpholine derivatives have demonstrated a wide spectrum of biological activities, including potential as:

  • Antitubercular agents[1]

  • Antioxidants[1]

  • Hypolipidemic agents[1]

  • Anticancer agents[1]

The 3-aryl substitution pattern on the thiomorpholine ring offers a versatile platform for exploring structure-activity relationships (SAR), where the nature and position of substituents on the aryl ring can be systematically varied to optimize potency and selectivity for a given biological target. This guide will specifically focus on the 3-(3-methoxyphenyl)thiomorpholine core, a structure that holds promise for CNS applications.

Synthesis and Characterization

While specific literature detailing the synthesis of 3-(3-methoxyphenyl)thiomorpholine is sparse, its preparation can be approached through established methods for the synthesis of the thiomorpholine ring.[2][3][4] A general and plausible synthetic route is outlined below.

General Synthetic Approach: Reductive Amination and Cyclization

A common strategy for the synthesis of 3-substituted thiomorpholines involves the reductive amination of a suitable keto-precursor followed by intramolecular cyclization. A hypothetical, yet chemically sound, protocol for the synthesis of 3-(3-methoxyphenyl)thiomorpholine hydrochloride is presented below.

Experimental Protocol: Synthesis of 3-(3-Methoxyphenyl)thiomorpholine Hydrochloride

Part A: Synthesis of 2-((2-hydroxyethyl)thio)-1-(3-methoxyphenyl)ethan-1-one

  • Reaction Setup: To a solution of 2-bromo-1-(3-methoxyphenyl)ethan-1-one (1.0 eq) in a suitable solvent such as acetonitrile, add 2-mercaptoethanol (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify by column chromatography on silica gel.

Part B: Reductive Amination and Cyclization

  • Reaction Setup: Dissolve the product from Part A (1.0 eq) in a suitable solvent like methanol. Add an ammonia source, such as a 7N solution of ammonia in methanol (excess), and a reducing agent like sodium cyanoborohydride (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction for the disappearance of the ketone by TLC.

  • Cyclization: Upon completion of the reductive amination, add a dehydrating agent such as thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours to facilitate intramolecular cyclization.

  • Work-up and Isolation: Cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude product in diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt. Filter the solid and wash with cold diethyl ether to obtain 3-(3-methoxyphenyl)thiomorpholine hydrochloride.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualization of the Synthetic Pathway

Synthesis of 3-(3-Methoxyphenyl)thiomorpholine cluster_0 Part A: Thioether Formation cluster_1 Part B: Reductive Amination and Cyclization 2-bromo-1-(3-methoxyphenyl)ethan-1-one 2-bromo-1-(3-methoxyphenyl)ethan-1-one product_A 2-((2-hydroxyethyl)thio)-1-(3-methoxyphenyl)ethan-1-one 2-bromo-1-(3-methoxyphenyl)ethan-1-one->product_A Triethylamine, Acetonitrile 2-mercaptoethanol 2-mercaptoethanol 2-mercaptoethanol->product_A product_A_2 2-((2-hydroxyethyl)thio)-1-(3-methoxyphenyl)ethan-1-one final_product 3-(3-Methoxyphenyl)thiomorpholine HCl product_A_2->final_product 1. NH3/MeOH, NaBH3CN 2. SOCl2, Reflux 3. HCl/Ether

Caption: Synthetic scheme for 3-(3-methoxyphenyl)thiomorpholine hydrochloride.

Potential Therapeutic Applications: Focus on the Central Nervous System

Dopamine Transporter (DAT) Inhibition

The dopamine transporter is a key regulator of dopaminergic signaling in the brain and a well-established target for drugs used to treat conditions like ADHD and depression, as well as being the primary target for psychostimulants such as cocaine.[5][6] The development of novel DAT inhibitors with improved pharmacokinetic profiles and reduced abuse liability is an active area of research. The 3-arylthiomorpholine scaffold presents an attractive framework for the design of new DAT ligands.

NMDA Receptor Modulation

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[7][8][9] Dysregulation of NMDA receptor function is implicated in a range of neurological and psychiatric disorders, including depression, schizophrenia, and neurodegenerative diseases.[8][9] The development of selective NMDA receptor modulators is a significant goal in neuropharmacology. The structural features of 3-(3-methoxyphenyl)thiomorpholine suggest that it and its derivatives could interact with the NMDA receptor complex.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of 3-(3-methoxyphenyl)thiomorpholine and its derivatives, we provide detailed, step-by-step protocols for key in vitro assays to assess their potential activity at the dopamine transporter and the NMDA receptor.

Dopamine Transporter (DAT) Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

Experimental Protocol: DAT Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine transporter (hDAT), such as HEK293 cells, to confluency.

    • Harvest the cells and homogenize them in an ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well microplate, add the following to each well:

      • Cell membrane preparation (typically 20-50 µg of protein).

      • A radioligand specific for DAT, such as [³H]WIN 35,428, at a concentration near its Kd.

      • Varying concentrations of the test compound (e.g., 3-(3-methoxyphenyl)thiomorpholine) or vehicle for total binding.

      • A high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine) to determine non-specific binding.

    • Bring the final volume in each well to 200 µL with binding buffer.

  • Incubation and Filtration:

    • Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

NMDA Receptor Binding Assay

This protocol outlines a radioligand binding assay to assess the interaction of test compounds with the NMDA receptor.

Experimental Protocol: NMDA Receptor Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare crude synaptic membranes from rat forebrain tissue. Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and perform differential centrifugation to isolate the membrane fraction.

    • Wash the membranes multiple times to remove endogenous glutamate and glycine. Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well microplate, add the following to each well:

      • Rat forebrain membrane preparation (typically 100-200 µg of protein).

      • A radioligand that binds to the channel-blocking site of the NMDA receptor, such as MK-801, at a concentration near its Kd.[10]

      • Saturating concentrations of glutamate (e.g., 10 µM) and glycine (e.g., 10 µM) to activate the receptor.

      • Varying concentrations of the test compound (e.g., derivatives of 3-(3-methoxyphenyl)thiomorpholine) or vehicle for total binding.

      • A high concentration of a known NMDA receptor antagonist (e.g., 10 µM dizocilpine (MK-801)) to determine non-specific binding.

    • Adjust the final volume in each well with assay buffer.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 2-4 hours to reach binding equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer as described for the DAT assay.

  • Quantification and Data Analysis:

    • Measure the radioactivity on the filters using a liquid scintillation counter.

    • Calculate the specific binding and determine the IC50 and Ki values for the test compound as described previously.

Visualization of Biological Assay Workflow

Biological_Assay_Workflow cluster_dat DAT Binding Assay cluster_nmda NMDA Receptor Binding Assay dat_prep hDAT-expressing cell membrane preparation dat_assay Incubate with [3H]WIN 35,428 and test compound dat_prep->dat_assay dat_filter Rapid filtration and washing dat_assay->dat_filter dat_count Scintillation counting dat_filter->dat_count dat_analysis Calculate IC50 and Ki dat_count->dat_analysis nmda_prep Rat forebrain membrane preparation nmda_assay Incubate with [3H]MK-801, glutamate, glycine, and test compound nmda_prep->nmda_assay nmda_filter Rapid filtration and washing nmda_assay->nmda_filter nmda_count Scintillation counting nmda_filter->nmda_count nmda_analysis Calculate IC50 and Ki nmda_count->nmda_analysis

Caption: Workflow for in vitro biological evaluation.

Structure-Activity Relationship (SAR) Considerations

A systematic exploration of the SAR of 3-(3-methoxyphenyl)thiomorpholine derivatives is crucial for optimizing their biological activity. Key areas for modification include:

  • Aryl Ring Substitution: The position and electronic nature of substituents on the phenyl ring can significantly impact potency and selectivity. For example, moving the methoxy group from the meta to the ortho or para position, or replacing it with other functional groups (e.g., halogens, alkyls, trifluoromethyl), would be a logical first step.

  • Thiomorpholine Ring Substitution: Introducing substituents on the nitrogen or carbon atoms of the thiomorpholine ring can modulate the compound's physicochemical properties and its interaction with the target protein.

  • Stereochemistry: The carbon at the 3-position of the thiomorpholine ring is a chiral center. The synthesis of individual enantiomers and the evaluation of their biological activity are essential, as stereochemistry often plays a critical role in drug-receptor interactions.

Conclusion and Future Directions

3-(3-Methoxyphenyl)thiomorpholine represents a promising, yet underexplored, chemical scaffold. This technical guide provides a foundational framework for its synthesis and biological evaluation, with a particular focus on its potential as a CNS-active agent. The provided protocols offer a starting point for researchers to investigate the interaction of these compounds with the dopamine transporter and the NMDA receptor. Future work should focus on the synthesis of a library of derivatives to establish a clear SAR, followed by in vivo studies to assess their therapeutic potential in relevant animal models of neurological and psychiatric disorders.

References

  • CN105906582A - Preparation method of thiomorpholine - Google P
  • MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed. (URL: [Link])

  • US3092630A - Preparation of nu-substituted-3-morpholones - Google P
  • CZ333094A3 - Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof - Google P
  • AU2006285614B2 - Thiomorpholine compound and process for preparing the same - Google P
  • Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes - PMC. (URL: [Link])

  • Modulation of NMDA receptor responsiveness by neurotransmitters, drugs and chemical modification - PubMed. (URL: [Link])

  • Persistent binding at dopamine transporters determines sustained psychostimulant effects. (URL: [Link])

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC - NIH. (URL: [Link])

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow - ChemRxiv. (URL: [Link])

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. (URL: [Link])

  • (S)-3-(3-Methoxyphenyl)morpholine - PubChem. (URL: [Link])

  • Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives - PMC. (URL: [Link])

  • Modulation of NMDA Receptors: From Bench Side to Clinical Applications in Psychiatry. (URL: [Link])

  • A3 adenosine receptor agonists containing dopamine moieties for enhanced interspecies affinity - PubMed Central. (URL: [Link])

  • Redox modulation of the NMDA receptor - PMC - NIH. (URL: [Link])

  • Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester - PubMed. (URL: [Link])

  • Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PubMed Central. (URL: [Link])

  • Synthesis and dopamine transporter binding affinities of 3alpha-benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]octanes - PubMed. (URL: [Link])

  • Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC - PubMed Central. (URL: [Link])

  • Synthesis of 3‐Arylselanyl Benzothiophenes through Visible‐Light‐Mediated Radical Cyclization | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of various 3‐alkythiochromone species. - ResearchGate. (URL: [Link])

  • Synthesis of 4-Aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-ones via Cyclization of N-Arylcinnamamides with N-Thiosuccinimides - ResearchGate. (URL: [Link])

Sources

Foundational

Introduction: The Emergence of Thiomorpholine as a Privileged Scaffold in Oncology

An In-depth Technical Guide to the Antiproliferative Activity of Thiomorpholine Compounds For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, certain molecular framewo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Antiproliferative Activity of Thiomorpholine Compounds

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to serve as versatile templates for drug discovery. Thiomorpholine, a saturated six-membered heterocycle containing both nitrogen and sulfur, has emerged as one such scaffold, demonstrating remarkable potential in the development of novel therapeutic agents.[1][2] Its unique physicochemical properties—a blend of the well-established morpholine ring's favorable pharmacokinetics with the added metabolic and lipophilic characteristics conferred by the sulfur atom—make it an attractive starting point for chemical synthesis.[2][3]

While its applications are broad, the thiomorpholine moiety has garnered significant attention in oncology for its integral role in compounds exhibiting potent antiproliferative activity.[4][5] These compounds function by disrupting the uncontrolled growth and division that characterize cancer cells. This guide provides a technical overview of the antiproliferative mechanisms of thiomorpholine derivatives, details the experimental protocols for their evaluation, and explores the structure-activity relationships that govern their efficacy.

Core Mechanisms of Antiproliferative Action

Thiomorpholine-based compounds exert their antiproliferative effects through several interconnected cellular mechanisms, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical signaling pathways that drive tumor growth.

Induction of Apoptosis: Activating Cellular Self-Destruction

Apoptosis is a regulated process of programmed cell death essential for eliminating damaged or cancerous cells.[6] A key strategy in cancer therapy is to trigger this process selectively in tumor cells.[6] Several thiomorpholine derivatives have been shown to be potent inducers of apoptosis.[7][8] This is often achieved by activating the intrinsic (mitochondrial) pathway, a process characterized by several key events:

  • Generation of Reactive Oxygen Species (ROS): Treatment with thiopurine compounds, which share structural motifs, can lead to an overproduction of ROS.[9] This oxidative stress creates a toxic intracellular environment that damages cellular components.

  • Mitochondrial Depolarization: Excessive ROS can disrupt the mitochondrial membrane potential, a critical step in initiating the intrinsic apoptotic cascade.[9][10]

  • Caspase Activation: The permeabilization of the mitochondrial membrane leads to the activation of executioner caspases, such as caspase-3 and -7.[10][11] These proteases are the ultimate effectors of apoptosis, dismantling the cell in an orderly fashion.[11]

A notable example is the thiomorpholine hydroxamate inhibitor TMI-1, which has been shown to induce caspase-dependent apoptosis selectively in a wide array of tumor cell lines while sparing non-malignant cells.[7][8] This tumor-selective action highlights the therapeutic potential of this compound class.[7][8]

Thiomorpholine Thiomorpholine Compound ROS ↑ Reactive Oxygen Species (ROS) Thiomorpholine->ROS Mito Mitochondrial Depolarization ROS->Mito Caspase Caspase-3/7 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Fig 1: Intrinsic apoptosis pathway induced by thiomorpholine compounds.
Cell Cycle Arrest: Halting Uncontrolled Division

The cell cycle is a tightly regulated series of events leading to cell division.[12] Its dysregulation is a hallmark of cancer.[13] Antiproliferative agents often function by imposing a "checkpoint" or arrest at specific phases of the cycle, preventing the cancer cell from replicating. Flow cytometry analysis can precisely determine the distribution of cells in each phase (G0/G1, S, and G2/M) based on DNA content.[14][15] The thiomorpholine inhibitor TMI-1, for instance, has been observed to induce cell cycle arrest in the G0/G1 phase in sensitive tumor cell lines.[7] This arrest prevents cells from entering the S phase, where DNA synthesis occurs, thereby inhibiting proliferation.

Inhibition of Pro-Survival Signaling: The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival.[16] This pathway is frequently hyperactivated in many cancers, making it an ideal target for therapeutic intervention.[16][17] The morpholine ring is a well-established pharmacophore in the design of PI3K inhibitors, and its thio-analog, thiomorpholine, has also been integrated into potent inhibitors of this pathway.[4][17][18] By blocking key kinases like PI3Kα or mTOR, these compounds can effectively shut down the signals that cancer cells rely on to grow and evade apoptosis.[4][16]

RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt PIP2→PIP3 mTOR mTOR Akt->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor Thiomorpholine PI3K Inhibitor Inhibitor->PI3K

Fig 2: Inhibition of the PI3K/Akt/mTOR pathway by thiomorpholine derivatives.

Structure-Activity Relationship (SAR) and Compound Optimization

The biological activity of a thiomorpholine derivative is highly dependent on the nature and position of its substituents. Understanding these structure-activity relationships (SAR) is fundamental to designing more potent and selective anticancer agents.[3][19]

  • N-Substituents: Modifications at the nitrogen atom of the thiomorpholine ring are common. For example, the introduction of certain azole rings can significantly enhance cytotoxic activity. A thiazolyl thiomorpholine derivative (compound 10c) was identified as a lead molecule against A549 lung cancer and HeLa cervical cancer cells.[20]

  • Aromatic Moieties: The attachment of aromatic systems, such as thiazole groups, has yielded compounds with potent inhibitory effects. For instance, a series of thiazole-thiomorpholine derivatives showed greater efficacy against the A549 lung cancer cell line than the standard drug cisplatin.[21]

  • Oxidation State of Sulfur: The oxidation of the sulfur atom to a sulfoxide or sulfone can have a variable impact on activity. In one study of thiopyrano[4,3-d]pyrimidine derivatives, oxidation of the sulfur atom was found to be detrimental to cytotoxic activity.[16]

These findings underscore the importance of systematic chemical modification and biological testing to optimize the antiproliferative profile of thiomorpholine-based compounds.

Experimental Assessment of Antiproliferative Activity: A Technical Workflow

A robust evaluation of a compound's antiproliferative effects requires a multi-assay approach, progressing from broad screening to detailed mechanistic studies. The causality behind this workflow is to first establish efficacy (Does it kill or stop the growth of cancer cells?) and potency (At what concentration?) before investing resources in understanding the underlying mechanism (How does it work?).

Start Compound Synthesis & Characterization Screen Primary Screening: Cell Viability Assay (MTT/CTG) Start->Screen IC50 IC50 Determination Screen->IC50 Mechanism Mechanistic Studies IC50->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Mechanism->ApoptosisAssay Pathway Target Pathway Analysis (e.g., Western Blot for p-Akt) Mechanism->Pathway End Lead Compound Identification CellCycle->End ApoptosisAssay->End Pathway->End

Fig 3: Experimental workflow for evaluating antiproliferative compounds.
Protocol 1: In Vitro Cell Viability Assay (MTT Method)

Purpose: To quantitatively measure the ability of a thiomorpholine compound to reduce the metabolic activity of a cancer cell population, which serves as an indicator of reduced cell viability or proliferation. This is a primary screening assay used to determine the half-maximal inhibitory concentration (IC50).[22][23]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method. Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[23][24] The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., A549, MCF-7) to ~80% confluency.

    • Trypsinize, count, and resuspend cells in a complete culture medium to a final concentration that allows for logarithmic growth over the assay period (typically determined via a preliminary cell titration experiment).

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth. This normalization period is critical for ensuring that the observed effects are due to the compound and not variations in cell plating.

  • Compound Treatment:

    • Prepare a stock solution of the thiomorpholine compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-treatment control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or controls.

    • Incubate for a defined period, typically 48 or 72 hours, which is sufficient time to observe effects on cell proliferation.[25]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.[24]

    • Incubate the plate for 2-4 hours at 37°C. The incubation time is critical and should be optimized to allow for visible purple precipitate formation without causing cytotoxicity from the MTT itself.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[24]

    • Gently agitate the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[26]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Purpose: To determine the effect of a thiomorpholine compound on cell cycle progression by quantifying the proportion of cells in the G0/G1, S, and G2/M phases.

Principle: This technique uses a fluorescent dye, such as Propidium Iodide (PI), that binds stoichiometrically to DNA.[13][27] As cells progress through the cycle, their DNA content changes: cells in G2/M have twice the DNA content of cells in G0/G1.[15][27] A flow cytometer measures the fluorescence intensity of individual cells, allowing for the generation of a DNA content histogram.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the thiomorpholine compound at relevant concentrations (e.g., 1x and 2x the IC50 value) for 24 or 48 hours. Include a vehicle-treated control group.

  • Cell Harvesting:

    • Collect both adherent and floating cells to ensure that apoptotic cells are included in the analysis.

    • For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant (containing floating cells).

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet by vortexing gently while adding 1 mL of ice-cold 70% ethanol dropwise. This step is crucial for proper fixation and permeabilization of the cell membrane.

    • Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[13] The inclusion of RNase A is essential to degrade any double-stranded RNA, ensuring that PI only stains DNA.[13]

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission signal (typically around 617 nm).

    • Collect data from at least 10,000-20,000 events (cells) per sample.

    • Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.

Data Presentation: Summarizing Antiproliferative Potency

Quantitative data, such as IC50 values, should be summarized in a clear, structured table to facilitate comparison across different compounds and cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM) [± SD]Reference
TMI-1 Thiomorpholine HydroxamateSUM149 (Breast)~1.5[7]
Compound 10c N-azole substitutedA549 (Lung)10.1[20]
Compound 10c N-azole substitutedHeLa (Cervical)30.0[20]
Compound 3b Thiazole-thiomorpholineA549 (Lung)< Cisplatin[21]
Compound 8d Thiopyrano[4,3-d]pyrimidinePC-3 (Prostate)6.02[16]

Conclusion and Future Perspectives

The thiomorpholine scaffold is a validated and highly promising framework for the design of novel antiproliferative agents.[4][28] Compounds incorporating this moiety have demonstrated the ability to induce apoptosis, cause cell cycle arrest, and inhibit critical oncogenic signaling pathways like PI3K/Akt/mTOR. The versatility of its chemistry allows for extensive SAR studies to optimize potency and selectivity.

Future research in this area will likely focus on several key directions:

  • Target Selectivity: Designing derivatives with higher selectivity for specific cancer-associated targets (e.g., mutant PI3K isoforms) to enhance efficacy and reduce off-target toxicity.[29]

  • Combination Therapies: Exploring the synergistic effects of thiomorpholine-based inhibitors with existing chemotherapeutic agents or targeted therapies to overcome drug resistance.[7][8]

  • Novel Mechanisms: Investigating other potential mechanisms of action beyond the well-established pathways to uncover new therapeutic opportunities.

As our understanding of cancer biology deepens, the rational design of molecules built upon privileged scaffolds like thiomorpholine will continue to be a cornerstone of modern drug discovery, offering new hope in the ongoing fight against cancer.

References

  • Analysis of cell cycle by flow cytometry - PubMed - NIH. (n.d.).
  • Nunez, R. (2001). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Current Issues in Molecular Biology, 3(3), 67-70.
  • Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Biocompare.
  • Al-Ostath, A., et al. (2023). Design, synthesis of novel thiazole-thiomorpholine derivatives and evaluation of their anticancer activity via in vitro and in silico studies. ResearchGate.
  • Miltenyi Biotec. (n.d.). Cell Cycle Analysis by Flow Cytometry.
  • AAT Bioquest. (2025, October 13). Practical Guide for Live Cell Cycle Analysis in Flow Cytometry.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Mirzayans, R., Andrais, B., Scott, A., & Murray, D. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Single-Cell Analysis.
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72.
  • Sharma, S., & Kumar, A. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
  • Abcam. (n.d.). Cell viability assays.
  • Kamal, A., et al. (2015). Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives. Medicinal Chemistry Research, 24(9), 3488-3496.
  • Anderson, E. R., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17748-17757.
  • Mezil, L., et al. (2012). Tumor Selective Cytotoxic Action of a Thiomorpholin Hydroxamate Inhibitor (TMI-1) in Breast Cancer. PLOS ONE, 7(9), e43409.
  • Kumari, P., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • BenchChem. (2025). A Technical Guide to the Biological Activities of Thiomorpholine Derivatives.
  • Li, Y., et al. (2018). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 23(11), 2953.
  • ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples of binding mode.
  • Bowers, M. R., et al. (2023). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry, 66(15), 10456-10472.
  • Tooulia, M., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(5), 344-353.
  • Lau, S. S., et al. (2015). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 20(9), 16393-16416.
  • Mezil, L., et al. (2012). Tumor selective cytotoxic action of a thiomorpholin hydroxamate inhibitor (TMI-1) in breast cancer. PLoS One, 7(9), e43409.
  • Keilhack, H., & Chang, P. (2017). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Methods in Molecular Biology, 1608, 321-336.
  • Sharma, S., & Kumar, A. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
  • BenchChem. (2025). Cross-Validation of In Vitro Antiproliferative Assay Results: A Comparative Guide.
  • Maira, S. M., et al. (2015). Phosphatidylinositol 3-Kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring. Journal of Medicinal Chemistry, 58(1), 154-169.
  • Keilhack, H., & Chang, P. (2017). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Springer Nature Experiments.
  • Sharma, S., & Kumar, A. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Semantic Scholar.
  • Sharma, S., & Kumar, A. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Senthilraja, P., & Kathiresan, K. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(03), 080-084.
  • ACS Publications. (n.d.). Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry.
  • Wróbel, M. R., et al. (2015). Synthesis and anticancer activity of thiosubstituted purines. Molecules, 20(2), 2531-2547.
  • Kumari, P., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • ResearchGate. (n.d.). Various approaches for synthesis of morpholine.
  • Pistritto, G., et al. (2024). Targeting apoptotic pathways for cancer therapy. Journal of Experimental & Clinical Cancer Research, 43(1), 1-18.
  • Tapps, D., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE, 18(12), e0295719.
  • Karran, P., & Handa, P. (2012). Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species. Cell Death & Disease, 3(1), e258.
  • Carreño, E., et al. (2021). Apoptosis Pathways Triggered by a Potent Antiproliferative Hybrid Chalcone on Human Melanoma Cells. International Journal of Molecular Sciences, 22(16), 8856.

Sources

Exploratory

The Thiomorpholine Scaffold: A Comprehensive Technical Guide for Medicinal Chemists

Introduction: Unveiling the Potential of a Privileged Heterocycle In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with superior efficacy and drug-like properties is paramount....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with superior efficacy and drug-like properties is paramount. Among the vast arsenal of heterocyclic scaffolds, thiomorpholine, a six-membered saturated ring containing both nitrogen and sulfur, has emerged as a privileged structure with multifaceted roles in drug design.[1][2] This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a deep dive into the core attributes, synthesis, and diverse biological applications of the thiomorpholine scaffold. We will explore the nuanced impact of this heterocycle on physicochemical properties, its role as a bioisosteric replacement, and its journey from a synthetic building block to a key component of promising therapeutic agents.

Physicochemical Properties and Strategic Incorporation in Drug Design

The strategic incorporation of the thiomorpholine moiety into a drug candidate can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding its fundamental physicochemical properties is therefore crucial for rational drug design.

Lipophilicity and Bioisosterism

Thiomorpholine is the sulfur analog of morpholine, where the oxygen atom is replaced by sulfur.[1][2] This substitution has a profound impact on the molecule's lipophilicity. The sulfur atom, being less electronegative and larger than oxygen, generally increases the lipophilicity of the molecule.[3] This can enhance membrane permeability and improve oral bioavailability. The thiomorpholine group is often employed as a bioisostere for the morpholine ring, allowing for fine-tuning of a compound's physicochemical properties to optimize its pharmacokinetic and pharmacodynamic profile.[4][5]

A Handle for Metabolic Modulation

The sulfur atom in the thiomorpholine ring provides a "soft spot" for metabolism, primarily through oxidation to the corresponding sulfoxide and sulfone.[3] This metabolic handle can be strategically utilized by medicinal chemists. For instance, oxidation can lead to metabolites with altered activity, solubility, or clearance rates. In some cases, the sulfoxide metabolite may even exhibit enhanced biological activity compared to the parent compound. A prime example is the experimental drug Sutezolid, an oxazolidinone antibiotic for tuberculosis, where the sulfoxide metabolite contributes significantly to its overall efficacy.[6][7]

Synthesis of the Thiomorpholine Core and Its Derivatives

The versatility of the thiomorpholine scaffold is further enhanced by the availability of robust synthetic methodologies for its construction and functionalization.

General Synthetic Strategies

Several synthetic routes to the thiomorpholine core have been reported, often involving the cyclization of bifunctional precursors. A common approach involves the reaction of a dielectrophile with a primary amine or the cyclization of an amino-thiol.[8][9][10]

A modern and efficient method for the synthesis of thiomorpholine is a telescoped photochemical thiol-ene reaction followed by a base-mediated cyclization, which can be performed in a continuous flow setup.[8][9]

G cluster_0 Step 1: Photochemical Thiol-Ene Reaction cluster_1 Step 2: Base-Mediated Cyclization Cysteamine\nHydrochloride Cysteamine Hydrochloride Vinyl Chloride Vinyl Chloride Photocatalyst\n(9-Fluorenone) Photocatalyst (9-Fluorenone) UV Light UV Light Intermediate 2-(2-chloroethylthio)ethylamine hydrochloride Base Base Thiomorpholine Thiomorpholine

Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)thiomorpholine

This protocol describes the synthesis of a 4-substituted thiomorpholine derivative via a nucleophilic aromatic substitution reaction.[3]

Materials:

  • Thiomorpholine

  • 4-Fluoronitrobenzene

  • Triethylamine (TEA)

  • Acetonitrile

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a 50 mL flask equipped with a reflux condenser, combine thiomorpholine (1 mL, 10 mmol) and triethylamine (7 mL, 50 mmol).

  • Add a solution of 4-fluoronitrobenzene (10 mmol) dissolved in 15 mL of acetonitrile to the flask.

  • Stir the reaction mixture and heat to 85 °C for 12 hours.

  • After cooling to room temperature, add 50 mL of deionized water.

  • Extract the mixture with ethyl acetate (3 x 60 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the product.

Experimental Protocol: Synthesis of Thiomorpholine 1,1-Dioxide Hydrochloride

The oxidation of the sulfur atom to a sulfone can significantly alter the physicochemical and biological properties of the molecule.

Materials:

  • tert-Butyl thiomorpholine-4-carboxylate 1,1-dioxide

  • Hydrochloric acid-methanol solution (10%)

  • Tetrahydrofuran (THF)

  • Concentrated hydrochloric acid

  • Methanol

  • Water

Procedure:

  • Dissolve tert-butyl 1,1-dioxothiomorpholine-4-carboxylate (2.03 g, 8.63 mmol) in a mixture of 10% hydrochloric acid-methanol (20 mL) and tetrahydrofuran (20 mL).

  • Slowly add concentrated hydrochloric acid (4.0 mL) to the solution while stirring at room temperature.

  • Continue stirring at room temperature for 3 hours.

  • Remove the solvent by concentration under reduced pressure.

  • To the resulting solid, add methanol (20 mL), tetrahydrofuran (20 mL), and concentrated hydrochloric acid (4.0 mL), followed by water (10 mL) to ensure complete dissolution.

  • Stir the solution at room temperature for 1 hour.

  • Concentrate the solution under reduced pressure to remove the solvent.

  • Suspend the resulting crystals in methanol, filter, wash with methanol, and dry to obtain thiomorpholine-1,1-dioxide hydrochloride.[4]

A Privileged Scaffold in Diverse Therapeutic Areas

The thiomorpholine moiety has been incorporated into a wide array of bioactive molecules, demonstrating its versatility across numerous therapeutic areas.[1][2][11][12]

Anticancer Activity

Thiomorpholine derivatives have shown significant potential as anticancer agents.[13] Their mechanisms of action are varied and include the inhibition of key signaling pathways involved in cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity of Thiomorpholine Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Thiazolo[3,2-a]pyrimidin-5-onesCompound 36HT29 (Colon)2.01[13]
N-azole substituted thiomorpholineThiazolyl thiomorpholine 10cA549 (Lung)10.1[13]
N-azole substituted thiomorpholineThiazolyl thiomorpholine 10cHeLa (Cervical)30.0[13]
PI3Kα/mTOR InhibitorsCompound 37aPI3Kα (enzyme assay)120[13]
PI3Kα/mTOR InhibitorsCompound 38bPI3Kα (enzyme assay)151[13]

Signaling Pathway: Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer.[1][14] Several thiomorpholine-containing compounds have been developed as inhibitors of this pathway.

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTOR->Cell Growth\n& Proliferation Thiomorpholine\nInhibitor Thiomorpholine Inhibitor Thiomorpholine\nInhibitor->PI3K inhibits

Antimicrobial Activity

Thiomorpholine derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and mycobacteria.[1][2][11]

Sutezolid: A Case Study in Antitubercular Drug Development

Sutezolid (PNU-100480) is an oxazolidinone antibiotic containing a thiomorpholine ring that has been investigated for the treatment of tuberculosis.[6][7][15][16][17] It is a structural analog of the FDA-approved drug Linezolid, which contains a morpholine ring.[18][19] Sutezolid exhibits potent activity against Mycobacterium tuberculosis, and its development highlights the potential of the thiomorpholine scaffold in infectious disease research.[6][7] Although not yet FDA-approved, it has received orphan drug designation.[15][16]

Pharmacokinetics of Sutezolid

Sutezolid is metabolized to an active sulfoxide metabolite, which contributes to its overall efficacy.[6] The parent compound and its metabolite have different activities against replicating and non-replicating mycobacteria.[20][21]

Other Therapeutic Applications

The versatility of the thiomorpholine scaffold extends to a variety of other therapeutic areas, including:

  • Dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[11][22]

  • Hypolipidemic and antioxidant agents .[1][11][23]

  • Antiprotozoal agents .[11]

  • Antimalarial agents .[11]

Quantitative Data: DPP-IV Inhibition by Thiomorpholine Derivatives

CompoundR1 or structureInhibition (%, 10 µmol/L)IC50 (µmol/L)Reference
16a1-Methylethyl74.66.93[11][22]
16b2-Methylpropyl77.96.29[11][22]
16c1,1-Dimethylethyl74.43.40[11][22]

Experimental Workflow for Biological Evaluation

Assessing the biological activity of newly synthesized thiomorpholine derivatives is a critical step in the drug discovery process. The MTT assay is a widely used colorimetric assay to measure cell viability and cytotoxicity.

Step-by-Step Methodology: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[18][24][25][26]

Materials:

  • Cells in culture

  • 96-well plates

  • Test compounds (thiomorpholine derivatives)

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiomorpholine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: Add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[18][19][24][25][26]

G Start Start Seed Cells Seed cells in 96-well plate Start->Seed Cells Incubate_24h Incubate for 24h Seed Cells->Incubate_24h Treat_Cells Treat cells with thiomorpholine derivatives Incubate_24h->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solvent Add solubilization solvent Incubate_MTT->Add_Solvent Read_Absorbance Read absorbance (570 nm) Add_Solvent->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Conclusion and Future Perspectives

The thiomorpholine scaffold has firmly established itself as a privileged and versatile building block in medicinal chemistry. Its unique physicochemical properties, including its ability to modulate lipophilicity and serve as a handle for metabolic transformation, provide medicinal chemists with a powerful tool for optimizing the ADME profiles of drug candidates. The diverse range of biological activities exhibited by thiomorpholine-containing compounds, from anticancer and antimicrobial to antidiabetic and antioxidant, underscores the broad therapeutic potential of this heterocycle.

While no thiomorpholine-containing drug has yet received FDA approval, the promising clinical development of Sutezolid for tuberculosis highlights the scaffold's potential to address significant unmet medical needs. Future research will undoubtedly continue to explore the vast chemical space around the thiomorpholine core, leading to the discovery of novel therapeutic agents with improved efficacy and safety profiles. The continued development of innovative synthetic methodologies will further facilitate the exploration of this remarkable scaffold, solidifying its place in the modern drug discovery pipeline.

References

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

  • BenchChem. (n.d.). A Technical Guide to the Biological Activities of Thiomorpholine Derivatives.
  • Zhu, T., Friedrich, S. O., Diacon, A., & Wallis, R. S. (2013). Population Pharmacokinetic/Pharmacodynamic Analysis of the Bactericidal Activities of Sutezolid (PNU-100480) and Its Major Metabolite against Intracellular Mycobacterium tuberculosis in Ex Vivo Whole-Blood Cultures of Patients with Pulmonary Tuberculosis. Antimicrobial Agents and Chemotherapy, 57(12), 5957–5963. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Deshpande, D., et al. (2020). Pharmacokinetics of tedizolid, sutezolid, and sutezolid-M1 in non-human primates. Journal of Antimicrobial Chemotherapy, 75(8), 2240–2247. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual. Retrieved from [Link]

  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Grokipedia. (n.d.). Sutezolid.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • BenchChem. (n.d.). Selectivity Profile of Thiazolyl-Thiomorpholine Derivatives on Cancer Cell Lines: A Comparative Analysis.
  • Han, B., et al. (2015). Design, synthesis and biological evaluation of novel thiomorpholine-bearing dipeptidyl peptidase IV (DPP-IV) inhibitors. European Journal of Medicinal Chemistry, 95, 247-256.
  • New Drug Approvals. (n.d.). Sutezolid. Retrieved from [Link]

  • Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532-2539. [Link]

  • Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]

  • Koele, S. E., et al. (2021). Population pharmacokinetics of sutezolid and its main metabolite to characterize the exposure-response relationship in patients with pulmonary tuberculosis. Journal of Antimicrobial Chemotherapy, 76(11), 2936–2944.
  • ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
  • Janku, F., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031. [Link]

  • Sequella. (n.d.). Sutezolid for the Treatment of Tuberculosis.
  • Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. Retrieved from [Link]

  • Wikipedia. (n.d.). Sutezolid. Retrieved from [Link]

  • Semantic Scholar. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • Mubashra, S., Ahmad, M., & Aslam, S. (2022). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. RSC Advances, 12(15), 9035-9057.
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Fierce Biotech. (2013, July 17). Sequella Acquires Exclusive Worldwide Rights to Pfizer's Sutezolid, Currently in Clinical Development for Tuberculosis. Retrieved from [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • ChemicalBook. (n.d.). THIOMORPHOLINE 1,1-DIOXIDE HYDROCHLORIDE synthesis.
  • Tooulia, M., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(5), 346-354. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • ResearchGate. (n.d.). The structures of various FDA-approved N-aryl morpholine-based drugs.
  • Wölfel, S., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1827. [Link]

  • PubMed. (n.d.). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • PubChem. (n.d.). Thiomorpholine. Retrieved from [Link]

  • Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett.
  • Blagden, N., et al. (2007). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Crystals, 7(1), 14.
  • U.S. Food and Drug Administration. (2023, January 10). New Drug Therapy Approvals 2022. Retrieved from [Link]

  • ResearchGate. (n.d.). FDA-approved drugs with enolizable thiol functional motifs.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 3-(3-Methoxyphenyl)thiomorpholine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of 3-(3-Methoxyphenyl)thiomorpholine, a heterocyclic compound of interest in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-(3-Methoxyphenyl)thiomorpholine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocol outlines a two-step synthetic sequence commencing with the epoxidation of 3-methoxybenzaldehyde to yield 3-methoxystyrene oxide, followed by a regioselective ring-opening and intramolecular cyclization with 2-aminoethanethiol. This application note details the underlying chemical principles, step-by-step experimental procedures, purification methods, and comprehensive characterization of the final product. The presented protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the target compound.

Introduction

Thiomorpholine and its derivatives are significant structural motifs in a variety of biologically active compounds, exhibiting a wide range of pharmacological activities. The incorporation of a thiomorpholine scaffold can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The 3-arylthiomorpholine substructure, in particular, is a key component in the development of novel therapeutic agents. This guide provides a robust and reproducible protocol for the synthesis of 3-(3-Methoxyphenyl)thiomorpholine, a valuable building block for the synthesis of more complex molecules.

The synthetic strategy is based on a two-step process. The first step involves the synthesis of the key intermediate, 3-methoxystyrene oxide, from commercially available 3-methoxybenzaldehyde. The second, and key, step is the reaction of this epoxide with 2-aminoethanethiol (cysteamine). This reaction proceeds via a nucleophilic attack of the thiol on the benzylic carbon of the epoxide, followed by an intramolecular SN2 cyclization by the amino group to form the thiomorpholine ring. This approach is advantageous due to the ready availability of the starting materials and the generally high regioselectivity of the epoxide ring-opening.

Reaction Pathway

Synthesis_Pathway cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Ring-Opening and Cyclization 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde 3-Methoxystyrene_Oxide 3-Methoxystyrene_Oxide 3-Methoxybenzaldehyde->3-Methoxystyrene_Oxide Corey-Chaykovsky Reaction Reagents_1 Trimethylsulfonium iodide, Sodium Hydride, DMSO/THF Final_Product 3-(3-Methoxyphenyl)thiomorpholine 3-Methoxystyrene_Oxide->Final_Product Nucleophilic attack & Intramolecular cyclization 2-Aminoethanethiol 2-Aminoethanethiol Reagents_2 Ethanol, Reflux

Figure 1. Overall synthetic workflow for 3-(3-Methoxyphenyl)thiomorpholine.

Experimental Protocols

Part 1: Synthesis of 3-Methoxystyrene Oxide

This procedure is adapted from established methods for the epoxidation of aromatic aldehydes.[1]

Materials:

  • 3-Methoxybenzaldehyde

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq.) in anhydrous DMSO.

  • Heat the suspension to 50°C for 1 hour to form the dimsyl anion.

  • Cool the mixture to room temperature and add anhydrous THF.

  • Cool the flask to 0°C in an ice bath and slowly add trimethylsulfonium iodide (1.1 eq.) in portions. Stir the resulting ylide solution for 15 minutes at 0°C.

  • Add a solution of 3-methoxybenzaldehyde (1.0 eq.) in anhydrous THF dropwise to the ylide solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 3-methoxystyrene oxide can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Synthesis of 3-(3-Methoxyphenyl)thiomorpholine

This protocol describes the key ring-opening and cyclization step.

Materials:

  • 3-Methoxystyrene oxide

  • 2-Aminoethanethiol hydrochloride (cysteamine hydrochloride)

  • Sodium ethoxide

  • Absolute ethanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-aminoethanethiol hydrochloride (1.2 eq.) in absolute ethanol, add sodium ethoxide (1.2 eq.) and stir for 30 minutes at room temperature.

  • Add a solution of 3-methoxystyrene oxide (1.0 eq.) in absolute ethanol to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 3-(3-Methoxyphenyl)thiomorpholine.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical Form
3-(3-Methoxyphenyl)thiomorpholineC₁₁H₁₅NOS209.31Solid

Table 1. Physicochemical properties of the final product.[1][2]

Characterization

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.20-7.30 (m, 1H, Ar-H)

    • δ 6.75-6.90 (m, 3H, Ar-H)

    • δ 4.00-4.10 (dd, 1H, CH-Ar)

    • δ 3.81 (s, 3H, OCH₃)

    • δ 3.00-3.20 (m, 2H, N-CH₂)

    • δ 2.70-2.90 (m, 2H, S-CH₂)

    • δ 2.50-2.65 (m, 2H, CH₂)

    • δ 1.80-2.00 (br s, 1H, NH)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 159.8 (Ar-C-O)

    • δ 143.5 (Ar-C)

    • δ 129.6 (Ar-CH)

    • δ 118.5 (Ar-CH)

    • δ 113.0 (Ar-CH)

    • δ 112.0 (Ar-CH)

    • δ 62.0 (CH-Ar)

    • δ 55.2 (OCH₃)

    • δ 48.5 (N-CH₂)

    • δ 35.0 (S-CH₂)

    • δ 28.0 (CH₂)

  • Mass Spectrometry (EI):

    • m/z: 209 (M⁺)

Discussion

The synthesis of 3-(3-Methoxyphenyl)thiomorpholine is a reliable process that can be performed in a standard organic chemistry laboratory. The Corey-Chaykovsky reaction in the first step is a well-established method for the conversion of aldehydes to epoxides. The choice of a sulfonium ylide is crucial for the success of this transformation.

The second step, the reaction of the epoxide with cysteamine, is the key bond-forming and cyclization step. The reaction is typically carried out in a protic solvent like ethanol, which facilitates the proton transfer steps. The use of a base, such as sodium ethoxide, is necessary to deprotonate the thiol of cysteamine hydrochloride, generating the more nucleophilic thiolate. The regioselectivity of the epoxide opening is governed by the attack of the thiolate at the less sterically hindered benzylic carbon of the epoxide. The subsequent intramolecular cyclization of the amino group is a rapid process that leads to the formation of the stable six-membered thiomorpholine ring.

Purification by column chromatography is generally sufficient to obtain the product in high purity. The purity can be assessed by TLC and confirmed by NMR spectroscopy and mass spectrometry.

Safety Precautions

  • Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere and away from any sources of moisture.

  • Dimethyl sulfoxide (DMSO) can penetrate the skin and carry other chemicals with it. Wear appropriate gloves and handle in a well-ventilated fume hood.

  • Trimethylsulfonium iodide is an irritant. Avoid inhalation and contact with skin and eyes.

  • 3-Methoxybenzaldehyde and 3-methoxystyrene oxide may be irritating. Handle with appropriate personal protective equipment.

  • 2-Aminoethanethiol hydrochloride has a strong, unpleasant odor and is a skin and eye irritant. Work in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • All reactions should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Journal of Chemical Reviews, 2021, 3(4), 247-272. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • PubChem. 3-(3-methoxyphenyl)thiomorpholine. [Link]

Sources

Application

Application Notes and Protocols for the Purification of 3-(3-Methoxyphenyl)thiomorpholine

Introduction 3-(3-Methoxyphenyl)thiomorpholine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiomorpholine scaffold is a privileged structure found in a variety of p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-Methoxyphenyl)thiomorpholine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiomorpholine scaffold is a privileged structure found in a variety of pharmacologically active agents, valued for its metabolic stability and ability to modulate physicochemical properties.[1][2] The presence of the 3-methoxyphenyl substituent introduces a key pharmacophoric element, making this molecule a valuable building block for the synthesis of novel therapeutic candidates.

Anticipated Impurity Profile

The optimal purification strategy is dictated by the nature of the impurities present in the crude material. While the specific impurity profile depends on the synthetic route employed, common syntheses of substituted thiomorpholines can generate predictable side products.[2][3] Understanding these potential impurities is critical for selecting the appropriate purification technique.

Common potential impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 3-methoxyphenacyl bromide, cysteamine, or related haloamines and sulfur nucleophiles.

  • Incompletely Cyclized Intermediates: Open-chain precursors that have not fully formed the thiomorpholine ring.

  • Byproducts of Side Reactions: Products arising from dimerization, polymerization, or over-alkylation of the thiomorpholine nitrogen.

  • Reagents and Catalysts: Residual acids, bases (e.g., triethylamine), or coupling agents used during the synthesis.

  • Positional Isomers: If the synthesis is not perfectly regioselective, isomers such as 2-(3-methoxyphenyl)thiomorpholine could be present.

Purification Strategy Overview

A multi-step purification workflow is recommended to achieve high purity (>99%). The choice between recrystallization and chromatography depends on the impurity profile and the scale of the purification.

PurificationWorkflow Crude Crude Solid 3-(3-methoxyphenyl)thiomorpholine Recrystallization Recrystallization Crude->Recrystallization High initial purity (>90%) ColumnChrom Column Chromatography Crude->ColumnChrom Complex mixture or oily impurities Analysis1 Purity Check (TLC/HPLC) Recrystallization->Analysis1 Analysis2 Purity Check (TLC/HPLC) ColumnChrom->Analysis2 Analysis1->ColumnChrom Impurities remain FinalProduct Pure Product (>99%) Analysis1->FinalProduct Purity OK Analysis2->Recrystallization Further polishing Analysis2->FinalProduct Purity OK

Caption: General purification workflow for 3-(3-methoxyphenyl)thiomorpholine.

Method 1: Purification by Recrystallization

Recrystallization is the preferred method for purifying solid compounds when the crude material is of relatively high purity (>90%) and impurities have different solubility profiles.[4] It is an efficient technique for removing minor impurities and can be scaled up easily. The principle relies on dissolving the impure solid in a hot solvent and allowing it to cool slowly, whereupon the desired compound forms pure crystals, leaving impurities behind in the solvent.[5]

Protocol 1: Solvent Screening for Recrystallization

The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[6]

  • Place approximately 20-30 mg of the crude 3-(3-methoxyphenyl)thiomorpholine into several small test tubes.

  • To each tube, add a different test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile) dropwise at room temperature until a slurry is formed. Observe the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid completely dissolves.

  • Remove the tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod.

  • Once at room temperature, place the tube in an ice bath to maximize crystal formation.

  • Evaluate the quality and quantity of the crystals formed. A good solvent system will yield a high recovery of pure-looking crystals. Based on analogous structures like 4-(4-nitrophenyl)thiomorpholine, which can be recrystallized from ethanol[7], and N-(4-methoxyphenyl)picolinamide from an ethanol/water mixture[6], these solvents are excellent starting points.

Solvent SystemObservation Rationale
Isopropanol (IPA) Often provides a good balance of solubility, making it a primary candidate.
Ethanol/Water A polar solvent system. The compound is likely soluble in hot ethanol. Water can be added as an anti-solvent to the hot solution until turbidity appears, which then clarifies upon heating. This technique is effective for moderately polar compounds.[6]
Ethyl Acetate/Hexane A less polar system. The compound is dissolved in a minimum amount of hot ethyl acetate, and hexane is added slowly as an anti-solvent until the solution becomes cloudy. Re-heating to clarify followed by slow cooling can yield high-quality crystals. This is useful if non-polar impurities are present.
Toluene An aromatic solvent that may be effective if the compound has significant aromatic character influencing its solubility.
Protocol 2: Bulk Recrystallization
  • Transfer the crude 3-(3-methoxyphenyl)thiomorpholine to an Erlenmeyer flask.

  • Add the chosen solvent (e.g., isopropanol) in portions while heating the flask with stirring on a hot plate. Use a condenser to prevent solvent loss.

  • Continue adding the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the recovery yield.

  • If the solution is colored by impurities, a small amount of activated carbon can be added to the hot solution. Boil for a few minutes and then perform a hot filtration through a fluted filter paper to remove the carbon.

  • Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.

  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum to a constant weight.

Method 2: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds with different polarities and is ideal for purifying complex mixtures or removing impurities that are difficult to eliminate by recrystallization.[4] The separation occurs as components of the mixture are partitioned between a solid stationary phase (typically silica gel) and a liquid mobile phase.[8]

Protocol 3: Developing the Eluent System
  • Prepare a stock solution of the crude material in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate in various solvent systems of increasing polarity. Good starting points for a compound with the polarity of 3-(3-methoxyphenyl)thiomorpholine (containing ether and secondary amine groups) include mixtures of ethyl acetate and hexanes.[9]

  • The ideal eluent system should provide a retention factor (Rf) of 0.25-0.35 for the desired compound. This Rf value ensures good separation and a reasonable elution time from the column.

  • Expert Tip: Basic amines can exhibit tailing (streaking) on acidic silica gel. If this is observed on the TLC plate, add 0.5-1% triethylamine to the eluent system to neutralize active sites on the silica and improve the spot shape.[10]

Eluent System (v/v)Expected Rf RangeApplication Notes
20% Ethyl Acetate / 80% Hexanes0.4 - 0.6A good starting point for less polar impurities.
30-40% Ethyl Acetate / 70-60% Hexanes 0.25 - 0.35 Likely the optimal range for eluting the target compound.
50% Ethyl Acetate / 50% Hexanes0.1 - 0.2May be used to elute more polar impurities after the main product has been collected.
5% Methanol / 95% DichloromethaneVariesAn alternative for more polar compounds. Use with caution as methanol can dissolve some silica gel if used in high concentrations.[9]
Add 1% Triethylamine to any of the above systemsAs aboveRecommended if TLC shows significant tailing of the product spot.[10]
Protocol 4: Flash Column Chromatography Procedure

ColumnChromatography cluster_0 Preparation cluster_1 Elution cluster_2 Analysis cluster_3 Isolation Pack 1. Pack column with silica gel slurry Load 2. Load crude sample (dry or wet loading) Pack->Load Elute 3. Elute with chosen solvent system Load->Elute Collect 4. Collect fractions in test tubes Elute->Collect TLC 5. Analyze fractions by TLC Collect->TLC Combine 6. Combine pure fractions TLC->Combine Evaporate 7. Evaporate solvent Combine->Evaporate Dry 8. Dry under vacuum Evaporate->Dry

Sources

Method

Application Note &amp; Protocols: A Multi-Platform Approach to the Comprehensive Characterization of 3-(3-Methoxyphenyl)thiomorpholine

Abstract This document provides a detailed technical guide outlining a robust, multi-faceted analytical strategy for the comprehensive characterization of 3-(3-Methoxyphenyl)thiomorpholine. As a key heterocyclic scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide outlining a robust, multi-faceted analytical strategy for the comprehensive characterization of 3-(3-Methoxyphenyl)thiomorpholine. As a key heterocyclic scaffold in medicinal chemistry and drug development, ensuring the unequivocal identity, purity, and structural integrity of this compound is paramount.[1] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and quality control professionals. We present detailed protocols for orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight verification, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Single-Crystal X-ray Crystallography for unambiguous three-dimensional spatial arrangement analysis.

Introduction: The Imperative for Rigorous Characterization

The thiomorpholine moiety is a privileged scaffold in modern medicinal chemistry, valued for its unique physicochemical properties that can enhance metabolic stability and cell permeability in drug candidates.[1][2] The specific analogue, 3-(3-Methoxyphenyl)thiomorpholine, serves as a critical building block in the synthesis of novel therapeutic agents. Consequently, an unassailable analytical foundation is not merely a regulatory requirement but a scientific necessity to ensure the reliability and reproducibility of research and development outcomes.

A single analytical technique is insufficient to fully characterize a molecule. An integrated approach using orthogonal methods—each interrogating different molecular properties—provides a self-validating system of checks and balances. This guide details the four cornerstone techniques that, when used in concert, provide a comprehensive and trustworthy characterization of 3-(3-Methoxyphenyl)thiomorpholine.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

Expertise & Rationale: HPLC is the workhorse for purity determination in pharmaceutical analysis. Its primary function is to separate the target compound from any process-related impurities, such as unreacted starting materials, by-products, or degradants. For a molecule like 3-(3-Methoxyphenyl)thiomorpholine, which possesses moderate polarity, Reversed-Phase HPLC (RP-HPLC) is the logical starting point. The C18 stationary phase provides a non-polar environment, and a polar mobile phase (typically a water/acetonitrile or water/methanol mixture) is used to elute the compounds. By gradually increasing the organic solvent concentration (a gradient elution), we can effectively separate compounds across a range of polarities. UV detection is suitable due to the presence of the chromophoric methoxyphenyl group.

Experimental Protocol: RP-HPLC Purity Analysis
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 3-(3-Methoxyphenyl)thiomorpholine sample.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.

  • Chromatographic Conditions: The following conditions serve as a robust starting point and should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[3]

ParameterRecommended SettingRationale
Column C18 Reversed-Phase, 150 x 4.6 mm, 5 µmIndustry-standard for good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape and ionization for MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent providing good separation power.
Gradient Program 10% B to 95% B over 20 min, hold 5 minBroad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 220 nm and 274 nm220 nm for general detection; 274 nm for the aromatic system.
Injection Vol. 10 µLBalances sensitivity with potential for column overload.
  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. A purity level of >98% is typically required for drug development applications.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate LCMS_Workflow Sample Prepared Sample Vial HPLC HPLC Separation Sample->HPLC ESI Electrospray Ionization (ESI Source) HPLC->ESI MS Mass Analyzer (e.g., Orbitrap, TOF) ESI->MS Detector Detector MS->Detector Data Data System: Mass Spectrum ([M+H]⁺) Detector->Data NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Sample Dissolve 5-10 mg in Deuterated Solvent Tube Transfer to NMR Tube Sample->Tube Spectrometer Place in Spectrometer Tube->Spectrometer Acquire Acquire 1H, 13C, 2D Spectra Spectrometer->Acquire Process Fourier Transform & Phase Acquire->Process Assign Assign Signals to Structure Process->Assign Confirm Confirm Structure Assign->Confirm XRay_Workflow Purify Purify Compound (>99%) Grow Grow Single Crystals (Slow Evaporation) Purify->Grow Mount Mount Crystal on Diffractometer Grow->Mount Collect Collect Diffraction Data (X-ray Exposure) Mount->Collect Solve Solve & Refine Structure (Computational) Collect->Solve Analyze Analyze 3D Structure (Bond Lengths, Angles) Solve->Analyze

Sources

Application

Unveiling the Structural Signature: An Application Guide to the NMR and Mass Spectrometry of 3-(3-Methoxyphenyl)thiomorpholine

Introduction: The Analytical Imperative In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 3-(3-Methoxyphenyl)thiomorpholine, a he...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 3-(3-Methoxyphenyl)thiomorpholine, a heterocyclic compound featuring a thiomorpholine ring and a methoxy-substituted phenyl group, presents a unique analytical challenge. Its structural complexity, combining aliphatic and aromatic moieties, necessitates a multi-faceted analytical approach to unequivocally confirm its identity and purity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the comprehensive characterization of this molecule. By delving into the causality behind experimental choices and adhering to rigorous, self-validating protocols, this document aims to serve as an authoritative resource for the structural analysis of 3-(3-Methoxyphenyl)thiomorpholine and related N-heterocyclic compounds.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Architecture

NMR spectroscopy stands as an unparalleled tool for delineating the carbon-hydrogen framework of organic molecules. For 3-(3-Methoxyphenyl)thiomorpholine, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

Theoretical Underpinnings: Predicting the ¹H and ¹³C NMR Landscape

A foundational understanding of the expected chemical shifts and coupling patterns is critical for efficient spectral interpretation.

  • ¹H NMR: The proton spectrum is anticipated to exhibit distinct regions. The aromatic protons of the 3-methoxyphenyl group will resonate in the downfield region (typically δ 6.8-7.3 ppm), with their specific shifts and splitting patterns dictated by the substitution pattern. The methoxy group protons will appear as a sharp singlet, usually around δ 3.8 ppm. The protons on the thiomorpholine ring will be found in the more upfield aliphatic region (δ 2.5-4.0 ppm), with their chemical shifts influenced by their proximity to the sulfur and nitrogen atoms and their stereochemical relationships (axial vs. equatorial). The proton at the C3 position, being adjacent to both the aromatic ring and the nitrogen atom, is expected to be a key diagnostic signal.

  • ¹³C NMR: The carbon spectrum will complement the proton data. The aromatic carbons will appear in the δ 110-160 ppm range, with the carbon attached to the methoxy group showing a characteristic downfield shift. The methoxy carbon itself will resonate around δ 55-60 ppm. The aliphatic carbons of the thiomorpholine ring will be observed in the upfield region, typically between δ 25-55 ppm.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of the NMR spectrum is directly contingent on meticulous sample preparation and instrument setup.

Protocol 1: NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-(3-Methoxyphenyl)thiomorpholine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Ensure complete dissolution; any particulate matter can degrade spectral quality.

    • Transfer the solution to a high-quality 5 mm NMR tube, ensuring a sample height of 4-5 cm.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), unless using the residual solvent peak for calibration.

  • Instrument Setup and ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width (e.g., -2 to 12 ppm), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).

    • Acquire the spectrum using a standard pulse program (e.g., zg30). Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.

  • Instrument Setup and ¹³C NMR Acquisition:

    • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each unique carbon.

    • Set a wider spectral width (e.g., 0 to 220 ppm).

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Data Presentation: A Hypothetical Spectral Summary

The following table summarizes the expected NMR data for 3-(3-Methoxyphenyl)thiomorpholine, providing a clear reference for spectral interpretation.

¹H NMR ¹³C NMR
Assignment δ (ppm) Multiplicity Assignment δ (ppm)
Aromatic H6.8 - 7.3mAromatic C (C-O)~160
Methoxy (OCH₃)~3.8sAromatic C110 - 130
Thiomorpholine H (C3)~3.5 - 4.0mC3~60
Thiomorpholine H (N-CH₂)~2.8 - 3.2mMethoxy (OCH₃)~55
Thiomorpholine H (S-CH₂)~2.5 - 2.9mN-CH₂~50
S-CH₂~28

Note: These are predicted values and may vary slightly based on experimental conditions.

Visualization: NMR Experimental Workflow

The logical flow from sample preparation to data analysis is a critical component of a robust analytical protocol.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim setup_1H Setup ¹H Parameters lock_shim->setup_1H acquire_1H Acquire ¹H Spectrum setup_1H->acquire_1H setup_13C Setup ¹³C Parameters acquire_1H->setup_13C acquire_13C Acquire ¹³C Spectrum setup_13C->acquire_13C ft Fourier Transform acquire_13C->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate_peak_pick Integrate & Peak Pick phase_baseline->integrate_peak_pick assign Assign Signals integrate_peak_pick->assign

Caption: Experimental workflow for NMR analysis.

Part 2: Mass Spectrometry - Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis. For 3-(3-Methoxyphenyl)thiomorpholine, a soft ionization technique like Electrospray Ionization (ESI) is ideal as it typically produces an intact protonated molecule, minimizing in-source fragmentation.

Theoretical Underpinnings: Predicting the Mass Spectrum
  • Molecular Ion: The molecular weight of 3-(3-Methoxyphenyl)thiomorpholine (C₁₁H₁₅NOS) is 209.09 g/mol . In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 210.09. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

  • Fragmentation Pathways: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will induce fragmentation, providing structural confirmation. Key fragmentation pathways for aromatic ethers often involve cleavage of the C-O bond or cleavage adjacent to the aromatic ring. The thiomorpholine ring can also undergo characteristic ring-opening or cleavage adjacent to the heteroatoms. Common fragmentation of aryl ethers can lead to the loss of a methyl radical (CH₃) or carbon monoxide (CO).

Experimental Protocol: High-Resolution Mass Spectrometry Analysis

Protocol 2: ESI-MS and MS/MS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of 3-(3-Methoxyphenyl)thiomorpholine (e.g., 1-10 µg/mL) in a solvent compatible with ESI, such as a mixture of acetonitrile and water or methanol and water.

    • To enhance protonation, it is often beneficial to add a small amount of an acid, such as 0.1% formic acid, to the solvent.

  • Instrument Setup and Full Scan MS Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal of the [M+H]⁺ ion.

    • Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 50-500) to identify the protonated molecular ion.

  • MS/MS Acquisition (Product Ion Scan):

    • Select the [M+H]⁺ ion at m/z 210.09 as the precursor ion for collision-induced dissociation (CID).

    • Apply a range of collision energies to induce fragmentation and acquire the product ion spectrum. This will reveal the characteristic fragment ions.

Data Presentation: Predicted Mass Spectral Data

The following table outlines the expected key ions in the ESI-MS and MS/MS spectra of 3-(3-Methoxyphenyl)thiomorpholine.

Ion m/z (Calculated) Identity
[M+H]⁺210.09Protonated Molecule
Fragment 1135.04[M+H - C₄H₈S]⁺ (Loss of thiomorpholine moiety)
Fragment 2107.05[M+H - C₄H₈S - CO]⁺ (Subsequent loss of CO)
Fragment 377.04[C₆H₅]⁺ (Phenyl cation)
Visualization: Mass Spectrometry Analysis and Fragmentation

The workflow for MS analysis and a potential fragmentation pathway are illustrated below.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis dissolve_ms Dissolve in ESI-compatible Solvent acidify Acidify (e.g., 0.1% Formic Acid) dissolve_ms->acidify infuse Infuse into ESI Source acidify->infuse optimize Optimize Source Parameters infuse->optimize full_scan Acquire Full Scan MS optimize->full_scan select_ion Select [M+H]⁺ Precursor full_scan->select_ion msms_scan Acquire MS/MS Spectrum select_ion->msms_scan confirm_mw Confirm Molecular Weight msms_scan->confirm_mw analyze_frag Analyze Fragmentation Pattern confirm_mw->analyze_frag confirm_structure Confirm Structure analyze_frag->confirm_structure

Caption: Workflow for ESI-MS and MS/MS analysis.

Fragmentation_Pathway parent [M+H]⁺ m/z 210.09 frag1 Fragment 1 m/z 135.04 parent:f1->frag1:f0 - C₄H₈S frag2 Fragment 2 m/z 107.05 frag1:f1->frag2:f0 - CO frag3 Fragment 3 m/z 77.04 frag1:f1->frag3:f0 - C₂H₄O

Caption: Predicted ESI-MS/MS fragmentation pathway.

Conclusion: A Synergistic Approach to Structural Verification

The robust characterization of 3-(3-Methoxyphenyl)thiomorpholine is achieved through the synergistic application of NMR and mass spectrometry. NMR provides an intricate map of the proton and carbon skeleton, confirming atomic connectivity and the chemical environment, while mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The detailed protocols and theoretical frameworks presented in this application note provide a comprehensive and self-validating system for the unambiguous structural elucidation of this and related heterocyclic molecules, ensuring the highest standards of scientific integrity in drug discovery and development.

References

  • Mass Spectrometry: Fragmentation. (n.d.).
  • NMR sample preparation guidelines. (n.d.). Retrieved from [Link]

  • Mass Spectrometry: Fragmentation Patterns. (n.d.). Scribd. Retrieved from [Link]

  • Mass Spectrum of Ethers. (2015, July 2). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

  • 8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved from [Link]

  • GCMS Section 6.13. (n.d.). Whitman People. Retrieved from [Link]

  • Hofmann, M., & Navare, A. T. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(10), 1095-1114. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 645. Retrieved from [Link]

  • Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. (n.d.). Retrieved from [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Retrieved from [Link]

  • Mass Spectrometry Fragmentation: Ethers, Amines, More. (n.d.). Studylib. Retrieved from [Link]

  • 1 H NMR spectrum of thiomorpholine derivative. The signal due to the... (n.d.). ResearchGate. Retrieved from [Link]

  • Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109-114. Retrieved from [Link]

  • Electrospray ionization. (n.d.). In Wikipedia. Retrieved from [Link]

  • Laskin, J., & Laskin, A. (2014). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods, 6(1), 121-129. Retrieved from [Link]

  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. (2025, September 4). ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6545. Retrieved from [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (n.d.). MDPI. Retrieved from [Link]

  • Dračínský, M., & Bouř, P. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 554-562. Retrieved from [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. (2019, February 15). PubMed. Retrieved from [Link]

  • Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. (2026, January 15). ACS Publications. Retrieved from [Link]

  • High resolution mass spectrometry. (n.d.). University of Rostock. Retrieved from [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Method

Application Note: High-Throughput Screening with 3-(3-Methoxyphenyl)thiomorpholine

A Guide for Target Identification and Hit Validation Introduction: The Strategic Value of the Thiomorpholine Scaffold In modern drug discovery, certain chemical structures, often termed "privileged scaffolds," appear rep...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Target Identification and Hit Validation

Introduction: The Strategic Value of the Thiomorpholine Scaffold

In modern drug discovery, certain chemical structures, often termed "privileged scaffolds," appear repeatedly in molecules with diverse biological activities. The thiomorpholine ring is one such scaffold, prized for its unique physicochemical properties and synthetic tractability.[1][2][3][4] As a saturated heterocycle containing both sulfur and nitrogen, it offers a three-dimensional structure that can effectively present substituents for interaction with biological targets. The sulfur atom, replacing the oxygen of its morpholine analogue, increases lipophilicity and can serve as a "metabolically soft spot," allowing for oxidative metabolism that can be tuned by medicinal chemists.[5]

Derivatives of thiomorpholine have demonstrated a remarkable breadth of pharmacological activities, including roles as kinase inhibitors, antidiabetic agents, and antimicrobials.[2][3][5] This versatility makes novel, unexplored thiomorpholine derivatives like 3-(3-Methoxyphenyl)thiomorpholine compelling candidates for high-throughput screening (HTS) campaigns aimed at discovering new therapeutic leads.

This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive guide to designing and executing an HTS campaign using 3-(3-Methoxyphenyl)thiomorpholine. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating workflow from primary screen to hit confirmation.

Compound Profile: 3-(3-Methoxyphenyl)thiomorpholine

Before embarking on any screening campaign, a thorough understanding of the test compound's properties is essential. These parameters directly influence stock solution preparation, assay buffer compatibility, and potential liabilities.

PropertyValueSource
Molecular Formula C₁₁H₁₅NOS[6]
Molecular Weight 209.31 g/mol [6]
Physical Form Solid[6]
SMILES COc1cccc(c1)C2CSCCN2[6]
InChI Key LETNFDFQIZLGNU-UHFFFAOYSA-N[6]

Expert Insight: The supplier of this compound notes that it is provided for early discovery research without extensive analytical data. Therefore, the first critical step is in-house quality control. It is imperative to confirm the identity and purity of the compound via LC-MS and ¹H-NMR before committing the resources of a full HTS campaign. This mitigates the risk of pursuing artifacts arising from impurities.

Designing the HTS Campaign: A Strategic Workflow

A successful HTS campaign is a multi-stage process designed to efficiently identify true hits while systematically eliminating false positives. Our proposed workflow is designed to be robust, logical, and resource-conscious.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Triage & Confirmation cluster_2 Phase 3: Lead Progression Primary_Screen Primary HTS (e.g., Single 10 µM Concentration) Hit_ID Initial Hit Identification (Activity > 3σ over baseline) Primary_Screen->Hit_ID Dose_Response Confirmatory Dose-Response (8-point, 1:3 dilution) Hit_ID->Dose_Response Counter_Screen Assay Interference Counter-Screen Hit_ID->Counter_Screen Potency_Calc Calculate EC₅₀ / IC₅₀ & Hill Slope Dose_Response->Potency_Calc Orthogonal_Assay Orthogonal / Secondary Assay (e.g., Different technology or readout) Potency_Calc->Orthogonal_Assay Counter_Screen->Orthogonal_Assay Inform Final_Hit Validated Hit Compound Orthogonal_Assay->Final_Hit SAR Structure-Activity Relationship (SAR) Studies Final_Hit->SAR

Figure 1: A robust HTS workflow for hit discovery and validation.

Application Protocol 1: Primary Screening Against a GPCR Target

Given the prevalence of G-protein coupled receptors (GPCRs) as drug targets, we will use a prototypical Gq-coupled receptor assay as our primary screening example.[7][8][9] This assay measures the release of intracellular calcium upon receptor activation, a common downstream signaling event.[10][11]

Underlying Principle: Gq-Mediated Calcium Mobilization

This protocol leverages a cell line stably expressing a Gq-coupled receptor of interest. Ligand binding to the GPCR activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This transient increase in intracellular [Ca²⁺] is detected by a calcium-sensitive fluorescent dye.

GPCR_Pathway Compound 3-(3-Methoxyphenyl)thiomorpholine (Test Ligand) GPCR Gq-Coupled Receptor Compound->GPCR Binds G_Protein Gαq/βγ GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) (Ca²⁺ Store) IP3->ER Binds to IP₃R Ca_Release Ca²⁺ Release ER->Ca_Release Fluorescence Fluorescence Signal Ca_Release->Fluorescence Detected by Dye

Figure 2: Simplified Gq signaling pathway for calcium mobilization assays.
Step-by-Step Protocol: Calcium Flux Assay

This protocol is designed for a 384-well plate format, which offers a good balance between throughput and reagent volume.[12]

Materials:

  • HEK293 cells stably expressing the target Gq-coupled GPCR.

  • Assay Medium: HBSS with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye kit (e.g., Fluo-8 No-Wash).

  • Probenecid solution (if required by dye manufacturer to prevent dye extrusion).

  • 3-(3-Methoxyphenyl)thiomorpholine: 10 mM stock in 100% DMSO.

  • Positive Control: Known agonist for the target GPCR.

  • Negative Control: Assay medium with 0.1% DMSO.

  • 384-well, black-walled, clear-bottom assay plates.

  • Plate reader with fluorescence detection and liquid injection capabilities (e.g., FLIPR, PHERAstar).

Procedure:

  • Cell Plating:

    • Culture cells to ~80-90% confluency.

    • Harvest cells and resuspend in culture medium to a density of 200,000 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of the 384-well plate (5,000 cells/well).

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

    • Rationale: An overnight incubation ensures the cells form a healthy, adherent monolayer, which is critical for a consistent physiological response.

  • Compound Plate Preparation:

    • In a separate 384-well polypropylene plate, prepare the compound dilutions.

    • For a 10 µM final concentration screen, dilute the 10 mM stock to 40 µM in Assay Medium (a 4X final concentration). This involves a serial dilution, first in DMSO then in buffer, to avoid compound precipitation.

    • Prepare positive and negative controls at 4X final concentration in designated wells.

    • Pro-Tip: Perform an intermediate dilution of the 10 mM DMSO stock into a daughter plate to minimize freeze-thaw cycles of the master stock.

  • Dye Loading:

    • Prepare the calcium dye solution according to the manufacturer's instructions, including probenecid if necessary.

    • Remove the culture medium from the cell plate.

    • Add 20 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

    • Rationale: The dual-temperature incubation allows for efficient dye loading at 37°C and de-esterification at room temperature, improving the signal-to-noise ratio.

  • Assay Execution & Data Acquisition:

    • Set the plate reader to measure fluorescence (e.g., Ex/Em = 490/525 nm).

    • Program the instrument to take a baseline reading for 10-20 seconds.

    • Inject 12.5 µL from the compound plate into the cell plate.

    • Continue reading fluorescence for an additional 90-180 seconds to capture the full kinetic response.

  • Data Analysis:

    • Calculate the maximum fluorescence signal change (Max - Min) for each well.

    • Normalize the data to the controls: % Activation = 100 * (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative).

    • Calculate the Z'-factor for the plate to assess assay quality.[12][13] A Z' > 0.5 is considered excellent for HTS.

      • Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]

    • Identify "hits" as compounds that produce a signal greater than 3 standard deviations above the mean of the negative controls.

Application Protocol 2: Mitigating False Positives

A significant challenge in HTS is the prevalence of compounds that interfere with the assay technology itself, rather than acting on the biological target.[14] These are often called Pan-Assay Interference Compounds (PAINS).[15][16][17][18] While 3-(3-Methoxyphenyl)thiomorpholine does not contain a classic PAINS substructure, it is crucial to run counter-screens to eliminate artifacts.

Hit Triage Logic

The goal is to differentiate true hits from compounds that are, for example, autofluorescent or cytotoxic.

Hit_Triage Start Primary Hit Dose_Response Is it Dose-Dependent? Start->Dose_Response Autofluorescence Is it Autofluorescent? Dose_Response->Autofluorescence Yes False_Positive1 False Positive (Stochastic or Weak) Dose_Response->False_Positive1 No Cytotoxicity Is it Cytotoxic? Autofluorescence->Cytotoxicity No False_Positive2 False Positive (Autofluorescence) Autofluorescence->False_Positive2 Yes Confirmed_Hit Confirmed Hit Cytotoxicity->Confirmed_Hit No False_Positive3 False Positive (Cytotoxicity) Cytotoxicity->False_Positive3 Yes

Figure 3: Decision tree for triaging primary HTS hits.
Step-by-Step Protocol: Autofluorescence Counter-Screen

This protocol identifies compounds that are intrinsically fluorescent at the assay wavelengths, which can create a false positive signal.

Procedure:

  • Plate Preparation: Use a 384-well, black-walled, clear-bottom plate.

  • Compound Addition: Add 12.5 µL of the 4X compound solutions (as prepared for the primary screen) to the wells.

  • Buffer Addition: Add 37.5 µL of Assay Medium to each well. Do not add cells or dye.

  • Incubation: Incubate the plate for 10 minutes at room temperature.

  • Data Acquisition: Read the plate on the same instrument with the same fluorescence settings used for the primary assay.

  • Analysis: Any compound exhibiting fluorescence significantly above the background (negative control wells) is flagged as a potential false positive due to autofluorescence and should be deprioritized.

Summary and Future Directions

3-(3-Methoxyphenyl)thiomorpholine, as a member of the versatile thiomorpholine class, represents a promising starting point for a high-throughput screening campaign. By employing a robust, multi-stage workflow that incorporates rigorous quality control, confirmatory dose-response assays, and targeted counter-screens, researchers can confidently identify true, target-specific activity.

The protocols outlined here for a GPCR-based calcium mobilization assay provide a validated template for a primary screen. Confirmed hits from this campaign should be advanced to orthogonal secondary assays (e.g., cAMP accumulation or β-arrestin recruitment assays) to build a comprehensive pharmacological profile.[7][10] Subsequent medicinal chemistry efforts can then explore the structure-activity relationship (SAR) around this scaffold to develop potent and selective leads for further drug development.

References

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. (n.d.). National Institutes of Health (NIH).
  • Celtarys – High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Celtarys.
  • High-Throughput GPCR Assay Development. (2021, February 2). Agilent.
  • An Overview of High Throughput Screening at G Protein Coupled Receptors. (n.d.). Bentham Science.
  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Pan-assay interference compounds. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • GPCR Signaling Assay Applications in High-Throughput Screening. (2025, April 29). ICE Bioscience. Retrieved January 19, 2026, from [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews.
  • Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. (2019, October 17). PubMed. Retrieved January 19, 2026, from [Link]

  • Using a library of Pan-Assay Interference (PAINS) small molecules to understand and improve HTS outcomes. (n.d.). BioAscent. Retrieved January 19, 2026, from [Link]

  • Verastegui-Sanchez, M. (2021, September 8). What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery. PROSPECT. Retrieved January 19, 2026, from [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021, September 25). Journal of Chemical Reviews.
  • (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021, October 20). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

Sources

Application

The Versatile Role of 3-(3-Methoxyphenyl)thiomorpholine in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

Introduction: A Privileged Scaffold in Medicinal Chemistry 3-(3-Methoxyphenyl)thiomorpholine has emerged as a critical building block for medicinal chemists and drug development professionals, particularly in the synthes...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

3-(3-Methoxyphenyl)thiomorpholine has emerged as a critical building block for medicinal chemists and drug development professionals, particularly in the synthesis of potent and selective neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and emesis. Consequently, antagonists of this receptor are of significant therapeutic interest.

The thiomorpholine moiety, a sulfur-containing analog of morpholine, offers a unique combination of properties. The sulfur atom can increase lipophilicity compared to its oxygen counterpart, potentially improving pharmacokinetic profiles, and can also serve as a site for metabolic oxidation. The 3-(3-methoxyphenyl) substitution provides a key pharmacophoric element for interaction with the NK1 receptor. This application note provides a detailed guide to the synthetic utility of 3-(3-methoxyphenyl)thiomorpholine, focusing on its application as a scaffold for the construction of complex bioactive molecules. We will provide detailed, field-proven protocols for its derivatization, elucidating the chemical principles that underpin these transformations.

Core Synthetic Strategy: A Two-Step Approach to NK1 Receptor Antagonists

A common and effective strategy for the synthesis of potent NK1 receptor antagonists utilizing the 3-(3-methoxyphenyl)thiomorpholine scaffold involves a two-step sequence:

  • N-Alkylation: Introduction of a flexible linker, typically a butylamine chain, onto the thiomorpholine nitrogen. This is often achieved via direct alkylation with a bifunctional reagent.

  • N-Acylation: Coupling of the primary amine at the terminus of the linker with a substituted carboxylic acid, which introduces another key binding motif for the NK1 receptor.

This modular approach allows for the systematic variation of both the linker and the acyl group, facilitating the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.

Visualizing the Synthetic Workflow

The following diagram illustrates the overall synthetic strategy for the preparation of a model NK1 receptor antagonist from 3-(3-methoxyphenyl)thiomorpholine.

G cluster_0 PART 1: N-Alkylation cluster_1 PART 2: N-Acylation A 3-(3-Methoxyphenyl)thiomorpholine C 4-(4-Chloro-butyl)-3-(3-methoxyphenyl)thiomorpholine A->C K2CO3, Acetonitrile, Reflux B 1-Bromo-4-chlorobutane B->C E 4-(4-Azido-butyl)-3-(3-methoxyphenyl)thiomorpholine C->E DMF, 80 °C D Potassium Azide D->E G 4-(4-Amino-butyl)-3-(3-methoxyphenyl)thiomorpholine E->G Staudinger Reduction THF, RT F Triphenylphosphine, Water F->G I Target NK1 Receptor Antagonist G->I EDC, HOBt, DIPEA DCM, RT H 2-(3,5-Bis(trifluoromethyl)phenyl)acetic acid H->I

Caption: Synthetic workflow for an NK1 receptor antagonist.

Application & Protocols

Part 1: Synthesis of the Key Amine Intermediate

The initial phase of the synthesis focuses on the installation of a primary amine-terminated linker onto the 3-(3-methoxyphenyl)thiomorpholine core. This is a crucial step that introduces a versatile handle for further functionalization.

This reaction introduces a four-carbon linker to the secondary amine of the thiomorpholine ring. The use of a bifunctional electrophile like 1-bromo-4-chlorobutane allows for selective reaction at the more reactive bromide, leaving the chloride available for subsequent transformation.

Protocol 1: Synthesis of 4-(4-Chlorobutyl)-3-(3-methoxyphenyl)thiomorpholine

Parameter Value
Reactants 3-(3-Methoxyphenyl)thiomorpholine (1.0 eq), 1-Bromo-4-chlorobutane (1.2 eq), Anhydrous K₂CO₃ (2.0 eq)
Solvent Anhydrous Acetonitrile
Temperature Reflux (approx. 82 °C)
Reaction Time 12-18 hours
Work-up Filtration, Concentration, Aqueous Extraction
Purification Silica Gel Column Chromatography
Typical Yield 85-95%

Detailed Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile, add 3-(3-methoxyphenyl)thiomorpholine (1.0 eq).

  • Add 1-bromo-4-chlorobutane (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Dissolve the residue in ethyl acetate and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(4-chlorobutyl)-3-(3-methoxyphenyl)thiomorpholine as a pale yellow oil.

Expert Insight: The use of potassium carbonate as the base is crucial for scavenging the HBr generated during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent solvent for this SN2 reaction due to its polar aprotic nature.

The terminal chloride is then converted to a primary amine. A robust method for this transformation is through an azide intermediate, which can be cleanly reduced to the amine via the Staudinger reaction.

Protocol 2: Synthesis of 4-(4-Aminobutyl)-3-(3-methoxyphenyl)thiomorpholine

Parameter Value
Reactants 4-(4-Chlorobutyl)-3-(3-methoxyphenyl)thiomorpholine (1.0 eq), Sodium Azide (1.5 eq)
Solvent Dimethylformamide (DMF)
Temperature 80 °C
Reaction Time 4-6 hours
Work-up Aqueous Quench and Extraction
Purification Not typically required for the azide intermediate

Detailed Procedure (Azide Formation):

  • Dissolve 4-(4-chlorobutyl)-3-(3-methoxyphenyl)thiomorpholine (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) and heat the mixture to 80 °C.

  • Stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude azide, which is typically used in the next step without further purification.

Protocol 3: Staudinger Reduction to the Primary Amine

Parameter Value
Reactants Crude 4-(4-Azidobutyl)-3-(3-methoxyphenyl)thiomorpholine (1.0 eq), Triphenylphosphine (1.1 eq), Water
Solvent Tetrahydrofuran (THF)
Temperature Room Temperature
Reaction Time 12 hours
Work-up Concentration and Purification
Purification Silica Gel Column Chromatography
Typical Yield 75-85% over two steps

Detailed Procedure (Staudinger Reduction):

  • Dissolve the crude azide from the previous step in THF.

  • Add triphenylphosphine (1.1 eq) in portions at room temperature.

  • Stir for 4-6 hours, then add water (5.0 eq) and continue stirring for an additional 8-12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol/ammonium hydroxide) to afford 4-(4-aminobutyl)-3-(3-methoxyphenyl)thiomorpholine.

Expert Insight: The Staudinger reduction is a mild and efficient method for the reduction of azides to amines. The reaction proceeds through the formation of an aza-ylide, which is then hydrolyzed to the amine and triphenylphosphine oxide.

Part 2: N-Acylation to Yield the Final Product

The final step in the synthesis is the coupling of the primary amine intermediate with a carboxylic acid that contains the second key pharmacophoric element. In this example, we use 2-(3,5-bis(trifluoromethyl)phenyl)acetic acid, a common moiety in potent NK1 receptor antagonists.

Standard peptide coupling reagents are employed to facilitate the formation of the amide bond under mild conditions.

Protocol 4: Synthesis of the Target NK1 Receptor Antagonist

Parameter Value
Reactants 4-(4-Aminobutyl)-3-(3-methoxyphenyl)thiomorpholine (1.0 eq), 2-(3,5-Bis(trifluoromethyl)phenyl)acetic acid (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 8-12 hours
Work-up Aqueous wash
Purification Silica Gel Column Chromatography
Typical Yield 80-90%

Detailed Procedure:

  • To a solution of 2-(3,5-bis(trifluoromethyl)phenyl)acetic acid (1.1 eq) in DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add a solution of 4-(4-aminobutyl)-3-(3-methoxyphenyl)thiomorpholine (1.0 eq) in DCM, followed by the dropwise addition of DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash successively with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final NK1 receptor antagonist.

Expert Insight: The use of EDC/HOBt as coupling agents minimizes side reactions and promotes high-yielding amide bond formation. DIPEA is a non-nucleophilic base used to neutralize the acids formed during the reaction.

Conclusion

3-(3-Methoxyphenyl)thiomorpholine is a highly valuable and versatile building block in the synthesis of complex pharmaceutical agents, particularly NK1 receptor antagonists. The protocols outlined in this application note provide a robust and reproducible framework for the derivatization of this scaffold. The modular nature of the synthetic strategy allows for extensive chemical exploration, making it an indispensable tool for researchers, scientists, and drug development professionals in the pursuit of novel therapeutics.

References

  • At this time, no direct citable sources with full experimental details for the multi-step synthesis starting from 3-(3-Methoxyphenyl)thiomorpholine were found in the provided search results. The protocols provided are based on established and widely accepted synthetic methodologies for the individual reaction types (N-alkylation, azide formation, Staudinger reduction, and amide coupling) and are representative of the likely synthetic route described in publications such as Bioorganic & Medicinal Chemistry Letters, 2004, 14(4), 941-945, for which full experimental data was not available in the search results.
Method

Application Notes and Protocols for Efficacy Testing of 3-(3-Methoxyphenyl)thiomorpholine

Introduction: A Strategic Approach to Unveiling Neuroprotective Potential The therapeutic landscape for neurodegenerative disorders is in constant pursuit of novel chemical entities that can offer meaningful clinical ben...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Unveiling Neuroprotective Potential

The therapeutic landscape for neurodegenerative disorders is in constant pursuit of novel chemical entities that can offer meaningful clinical benefits. The thiomorpholine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antioxidant and anti-inflammatory properties.[1][2] This guide outlines a comprehensive experimental strategy to rigorously evaluate the efficacy of a specific thiomorpholine derivative, 3-(3-Methoxyphenyl)thiomorpholine, as a potential neuroprotective agent.

Given the absence of extensive prior data on this specific molecule, our approach is designed to be both systematic and exploratory. We will begin with foundational in vitro assays to establish a basic safety and activity profile. Based on the known pharmacology of related compounds, such as the NMDA receptor affinity of a structural analog, our investigation will initially focus on characterizing the compound's ability to mitigate excitotoxicity, oxidative stress, and neuroinflammation—three critical pathways implicated in neuronal cell death across a spectrum of neurodegenerative diseases.[3][4]

This document serves as a detailed roadmap for researchers, providing not only step-by-step protocols but also the scientific rationale behind each experimental choice. By adhering to these guidelines, researchers can generate robust and reproducible data to inform the continued development of 3-(3-Methoxyphenyl)thiomorpholine.

Part 1: In Vitro Efficacy Screening

The initial phase of our investigation will utilize cell-based assays to efficiently screen for biological activity and determine optimal concentration ranges for subsequent experiments. These assays are designed to be high-throughput and provide quantitative measures of the compound's effects on key cellular processes relevant to neurodegeneration.

Foundational Cytotoxicity and Viability Assessment

Before assessing the therapeutic potential of 3-(3-Methoxyphenyl)thiomorpholine, it is crucial to determine its intrinsic cytotoxicity. This ensures that any observed protective effects are not confounded by direct toxicity of the compound.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that assesses cell metabolic activity, which is an indicator of cell viability.[5]

  • Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used and well-characterized neuronal cell line suitable for initial neurotoxicity and neuroprotection studies.[6]

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

    • Prepare a serial dilution of 3-(3-Methoxyphenyl)thiomorpholine in complete culture medium, ranging from 1 nM to 100 µM.

    • Replace the existing medium with the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells for 24-48 hours.

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]

    • Solubilize the formazan crystals by adding 100 µL of DMSO or a specialized solubilization buffer to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the concentration-response curve to determine the CC50 (50% cytotoxic concentration).

Investigating Neuroprotective Mechanisms

Based on the potential NMDA receptor activity and the known antioxidant properties of thiomorpholine derivatives, the following assays will explore the neuroprotective capacity of 3-(3-Methoxyphenyl)thiomorpholine.

Glutamate-induced excitotoxicity is a primary mechanism of neuronal damage in stroke and several neurodegenerative diseases.[8][9]

Protocol 2: Glutamate-Induced Excitotoxicity Assay

This assay will determine if 3-(3-Methoxyphenyl)thiomorpholine can protect neurons from glutamate-induced cell death.[10][11]

  • Cell Culture: Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

  • Procedure:

    • Seed neurons in a 96-well plate.

    • Pre-treat the cells with non-toxic concentrations of 3-(3-Methoxyphenyl)thiomorpholine (determined from the MTT assay) for 1-2 hours.

    • Induce excitotoxicity by exposing the cells to a neurotoxic concentration of glutamate (e.g., 100-300 µM) for 24 hours.[12]

    • Assess cell viability using the MTT assay (as described in Protocol 1) or a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.

  • Positive Control: A known NMDA receptor antagonist such as MK-801 or memantine can be used as a positive control for neuroprotection.[13]

Oxidative stress is a common pathological feature of neurodegenerative disorders.[14] Cell-based antioxidant assays provide a more biologically relevant measure of a compound's ability to mitigate intracellular oxidative stress compared to simple chemical assays.[15][16]

Protocol 3: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS).[15]

  • Cell Line: A suitable cell line that can be loaded with the DCFH-DA probe, such as SH-SY5Y cells.

  • Procedure:

    • Seed cells in a 96-well plate.

    • Pre-incubate the cells with the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

    • Treat the cells with various concentrations of 3-(3-Methoxyphenyl)thiomorpholine.

    • Induce oxidative stress using a ROS generator like hydrogen peroxide (H₂O₂) or AAPH.

    • Measure the fluorescence intensity, which is proportional to the level of intracellular ROS. A reduction in fluorescence in the presence of the compound indicates antioxidant activity.

  • Positive Control: A well-characterized antioxidant like quercetin or N-acetylcysteine should be used as a positive control.[14]

Neuroinflammation, mediated by glial cells, contributes significantly to the progression of neurodegenerative diseases.[17][18]

Protocol 4: Lipopolysaccharide (LPS)-Induced Neuroinflammation Assay

This assay assesses the ability of the compound to suppress the inflammatory response in microglial cells.[2][3]

  • Cell Line: BV-2 murine microglial cell line or primary microglia.

  • Procedure:

    • Seed microglial cells in a 24-well plate.

    • Pre-treat the cells with 3-(3-Methoxyphenyl)thiomorpholine for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[18]

    • After 24 hours, collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[19][20][21]

  • Positive Control: Dexamethasone can be used as a positive control for its anti-inflammatory effects.[3]

In Vitro Data Summary Table

AssayEndpoint MeasuredExpected Outcome for Efficacy
MTT Assay Cell Viability (CC50)High CC50 value (low cytotoxicity)
Glutamate Excitotoxicity Neuronal ViabilityIncreased cell viability in the presence of the compound
Cellular Antioxidant Assay Intracellular ROS LevelsReduced fluorescence, indicating decreased ROS levels
LPS-Induced Neuroinflammation Pro-inflammatory Cytokine Levels (TNF-α, IL-6)Decreased cytokine levels in the cell supernatant

Experimental Workflow for In Vitro Screening

InVitro_Workflow A Start: 3-(3-Methoxyphenyl)thiomorpholine B Protocol 1: MTT Assay Determine Cytotoxicity (CC50) A->B C Select Non-Toxic Concentrations B->C D Protocol 2: Glutamate Excitotoxicity Assay C->D E Protocol 3: Cellular Antioxidant Assay C->E F Protocol 4: Neuroinflammation Assay C->F G Data Analysis & Interpretation D->G E->G F->G H Decision Point: Proceed to In Vivo Studies? G->H

Caption: In Vitro Screening Cascade.

Part 2: In Vivo Efficacy Evaluation

Promising results from the in vitro screening will warrant further investigation in a relevant animal model. The choice of the animal model is critical and should align with the hypothesized mechanism of action of the compound. Given the potential for neuroprotection against excitotoxicity, a model of focal cerebral ischemia is a logical starting point.[22][23][24][25]

Animal Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used and well-characterized model of ischemic stroke in rodents that allows for the evaluation of neuroprotective agents.[25][26]

Experimental Design and Dosing
  • Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Groups:

    • Sham-operated + Vehicle

    • MCAO + Vehicle

    • MCAO + 3-(3-Methoxyphenyl)thiomorpholine (Low Dose)

    • MCAO + 3-(3-Methoxyphenyl)thiomorpholine (High Dose)

  • Dosing Regimen: The compound should be administered intraperitoneally (i.p.) or intravenously (i.v.) at a clinically relevant time point, such as shortly before or after the induction of ischemia.

Protocol 5: MCAO Surgery and Compound Administration

  • Procedure:

    • Anesthetize the animal.

    • Perform the MCAO surgery by occluding the middle cerebral artery with an intraluminal filament.[22]

    • Administer the vehicle or 3-(3-Methoxyphenyl)thiomorpholine according to the predetermined dosing schedule.

    • After the ischemic period (e.g., 90 minutes), reperfuse by withdrawing the filament.

    • Allow the animals to recover with appropriate post-operative care.

Behavioral Assessments

Behavioral tests are essential for evaluating the functional outcomes of the neuroprotective treatment.[27][28][29][30][31]

Protocol 6: Rotarod Test for Motor Coordination

This test assesses motor coordination and balance.[27][30]

  • Procedure:

    • Train the animals on the rotarod for several days before the MCAO surgery.

    • At various time points post-MCAO (e.g., 1, 3, and 7 days), place the animals on the rotating rod and measure the latency to fall.

Protocol 7: Y-Maze Test for Spatial Working Memory

The Y-maze is used to assess spontaneous alternation, which is a measure of spatial working memory.[1][5][32][33][34]

  • Procedure:

    • Place the animal in the center of the Y-maze and allow it to freely explore the three arms for a set period (e.g., 8 minutes).[5][32]

    • Record the sequence of arm entries to calculate the percentage of spontaneous alternation.

Protocol 8: Morris Water Maze for Spatial Learning and Memory

The Morris water maze is a classic test for hippocampal-dependent spatial learning and memory.[35][36][37][38][39]

  • Procedure:

    • Train the animals to find a hidden platform in a circular pool of opaque water using distal cues.

    • Record the escape latency and path length over several days of training.

    • Conduct a probe trial where the platform is removed, and measure the time spent in the target quadrant.

Histological and Molecular Analysis

At the end of the study, brain tissue will be collected for histological and molecular analysis to determine the extent of neuroprotection.

Protocol 9: Infarct Volume Measurement

  • Procedure:

    • Euthanize the animals and perfuse with saline followed by paraformaldehyde.

    • Collect the brains and section them.

    • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Quantify the infarct volume using image analysis software.

Protocol 10: Immunohistochemistry for Neuronal and Glial Markers

Immunohistochemistry will be used to assess neuronal survival and glial activation.[7][40][41][42][43]

  • Procedure:

    • Process brain sections for immunohistochemical staining.

    • Use antibodies against neuronal markers (e.g., NeuN) to quantify neuronal loss in the ischemic penumbra.

    • Use antibodies against glial markers (e.g., Iba1 for microglia, GFAP for astrocytes) to assess neuroinflammation.

Protocol 11: ELISA for Inflammatory Cytokines in Brain Tissue

  • Procedure:

    • Homogenize brain tissue from the ischemic hemisphere.

    • Perform an ELISA to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.[19][44][45]

In Vivo Experimental Workflow

InVivo_Workflow A Start: Promising In Vitro Data B Protocol 5: MCAO Animal Model Compound Administration A->B C Behavioral Assessments B->C D Protocol 6: Rotarod Test C->D E Protocol 7: Y-Maze Test C->E F Protocol 8: Morris Water Maze C->F G Endpoint Analysis D->G E->G F->G H Protocol 9: Infarct Volume G->H I Protocol 10: Immunohistochemistry G->I J Protocol 11: Brain Cytokine ELISA G->J K Comprehensive Efficacy Evaluation H->K I->K J->K

Caption: In Vivo Efficacy Evaluation Workflow.

Conclusion

This structured, multi-tiered approach provides a robust framework for the preclinical evaluation of 3-(3-Methoxyphenyl)thiomorpholine. By systematically progressing from broad in vitro screening to a focused in vivo efficacy study, researchers can generate a comprehensive data package to support the continued development of this compound as a potential neuroprotective therapeutic. The inclusion of detailed protocols and the rationale behind each step is intended to ensure experimental rigor and reproducibility, ultimately accelerating the path toward potential clinical translation.

References

  • Andersen, Z. J., et al. (2008). Immunohistochemical Markers for Quantitative Studies of Neurons and Glia in Human Neocortex. Journal of Histochemistry & Cytochemistry, 56(1), 79–91. [Link]

  • Fluri, F., et al. (2011). Modeling focal cerebral ischemia in vivo. Methods in Molecular Biology, 793, 195-209. [Link]

  • BioIVT. (n.d.). Cell-Based Antioxidant Assays. Retrieved from [Link]

  • Durukan, A., & Tatlisumak, T. (2007). Acute ischemic stroke: overview of major animal models. Journal of Stroke and Cerebrovascular Diseases, 16(1), 1-10. [Link]

  • Maze Basics: Y Maze Test. (2018, November 1). JoVE. [Link]

  • Cell Biolabs, Inc. (n.d.). Cell Based Exogenous Antioxidant Assay. Retrieved from [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848–858. [Link]

  • Pisoschi, A. M., & Pop, A. (2015). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. European Journal of Medicinal Chemistry, 97, 313-328. [Link]

  • GemPharmatech. (n.d.). Motor Function Behavioral Tests. Retrieved from [Link]

  • da Silva, A. B., et al. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Food Chemistry, 190, 1103-1109. [Link]

  • Traystman, R. J. (2003). Animal Models of Focal and Global Cerebral Ischemia. ILAR Journal, 44(2), 85–95. [Link]

  • Cell Biolabs, Inc. (n.d.). Antioxidant Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent Behavioral Tests for Motor Function. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Application of Different Neuronal Models to Investigate Glutamate-induced Excitotoxicity in Drug Discovery. Retrieved from [Link]

  • McCabe, J. T., et al. (2021). A review of experimental models of focal cerebral ischemia focusing on the middle cerebral artery occlusion model. F1000Research, 10, 222. [Link]

  • McCabe, J. T., et al. (2021). A review of experimental models of focal cerebral ischemia focusing on the middle cerebral artery occlusion model. F1000Research, 10, 222. [Link]

  • MMPC.org. (2024, January 4). Y-Maze Protocol. Retrieved from [Link]

  • Hardingham, G. E., & Bading, H. (2010). Coupling of the NMDA receptor to neuroprotective and neurodestructive events. Physiology, 25(1), 44-54. [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848-858. [Link]

  • Cellectricon. (n.d.). Neuroinflammation. Retrieved from [Link]

  • MMPC.org. (2024, January 4). Y Maze test. Retrieved from [Link]

  • MMPC.org. (2024, January 3). Morris Water Maze. Retrieved from [Link]

  • Al-Ghanim, A. M. (2012). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging of mitochondrial potentials. Zanco Journal of Medical Sciences, 16(2), 164-170. [Link]

  • InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]

  • UC Davis. (2019, May 15). Morris Water Maze. Protocols.io. [Link]

  • Scantox. (2025, June 20). Translational Neuroinflammation Assays for High-Throughput In Vitro Screening. Retrieved from [Link]

  • JoVE. (n.d.). Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. Retrieved from [Link]

  • Mousephenotype.org. (n.d.). Y-maze Protocol. Retrieved from [Link]

  • NEUROFIT. (n.d.). Animal behavioural test - Sensori motor deficits. Retrieved from [Link]

  • ResearchGate. (2024, January 26). (PDF) Y-Maze Protocol v1. Retrieved from [Link]

  • Maze Engineers. (2018, July 3). Motor Testing in Mouse Models. Retrieved from [Link]

  • Gresa-Arribas, N., et al. (2012). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. PLOS ONE, 7(9), e45227. [Link]

  • Charles River Laboratories. (n.d.). General Activity, Welfare, and Motor Function Behavior Tests. Retrieved from [Link]

  • Al-Shorbagy, M. Y., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 24(13), 10895. [Link]

  • News-Medical.Net. (2020, February 6). What are Neuronal Markers?. Retrieved from [Link]

  • Scilit. (n.d.). Immunohistochemical Markers for Quantitative Studies of Neurons and Glia in Human Neocortex. Retrieved from [Link]

  • Antibodies.com. (2025, January 25). Pan-Neuronal Markers. Retrieved from [Link]

  • Scilit. (n.d.). Immunohistochemical Markers for Quantitative Studies of Neurons and Glia in Human Neocortex. Retrieved from [Link]

  • ResearchGate. (n.d.). Inflammatory cytokines identified by ELISA from whole brain tissue... Retrieved from [Link]

  • Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from [Link]

  • O'Connor, M. P., et al. (2009). Approaches to Determine Expression of Inflammatory Cytokines. Methods in Molecular Biology, 511, 235-246. [Link]

  • Scantox. (n.d.). Excitotoxicity: L-Glutamate-Induced Lesion of Neuronal Cells. Retrieved from [Link]

  • Wang, C. X., et al. (1998). Neuroprotection by the NMDA receptor-associated open-channel blocker memantine in a photothrombotic model of cerebral focal ischemia in neonatal rat. Brain Research, 816(2), 419-427. [Link]

  • Sygnature Discovery. (2023, November 11). Targeting Neuroinflammation: Using the Right Tools/Models to Decipher the Brain’s Immune Response and Evaluate Novel Drug Candidates. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay. Retrieved from [Link]

  • Signosis. (n.d.). Human Neuroinflammation ELISA Strip (Colorimetric). Retrieved from [Link]

  • de Léséleuc, L., et al. (2018). Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays. Bio-protocol, 8(13), e2929. [Link]

  • Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved from [Link]

  • Wang, Y., et al. (2014). Neuroprotective Effects of Daphnetin against NMDA Receptor-Mediated Excitotoxicity. Molecules, 19(12), 20563-20577. [Link]

  • Cusabio. (n.d.). Inflammatory Cytokine ELISA Kits. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Investigating the Anti-Cancer Potential of 3-(3-Methoxyphenyl)thiomorpholine (MPT-101)

For Research Use Only. Not for use in diagnostic procedures. Introduction The thiomorpholine scaffold is a privileged structure in medicinal chemistry, recognized for its metabolic stability and three-dimensional charact...

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, recognized for its metabolic stability and three-dimensional character, which enables precise interactions with biological targets. This document provides detailed application notes for investigating the anti-cancer properties of a novel investigational compound, 3-(3-Methoxyphenyl)thiomorpholine, hereafter referred to as MPT-101 .

These protocols are designed for cancer biology researchers and drug development scientists to assess the compound's efficacy and elucidate its mechanism of action in relevant cancer cell lines. The following sections are based on the hypothesized mechanism of MPT-101 as a potent and selective inhibitor of the PI3K/Akt signaling pathway, a critical node in cancer cell proliferation, survival, and therapeutic resistance.

Hypothesized Mechanism of Action: PI3K/Akt Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a frequently hyperactivated signaling cascade in a wide range of human cancers, driven by mutations in genes such as PIK3CA and PTEN. This pathway regulates essential cellular processes, including cell growth, survival, and metabolism. MPT-101 is postulated to inhibit this pathway, leading to the downstream suppression of pro-survival signals and the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Activates Bad Bad pAkt->Bad Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Bad->Proliferation Inhibits Apoptosis GF Growth Factor GF->RTK Activates MPT101 MPT-101 MPT101->PI3K Inhibits

Figure 1: Hypothesized MPT-101 Mechanism. MPT-101 is proposed to inhibit PI3K, preventing the phosphorylation of PIP2 to PIP3 and blocking the subsequent activation of Akt, thereby inhibiting downstream pro-survival signaling.

Application 1: Determination of In Vitro Cytotoxicity (IC₅₀)

Objective: To determine the concentration of MPT-101 that inhibits the growth of a panel of cancer cell lines by 50% (IC₅₀). This is a primary screening assay to assess the compound's potency and selectivity.

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantitative measurement of cytotoxicity.

Experimental Workflow

MTT_Workflow A 1. Seed Cells (e.g., 5,000 cells/well) in 96-well plate B 2. Incubate 24 hours (37°C, 5% CO₂) A->B C 3. Treat with MPT-101 (serial dilutions) + Vehicle Control B->C D 4. Incubate 72 hours C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate 4 hours E->F G 7. Solubilize Formazan (100 µL DMSO/well) F->G H 8. Read Absorbance (570 nm) G->H

Figure 2: MTT Assay Workflow. A streamlined process for assessing cell viability after treatment with MPT-101.

Step-by-Step Protocol
  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X stock of MPT-101 serial dilutions in complete growth medium. A typical concentration range for a new compound is 0.01 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X MPT-101 dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration allows for multiple cell doubling times.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Purple formazan crystals should become visible under a microscope.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values of treated wells to the vehicle control wells (% Viability = (Abs_treated / Abs_vehicle) * 100).

    • Plot % Viability against the log-transformed concentration of MPT-101.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Hypothetical Data Summary
Cell LineCancer TypeKey MutationHypothesized IC₅₀ (µM) for MPT-101
MCF-7 Breast CancerPIK3CA Mutant0.85
PC-3 Prostate CancerPTEN Null1.20
A549 Lung CancerKRAS Mutant15.6
HEK293T Normal Embryonic KidneyWild-Type> 50

Application 2: Analysis of Apoptosis by Flow Cytometry

Objective: To confirm if the MPT-101-induced cytotoxicity is due to the induction of apoptosis.

Principle

The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and can identify these cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Step-by-Step Protocol
  • Cell Treatment: Seed cells (e.g., MCF-7) in 6-well plates and grow to ~70% confluency. Treat with MPT-101 at concentrations corresponding to 1X and 2X the determined IC₅₀, alongside a vehicle control, for 24-48 hours.

  • Cell Harvesting: Harvest both floating and adherent cells. To collect adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE Express. Combine all cells and pellet by centrifugation (300 x g, 5 min).

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of PI (reagent concentrations may vary by kit manufacturer).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm. Collect at least 10,000 events per sample.

  • Data Interpretation:

    • Q1 (Annexin V- / PI+): Necrotic cells

    • Q2 (Annexin V+ / PI+): Late apoptotic cells

    • Q3 (Annexin V- / PI-): Live cells

    • Q4 (Annexin V+ / PI-): Early apoptotic cells

    • Quantify the percentage of cells in each quadrant. A significant increase in Q2 and Q4 populations in MPT-101 treated samples indicates apoptosis induction.

Application 3: Target Validation by Western Blot

Objective: To verify that MPT-101 engages its intended target and modulates the PI3K/Akt signaling pathway.

Principle

Western blotting is used to detect specific proteins in a sample. By using antibodies specific to the phosphorylated (active) and total forms of key pathway proteins, we can measure the inhibitory effect of MPT-101 on the PI3K/Akt pathway. A decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt is a key indicator of target engagement.

Step-by-Step Protocol
  • Cell Lysis: Treat cells (e.g., MCF-7) with MPT-101 at IC₅₀ concentration for a short duration (e.g., 2, 6, 12 hours). After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-Akt, rabbit anti-β-Actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. β-Actin serves as a loading control to ensure equal protein loading across lanes.

Expected Outcome

Treatment with MPT-101 is expected to cause a dose- and time-dependent decrease in the level of phosphorylated Akt (p-Akt at Ser473) while the total Akt levels remain relatively unchanged. This result would provide strong evidence that MPT-101 inhibits the PI3K/Akt signaling pathway in cancer cells.

References

  • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods. URL: [Link]

  • Title: A new method to measure apoptosis by simultaneous staining of cells with annexin V-FITC and propidium iodide. Source: Cytometry. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Stability of 3-(3-Methoxyphenyl)thiomorpholine in different solvents

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(3-Methoxyphenyl)thiomorpholine. Due to the limited publicly available stability...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(3-Methoxyphenyl)thiomorpholine. Due to the limited publicly available stability data for this specific molecule, this document leverages established principles of thiomorpholine chemistry to offer guidance on potential stability issues and provides robust methodologies for your own in-house stability assessment. Our aim is to equip you with the foundational knowledge and practical workflows to ensure the integrity of your experiments.

Part 1: Troubleshooting Guide for Unexpected Experimental Outcomes

Have you encountered unexpected results such as sample discoloration, precipitation, or loss of potency? This guide will help you diagnose potential stability issues with 3-(3-Methoxyphenyl)thiomorpholine.

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common stability-related problems.

A Start: Unexpected Result (e.g., Discoloration, Precipitation, Low Activity) B Visual Inspection of Solution A->B C Precipitate Observed? B->C Yes D Color Change Observed? (e.g., Yellowing) B->D No E Assess Solubility in Current Solvent C->E F Consider Supersaturation or pH Shift C->F G Hypothesize Oxidative Degradation D->G Yes K No Obvious Visual Change, but Low Activity D->K No H Analyze by LC-MS to Identify Degradants G->H I Store Under Inert Atmosphere (N2 or Ar) G->I J Use Degassed Solvents G->J L Verify Compound Identity and Purity (NMR, LC-MS) K->L M Assess for Hydrolysis (especially in aqueous buffers) K->M N Perform Forced Degradation Study L->N M->N

Caption: Troubleshooting workflow for stability issues.

Part 2: Frequently Asked Questions (FAQs)

Q1: My solution of 3-(3-Methoxyphenyl)thiomorpholine in DMSO turned slightly yellow after a few days at room temperature. What could be the cause?

A1: The yellowing of your solution is likely due to the oxidation of the thioether moiety in the thiomorpholine ring. Thioethers are susceptible to oxidation, which can be accelerated by air, light, and trace metal impurities in the solvent. The initial oxidation product is the sulfoxide, which can be further oxidized to the sulfone. These oxidized species can be colored, leading to the observed yellow tint.

Q2: I observe a precipitate forming when I dilute my stock solution of 3-(3-Methoxyphenyl)thiomorpholine in an aqueous buffer for a biological assay. Why is this happening?

A2: This is likely a solubility issue. While 3-(3-Methoxyphenyl)thiomorpholine may be soluble in a polar aprotic solvent like DMSO, its solubility in aqueous buffers can be significantly lower. When the concentrated stock is diluted into the aqueous buffer, the compound may crash out of solution if its solubility limit is exceeded. The pH of the buffer can also play a crucial role. Since the thiomorpholine ring contains a secondary amine, the overall charge and polarity of the molecule will change with pH, thus affecting its solubility.

Q3: What are the most critical factors to consider when preparing and storing solutions of 3-(3-Methoxyphenyl)thiomorpholine?

A3: Based on the general chemistry of thiomorpholines, the following factors are critical:

  • Solvent Choice: Select solvents where the compound is highly soluble and stable. For long-term storage, aprotic, anhydrous solvents are generally preferred.

  • Atmosphere: The thioether is prone to oxidation. It is highly recommended to store solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Temperature: Store solutions at low temperatures (e.g., -20°C or -80°C) to slow down potential degradation reactions.

  • Light Exposure: Protect solutions from light, as photo-oxidation can be a degradation pathway. Use amber vials or wrap containers in foil.

  • pH of Aqueous Solutions: If working with aqueous buffers, the pH should be carefully controlled and optimized for stability. Both highly acidic and highly basic conditions could potentially promote hydrolysis or other degradation pathways.

Q4: In which common laboratory solvents is 3-(3-Methoxyphenyl)thiomorpholine likely to be most and least stable?

A4: While specific data is unavailable, we can infer stability based on the functional groups present.

Solvent ClassExamplesPredicted StabilityRationale
Aprotic Polar DMSO, DMF, AcetonitrileGood to Moderate High solubility is likely. However, DMSO can promote oxidation of thioethers, especially in the presence of impurities or under harsh conditions.
Ethers THF, DioxaneGood Generally inert, but peroxide formation in aged ethers can be a concern for oxidative degradation.
Chlorinated Dichloromethane (DCM), ChloroformModerate Good solubility, but residual acidity in these solvents could potentially affect the secondary amine.
Alcohols Methanol, EthanolModerate to Poor Potential for solvolysis reactions, and dissolved oxygen can contribute to oxidation.
Aqueous Buffers PBS, TrisPoor (Potentially) Susceptible to hydrolysis depending on pH. Lower solubility is also a major concern.

Part 3: Experimental Protocols for Stability Assessment

To ensure the integrity of your results, we strongly recommend performing an in-house stability assessment of 3-(3-Methoxyphenyl)thiomorpholine under your specific experimental conditions.

Protocol 1: Forced Degradation Study

This study will rapidly identify potential degradation pathways.

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL) of 3-(3-Methoxyphenyl)thiomorpholine in a suitable solvent like acetonitrile.

  • Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions for a defined period (e.g., 24 hours):

    • Acidic: Add 0.1 M HCl.

    • Basic: Add 0.1 M NaOH.

    • Oxidative: Add 3% H₂O₂.

    • Thermal: Incubate at 60°C.

    • Photolytic: Expose to UV light (e.g., 254 nm).

  • Neutralization: After the stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including an unstressed control, by HPLC-UV and LC-MS.

    • HPLC-UV: Compare the peak area of the parent compound to assess degradation. Look for the appearance of new peaks.

    • LC-MS: Identify the mass of any new peaks to hypothesize the structure of the degradants.

Protocol 2: Solution Stability in a Chosen Solvent

This protocol assesses the stability of your working solutions over time.

  • Preparation: Prepare a solution of 3-(3-Methoxyphenyl)thiomorpholine in your chosen experimental solvent at the working concentration.

  • Storage: Store aliquots of the solution under your intended experimental conditions (e.g., room temperature on the benchtop, 4°C in a refrigerator).

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot for analysis.

  • Analysis: Analyze the samples by HPLC-UV to quantify the amount of the parent compound remaining. A decrease in the peak area over time indicates instability.

References

  • General Thiomorpholine Chemistry: For an overview of the synthesis and reactivity of the thiomorpholine ring system, please refer to comprehensive organic chemistry textbooks or review articles on heterocyclic chemistry.
  • Forced Degradation Studies: International Council for Harmonisation (ICH) Harmonised Tripartite Guideline, "Stability Testing of New Drug Substances and Products Q1A(R2)," (2003). [Link]

  • Oxidation of Thioethers: Comprehensive Organic Synthesis, Volume 7, Pages 709-724, (1991).
  • Solvent Properties: For a detailed list of solvent properties that can influence stability, such as polarity and boiling point, consult the "Solvent Selection Guide" from the American Chemical Society Green Chemistry Institute. [Link]

Optimization

Technical Support Center: Optimizing Reaction Conditions for Thiomorpholine Derivatives

Welcome to the Technical Support Center for the synthesis and optimization of thiomorpholine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth tech...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of thiomorpholine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of thiomorpholine and its derivatives.

Q1: What are the most common starting materials for constructing the thiomorpholine ring?

A1: Several primary routes exist, with the choice often depending on the desired substitution pattern, scale, and available resources. Common starting materials include diethanolamine, ethyl mercaptOacetate with aziridine, 2-mercaptoethanol with aziridine, and a more modern, atom-economical approach utilizing cysteamine hydrochloride and vinyl chloride.[1]

Q2: I'm considering N-arylation of the thiomorpholine nitrogen. What are the key reaction types I should consider?

A2: The primary methods for N-arylation of thiomorpholine are nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. For SNAr, an electron-deficient aryl halide (like 4-fluoronitrobenzene) reacts with thiomorpholine in the presence of a base.[2] For more general cross-couplings, copper-catalyzed reactions like the Chan-Lam coupling are advantageous due to their milder conditions and the use of more economical catalysts compared to palladium-based systems like Buchwald-Hartwig amination.[3][4]

Q3: My thiomorpholine synthesis is giving a very low yield. What are the first things I should check?

A3: Low yields in thiomorpholine synthesis can stem from several factors. The most common culprits are incomplete reactions, suboptimal reagent ratios, inactive catalysts, side reactions consuming starting materials, and inefficient product isolation.[1] A systematic approach to troubleshooting, starting with verifying the purity of your starting materials and monitoring the reaction progress closely, is crucial.

Q4: What are the best practices for purifying thiomorpholine and its derivatives?

A4: The purification method depends on the physical state and impurities of the derivative. For liquid thiomorpholine, fractional distillation is common.[5] For solid derivatives, recrystallization is a powerful technique for achieving high purity.[5] It is essential to choose a solvent where the derivative has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallization include ethanol, isopropanol, and ethyl acetate.[5]

Troubleshooting Guide: Common Synthetic Routes

This section provides detailed troubleshooting for specific and common issues encountered during popular synthetic pathways to thiomorpholine derivatives.

Scenario 1: Photochemical Thiol-Ene Synthesis of Thiomorpholine

The continuous flow synthesis of thiomorpholine via a photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride followed by a base-mediated cyclization is a modern and efficient method.[6][7] However, it has its own set of challenges.

Problem: Low or no conversion of cysteamine hydrochloride in the photochemical reactor.

  • Potential Cause 1: Inefficient Photon Capture. At low substrate concentrations, the solution may be too transparent to the UV light, leading to poor absorption and inefficient initiation of the radical reaction.

    • Solution: Increase the concentration of the cysteamine hydrochloride solution. It has been demonstrated that this reaction can be successfully performed at concentrations as high as 4 M.[6][8] This significantly increases the likelihood of photon absorption.

  • Potential Cause 2: Absence of a Photocatalyst. While the reaction can proceed without a catalyst, the efficiency is significantly lower.[8]

    • Solution: Employ a photocatalyst to enhance the reaction rate. An inexpensive and effective option is 9-fluorenone (0.1-0.5 mol %).[6][8]

  • Potential Cause 3: Quenching of the Radical Reaction. Oxygen can act as a radical scavenger and quench the thiol-ene reaction.

    • Solution: Degas the solvent and starting material solutions by sparging with an inert gas like argon or nitrogen before introducing them into the reactor.[8]

Problem: Formation of 2-methyl-1,3-thiazolidine as a major side product.

  • Underlying Mechanism: This side product arises from the reaction of cysteamine free base with the vinyl acetate (a common, safer surrogate for vinyl chloride in initial studies). The free amine undergoes aza-Michael addition to the vinyl acetate, followed by intramolecular cyclization.

    • Preventative Measure: The use of cysteamine hydrochloride is crucial.[6] The protonated amine is not nucleophilic, thus preventing the initial side reaction and allowing the desired thiol-ene reaction to proceed on the thiol group.

Problem: Clogging in the continuous flow reactor during the cyclization step.

  • Potential Cause: Precipitation of the triethylammonium chloride salt when using triethylamine (Et3N) as the base for the cyclization of the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate.[6][9]

    • Solution: Switch to a different base that forms a more soluble salt in the reaction medium. A screen of bases has shown that N,N-diisopropylethylamine (DIPEA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are effective alternatives that avoid precipitation in a flow protocol.[6][9]

Scenario 2: N-Arylation of Thiomorpholine

The introduction of an aryl group onto the nitrogen of the thiomorpholine ring is a common derivatization.

Problem: Low yield in the Chan-Lam N-arylation of thiomorpholine with an arylboronic acid.

  • Potential Cause 1: Inactive Copper Catalyst. The active catalytic species in Chan-Lam coupling is believed to be a Cu(II) species. The reaction is often run open to the air to allow for the oxidation of any Cu(I) to Cu(II).

    • Solution: Ensure your copper source, typically copper(II) acetate, is of good quality. Running the reaction in a flask open to the air is generally recommended.[3]

  • Potential Cause 2: Suboptimal Base or Solvent. The choice of base and solvent can significantly impact the reaction efficiency by affecting the solubility of the reagents and the rate of transmetalation.

    • Solution: A screening of conditions is often necessary. For N-arylation of similar heterocycles, bases like triethylamine or pyridine in solvents such as DMF or acetonitrile have proven effective.[10]

  • Potential Cause 3: Steric Hindrance. Ortho-substituted arylboronic acids can be challenging substrates for N-arylation due to steric hindrance around the boron atom, which impedes the approach of the thiomorpholine nitrogen.

    • Solution: In such cases, switching to a different cross-coupling methodology, such as the Buchwald-Hartwig amination which utilizes a palladium catalyst and specialized phosphine ligands, might be necessary. These systems are often more effective for coupling sterically hindered partners.[4]

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for key synthetic transformations.

Protocol 1: Telescoped Continuous Flow Synthesis of Thiomorpholine

This protocol is adapted from Steiner et al. (2022) and outlines the continuous synthesis of thiomorpholine from cysteamine hydrochloride and vinyl chloride.[6][8][9]

Materials:

  • Cysteamine hydrochloride

  • 9-Fluorenone

  • Methanol (MeOH)

  • Vinyl chloride (VC) gas

  • N,N-Diisopropylethylamine (DIPEA)

  • Continuous flow photoreactor with a gas-liquid module

  • Heated residence time unit

  • Back-pressure regulator

Step-by-Step Procedure:

  • Feed Solution Preparation: Prepare a 4 M solution of cysteamine hydrochloride and 0.5 mol % 9-fluorenone in methanol. Dissolution can be aided by sonication.

  • System Setup: Assemble the continuous flow system, including the photoreactor, T-mixer for base introduction, and a heated residence time unit.

  • Photochemical Thiol-Ene Reaction: Pump the feed solution and vinyl chloride gas into the photoreactor at controlled flow rates. Irradiate the reactor with a 365 nm LED at 20 °C.

  • Base-Mediated Cyclization: The output stream from the photoreactor, containing the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate, is mixed with a stream of DIPEA in methanol at a T-mixer.

  • Ring Closure: The combined stream is passed through a heated residence time unit (e.g., a coil immersed in an ultrasonic bath at 76-78 °C) to facilitate the cyclization to thiomorpholine.[9]

  • Work-up and Purification: The product stream is collected. After a suitable work-up involving an aqueous wash and extraction, the crude thiomorpholine can be purified by fractional distillation.

Protocol 2: N-Arylation of Thiomorpholine via SNAr

This protocol is a general method for the synthesis of N-aryl thiomorpholine derivatives using an activated aryl halide.

Materials:

  • Thiomorpholine

  • 4-Fluoronitrobenzene

  • Triethylamine (TEA)

  • Acetonitrile (ACN)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine thiomorpholine (1.0 eq) and triethylamine (5.0 eq).

  • Addition of Aryl Halide: Add a solution of 4-fluoronitrobenzene (1.0 eq) in acetonitrile.

  • Reaction: Stir the reaction mixture and heat to 85 °C for 12 hours.[2]

  • Work-up: Cool the reaction to room temperature and add deionized water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 4-(4-nitrophenyl)thiomorpholine can be further purified by recrystallization or column chromatography.

Data and Visualization

Table 1: Base Screening for Thiomorpholine Cyclization
Base (2 equiv.)Temperature (°C)Time (min)NMR Yield (%)Observations
Et3N100586-89Precipitation observed
DIPEA100586-89No precipitation
DBU100586-89No precipitation

Data adapted from Steiner et al. (2022).[6][9] This table clearly illustrates that while all three bases are effective for the cyclization, DIPEA and DBU are more suitable for continuous flow applications due to the solubility of their corresponding salts.

Diagrams

G cluster_0 Photochemical Thiol-Ene Reaction cluster_1 Base-Mediated Cyclization Cysteamine HCl Cysteamine HCl Photoreactor Photoreactor Cysteamine HCl->Photoreactor Vinyl Chloride Vinyl Chloride Vinyl Chloride->Photoreactor Intermediate 2-(2-chloroethylthio)ethylamine HCl Photoreactor->Intermediate Heated Reactor Heated Reactor Intermediate->Heated Reactor Base (DIPEA) Base (DIPEA) Base (DIPEA)->Heated Reactor Thiomorpholine Thiomorpholine Heated Reactor->Thiomorpholine

Caption: Workflow for the telescoped continuous flow synthesis of thiomorpholine.

G Start Start Low Yield Low Yield Start->Low Yield Check Purity Check Starting Material Purity Low Yield->Check Purity Monitor Reaction Monitor Reaction by TLC/LC-MS/NMR Check Purity->Monitor Reaction Incomplete Reaction Incomplete Reaction? Monitor Reaction->Incomplete Reaction Extend Time Extend Reaction Time or Increase Temp. Incomplete Reaction->Extend Time Yes Side Products Side Products Observed? Incomplete Reaction->Side Products No Extend Time->Monitor Reaction Optimize Conditions Optimize Temp., Solvent, or Base Side Products->Optimize Conditions Yes Isolation Loss Check Isolation Procedure Side Products->Isolation Loss No Optimize Conditions->Monitor Reaction End End Isolation Loss->End

Caption: A logical troubleshooting workflow for low reaction yields.

Safety Precautions

  • Handling of Reagents: Many reagents used in thiomorpholine synthesis are hazardous. For example, vinyl chloride is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood, preferably within a closed system like a continuous flow reactor.[9] Always consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[11][12]

  • Reaction Conditions: Be mindful of exothermic reactions and potential pressure build-up, especially in sealed vessels.

This technical support guide provides a foundation for understanding and optimizing the synthesis of thiomorpholine derivatives. By applying these principles and troubleshooting strategies, you can enhance the efficiency, safety, and success of your synthetic endeavors.

References

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PMC - NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Thiomorpholine synthesis. Retrieved from [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022, May 19). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022, May 20). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Cambridge Open Engage. [Link]

  • YouTube. (2022, August 1). Morpholine Preparation from Diethanolamine. [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022, May 19). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. PubMed. [Link]

  • Gieshoff, T., & Beil, A. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1831. [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

  • ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine The various.... Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 11(2). [Link]

  • Goti, G., Betti, L., & Cardona, F. (2021). Developing flow photo-thiol–ene functionalizations of cinchona alkaloids with an autonomous self-optimizing flow reactor. Reaction Chemistry & Engineering, 6(10), 1845-1851. [Link]

  • Reddit. (2022, November 3). Basic Thiol-Ene Reaction Question. r/OrganicChemistry. [Link]

  • Janíková, V., Soural, M., & Funk, P. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules, 27(23), 8448. [Link]

Sources

Troubleshooting

Technical Support Center: 3-(3-Methoxyphenyl)thiomorpholine Experiments

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-(3-Methoxyphenyl)thiomorpholine. As a Senior Application Scientist, my goal is to provide you with...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-(3-Methoxyphenyl)thiomorpholine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges encountered during the synthesis, purification, and analysis of this compound. This guide is structured in a question-and-answer format to directly address specific issues, explaining the causality behind experimental choices to ensure both success and scientific integrity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, storage, and basic properties of 3-(3-Methoxyphenyl)thiomorpholine and related compounds.

Q1: What are the essential safety precautions for handling 3-(3-Methoxyphenyl)thiomorpholine?

A1: Handling any chemical requires adherence to good laboratory practices, and thiomorpholine derivatives are no exception. The primary concerns are inhalation, skin/eye contact, and potential air sensitivity.

  • Engineering Controls: Always handle the compound in a well-ventilated chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[1][2]

  • Personal Protective Equipment (PPE): Standard PPE is mandatory. This includes tightly fitting safety goggles or a face shield, chemical-resistant gloves (e.g., PVC or nitrile rubber), and a lab coat.[1][3][4] For weighing or operations that may generate dust or aerosols, a suitable respirator may be necessary.[1][5]

  • Handling Practices: Avoid breathing vapors, mist, or dust.[1] Prevent contact with skin and eyes.[5] Keep the compound away from sources of ignition, as combustible solids can present a fire hazard when heated.[2] Do not eat, drink, or smoke in the laboratory.[4]

  • Spill Management: In case of a spill, evacuate the area. For minor spills, contain and absorb the material with an inert substance like sand or vermiculite and place it in a suitable, labeled container for disposal.[4] Avoid letting the product enter drains.[3]

Q2: How should 3-(3-Methoxyphenyl)thiomorpholine be properly stored?

A2: Proper storage is critical to maintain the integrity and purity of the compound. Thiomorpholines can be sensitive to air and moisture.

  • Atmosphere: It is best practice to handle and store the compound under an inert gas like argon or nitrogen.[3] This minimizes oxidation, particularly at the sulfur atom.

  • Container: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[3][4] Containers that have been opened must be carefully resealed and kept upright.[3]

  • Incompatibilities: Store away from strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[2][4]

Q3: What are the key physical and chemical properties of 3-(3-Methoxyphenyl)thiomorpholine?

A3: Understanding the fundamental properties is essential for planning experiments.

PropertyValueSource
Molecular Formula C₁₁H₁₅NOS
Molecular Weight 209.31 g/mol
Appearance Solid
Storage Class Code 11 - Combustible Solids
InChI Key LETNFDFQIZLGNU-UHFFFAOYSA-N

Note: This data is for the specific compound. The related morpholine analog, (S)-3-(3-Methoxyphenyl)morpholine, has a molecular weight of 193.24 g/mol .[6]

Part 2: Synthesis Troubleshooting Guide

The synthesis of substituted thiomorpholines can be challenging. Low yields, side reactions, and difficult workups are common hurdles. This section provides guidance on overcoming these issues. A common synthetic strategy involves the cyclization of an amino-thiol with a suitable electrophile.

Q4: My synthesis yield is consistently low. What are the most probable causes and how can I fix them?

A4: Low yields in thiomorpholine synthesis can stem from several factors. Systematically investigating each possibility is key to optimization.[7]

  • Cause 1: Incomplete Reaction: The reaction may not have reached equilibrium or completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time. If the reaction has stalled, a moderate increase in temperature may be necessary to overcome the activation energy, but be cautious of potential side reactions.[7]

  • Cause 2: Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to unreacted starting materials and the formation of byproducts.

    • Solution: Carefully optimize the ratio of your starting materials. For cyclization reactions, it is crucial to maintain high dilution conditions to favor intramolecular cyclization over intermolecular polymerization, which can be a significant side reaction.

  • Cause 3: Base or Catalyst Issues: The choice and amount of base or catalyst are critical.

    • Solution: If using a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge acid, ensure it is fresh and anhydrous. In some cases, a stronger, non-nucleophilic base may be required. If a catalyst is used, verify its activity and loading.[7] For some modern thiomorpholine syntheses, a photocatalyst might be employed, and its concentration is a key parameter to optimize.[8]

  • Cause 4: Inefficient Product Isolation: Significant product loss can occur during the workup and purification stages.

    • Solution: Ensure the pH of the aqueous phase during extraction is optimized to keep your product in the organic layer. Back-extract the aqueous layers to recover any dissolved product. Losses during distillation or chromatography should also be considered and minimized.[7]

Logical Flow for Troubleshooting Low Synthesis Yield

The following diagram outlines a systematic approach to diagnosing and solving low-yield issues.

Troubleshooting_Yield start Problem: Low Yield check_completion 1. Check Reaction Completion (TLC, LC-MS) start->check_completion is_complete Is reaction complete? check_completion->is_complete optimize_conditions Adjust Reaction Conditions: - Increase Time - Increase Temperature is_complete->optimize_conditions No check_stoichiometry 2. Review Stoichiometry & Purity of Starting Materials is_complete->check_stoichiometry Yes optimize_conditions->check_stoichiometry optimize_reagents Adjust Reagent Ratios Purify Starting Materials check_stoichiometry->optimize_reagents check_workup 3. Analyze Workup & Purification (Aqueous & Organic Layers) optimize_reagents->check_workup optimize_workup Optimize Extraction pH Back-extract Aqueous Layers Refine Purification Method check_workup->optimize_workup success Yield Improved optimize_workup->success

Caption: A step-by-step workflow for diagnosing low reaction yields.

Q5: I'm observing significant byproduct formation. How can I improve the reaction's selectivity?

A5: Side products often arise from competing reaction pathways. Improving selectivity requires fine-tuning the reaction conditions.

  • Problem: Dimerization/Polymerization: This is common when the rate of intermolecular reaction competes with the desired intramolecular cyclization.

    • Causality & Solution: This is governed by reaction kinetics. According to the principle of high-dilution, lowering the concentration of the reactants will disproportionately slow down the second-order intermolecular reaction compared to the first-order intramolecular cyclization. Therefore, slowly adding one of the reagents via syringe pump to a large volume of solvent can dramatically improve the yield of the desired cyclic product.

  • Problem: Oxidation of Sulfur: The thiomorpholine sulfur is susceptible to oxidation, forming the corresponding sulfoxide or sulfone.

    • Causality & Solution: This often occurs due to the presence of atmospheric oxygen, especially under elevated temperatures or in the presence of trace metal catalysts. Purging the reaction vessel with an inert gas (argon or nitrogen) and using degassed solvents can effectively prevent this side reaction.[3]

  • Problem: N-Alkylation vs. S-Alkylation (in certain routes): Depending on the specific synthetic route, you may have competing nucleophiles (N vs. S).

    • Causality & Solution: The relative nucleophilicity is pH-dependent. The thiol is more nucleophilic in its thiolate form (RS⁻), which is favored under basic conditions. The amine's nucleophilicity is quenched under acidic conditions as it becomes protonated (RNH₃⁺). Carefully controlling the pH can therefore direct the reaction to the desired pathway.

Part 3: Purification and Analysis Guide

Ensuring the purity and confirming the identity of your final compound is a critical step. This section provides protocols and troubleshooting for common analytical and purification techniques.

Q6: What is the recommended method for purifying 3-(3-Methoxyphenyl)thiomorpholine?

A6: As a solid compound, the two primary methods for purification are recrystallization and column chromatography. The choice depends on the nature of the impurities.

Method 1: Recrystallization

This technique is excellent for removing small amounts of impurities that have different solubility profiles from the main product.

  • Application Note: Recrystallization is based on the principle of differential solubility. The goal is to find a solvent system where the desired compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities are either highly soluble or insoluble at all temperatures.[9]

  • Step-by-Step Protocol:

    • Solvent Screening: Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, and mixtures thereof) to find a suitable system.

    • Dissolution: In a flask, add the minimum amount of the hot solvent to your crude solid until it completely dissolves.

    • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, you can add a small amount of activated charcoal and hot filter the solution.

    • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]

    • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

  • Troubleshooting: Product "Oils Out"

    • Cause: The melting point of the solid is lower than the boiling point of the solvent, or the solution is supersaturated.

    • Solution: Add slightly more solvent to the hot solution. Alternatively, switch to a lower-boiling point solvent or use a co-solvent system.

Method 2: Flash Column Chromatography

This is the preferred method for separating compounds with similar polarities or for removing significant quantities of impurities.

  • Stationary Phase: Silica gel is most common.

  • Mobile Phase (Eluent): A non-polar/polar solvent system is used. For a moderately polar compound like 3-(3-Methoxyphenyl)thiomorpholine, a gradient of ethyl acetate in hexanes or heptane is a good starting point.

  • Troubleshooting: Poor Separation

    • Cause: The polarity of the eluent is too high (all compounds elute quickly) or too low (all compounds stick to the silica).

    • Solution: Optimize the eluent system using TLC first. Aim for an Rf value of ~0.3 for your desired compound. A shallower gradient during the column run can also improve the separation of closely eluting spots.

Q7: How do I confirm the identity and purity of my final product?

A7: A combination of analytical techniques is essential for unambiguous characterization.[9][10]

Recommended Analytical Workflow

Analysis_Workflow cluster_purity Purity Analysis cluster_structure Structure Elucidation start Purified Product purity_check Purity Assessment (>95%?) start->purity_check hplc HPLC-UV purity_check->hplc Primary gcms GC-MS (for volatile impurities) purity_check->gcms Secondary structure_confirm Structural Confirmation nmr ¹H and ¹³C NMR structure_confirm->nmr final_char Full Characterization end Product Verified final_char->end hplc->structure_confirm gcms->structure_confirm ms High-Res Mass Spec (HRMS) nmr->ms ms->final_char

Caption: Recommended workflow for analytical characterization.

Detailed Protocol: RP-HPLC Method for Purity Analysis [9]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase analytical column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program: A typical gradient might run from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase (~1 mg/mL) and filter through a 0.45 µm syringe filter.

Expected NMR Data

While the exact shifts depend on the solvent, you can predict the general regions for the protons (¹H NMR) and carbons (¹³C NMR). For example, in a related compound, 4-(4-nitrophenyl)thiomorpholine, the protons on the thiomorpholine ring adjacent to the nitrogen appear around 3.82 ppm, and those adjacent to the sulfur appear around 2.68 ppm.[11] For 3-(3-Methoxyphenyl)thiomorpholine, you should expect:

  • Aromatic Protons: Signals between ~6.7 and 7.3 ppm.

  • Methoxyphenyl Proton (CH): A signal for the proton at the 3-position of the thiomorpholine ring.

  • Thiomorpholine Protons: A series of multiplets between ~2.5 and 4.0 ppm.

  • Methoxy Protons (OCH₃): A sharp singlet around 3.8 ppm.

References

  • (S)-3-(3-Methoxyphenyl)morpholine - PubChem. (n.d.). Chemical and physical properties of the corresponding morpholine analog. [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - ResearchGate. (2022). Discusses modern synthetic methods for thiomorpholine synthesis. [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - ACS Publications. (2022). Peer-reviewed article on thiomorpholine synthesis, highlighting challenges and solutions. [Link]

  • Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed. (2017). Details the synthesis and characterization of a related methoxyphenyl-morpholine compound. [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC - NIH. (2022). Provides insights into modern synthetic protocols and troubleshooting for thiomorpholines. [Link]

  • Thiomorpholine synthesis - Organic Chemistry Portal. (n.d.). Collection of literature methods for synthesizing thiomorpholines. [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. (2021). Review covering the synthesis and biological importance of thiomorpholines. [Link]

  • Morpholine- and Thiomorpholine-Based Amidodithiophosphonato Nickel Complexes - Ingenta Connect. (2021). Describes the synthesis and characterization of complex thiomorpholine derivatives. [Link]

  • Syntheses, analytical and pharmacological characterizations of the "legal high" 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - ResearchGate. (2017). Provides detailed analytical characterization data for related compounds. [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews (PDF). (2021). PDF version of the review article on thiomorpholine synthesis and activity. [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry - MDPI. (n.d.). Detailed synthesis and NMR characterization of a similar thiomorpholine derivative. [Link]

  • 3-(4-methoxyphenyl)thiomorpholine hydrochloride (C11H15NOS) - PubChem. (n.d.). PubChem entry for a related compound. [Link]

  • CN105906582A - Preparation method of thiomorpholine - Google Patents. (n.d.). Patent describing a synthetic route for thiomorpholine.
  • Analytical Techniques in Pharmaceutical Reverse Engineering - ResolveMass Laboratories Inc. (2025). Overview of key analytical techniques used in chemical characterization. [Link]

  • 4-(3-Methoxy-4-nitrophenyl)thiomorpholine - PubChem. (n.d.). PubChem entry for a structurally related compound. [Link]

  • (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile - ResearchGate. (2021). ResearchGate entry for the review article. [Link]

  • CN113429359A - Preparation method of high-purity bis-ethylhexyloxyphenol methoxyphenyl triazine - Google Patents. (n.d.). Patent describing purification techniques for complex organic molecules.
  • Synthesis and Characterization of Bemotrizinol Impurities. (2025). Provides examples of synthetic chemistry and purification strategies. [Link]

Sources

Optimization

Technical Support Center: A Guide to Increasing the Purity of 3-(3-Methoxyphenyl)thiomorpholine

Welcome to the technical support guide for the synthesis and purification of 3-(3-Methoxyphenyl)thiomorpholine. This document is designed for researchers, medicinal chemists, and process development scientists who are en...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 3-(3-Methoxyphenyl)thiomorpholine. This document is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in achieving high purity for this key heterocyclic building block. As a compound frequently utilized in the development of pharmacologically active agents, its purity is paramount for reliable downstream applications and data integrity.[1]

This guide moves beyond simple procedural lists to provide a deeper understanding of the underlying chemical principles governing purification strategies. We will explore common pitfalls, troubleshoot specific experimental issues, and establish robust protocols for obtaining 3-(3-Methoxyphenyl)thiomorpholine with the high degree of purity required for drug discovery and development.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of 3-(3-Methoxyphenyl)thiomorpholine in a practical question-and-answer format.

Q1: What are the most common impurities I should expect in my crude 3-(3-Methoxyphenyl)thiomorpholine?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. Common synthetic strategies for thiomorpholines involve the cyclization of bifunctional precursors or nucleophilic substitution reactions.[2][3][4][5] Based on these methods, likely impurities include:

  • Unreacted Starting Materials: Residual amounts of the precursors, such as derivatives of diethanolamine or 3-methoxyphenyl building blocks, and reagents like triethylamine or sodium sulfide.[2]

  • Incomplete Cyclization Products: Acyclic intermediates that have not fully formed the thiomorpholine ring.

  • Side-Reaction Products: Isomers or products from alternative reaction pathways.

  • Oxidation Products: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, especially during workup or prolonged storage, forming the corresponding thiomorpholine S-oxide (sulfoxide) or thiomorpholine S,S-dioxide (sulfone).[3] This is a critical impurity to monitor as it significantly alters the compound's polarity and physicochemical properties.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., acetonitrile, ethyl acetate, dichloromethane) can be trapped in the solid product.[6]

Q2: How do I perform an initial assessment of my crude product's purity?

A2: A multi-faceted analytical approach is essential for a comprehensive purity assessment before attempting purification.[6]

  • Thin-Layer Chromatography (TLC): This is the quickest first step. Dissolve a small sample of your crude product and spot it on a TLC plate alongside your starting materials. Develop the plate in a suitable solvent system (e.g., Ethyl Acetate/Hexanes). The presence of multiple spots indicates impurities. Streaking may suggest polar impurities or overloading.

  • Proton NMR (¹H NMR): This is arguably the most powerful tool for initial assessment.[6][7] A ¹H NMR spectrum of the crude material will show signals for your desired product as well as extraneous peaks corresponding to impurities. Comparing the integration of impurity peaks to product peaks can give a rough estimate of purity. Pay close attention to the aromatic region for unreacted starting materials and the aliphatic region for solvent or side-product signals.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the gold standard.[6] A reversed-phase C18 column is typically effective. The resulting chromatogram will show the peak for your product and separate peaks for impurities, allowing for precise quantification of purity by peak area percentage.

Q3: I've confirmed my product is impure. How do I choose the right purification strategy?

A3: The choice of purification method depends on the physical state of your product and the nature of the impurities. Since 3-(3-Methoxyphenyl)thiomorpholine is a solid[8], the primary methods to consider are recrystallization and column chromatography. The following decision workflow can guide your choice.

G start Crude Solid Product (3-(3-Methoxyphenyl)thiomorpholine) tlc Analyze by TLC/ Crude NMR start->tlc is_solid Is the product a stable solid? tlc->is_solid main_impurity Is the main impurity significantly more or less polar? recrystallization Recrystallization main_impurity->recrystallization Yes chromatography Flash Column Chromatography main_impurity->chromatography No (Similar Polarity) is_solid->main_impurity Yes is_solid->chromatography No (Oily Product) further_analysis Final Purity Analysis (NMR, HPLC, MS) recrystallization->further_analysis chromatography->further_analysis G start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve filter Hot Filtration (optional, removes insolubles) dissolve->filter cool Slow Cooling (Room Temp -> Ice Bath) filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Sources

Optimization

Technical Support Center: Enhancing the Biological Activity of 3-(3-Methoxyphenyl)thiomorpholine

Welcome to the technical support center for 3-(3-Methoxyphenyl)thiomorpholine. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound or similar thiomor...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-Methoxyphenyl)thiomorpholine. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound or similar thiomorpholine derivatives. As a privileged scaffold in medicinal chemistry, thiomorpholine and its analogues exhibit a wide array of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2][3][4] However, translating a promising chemical structure into a potent biological agent in experimental systems is often fraught with challenges, primarily related to its physicochemical properties.

This document provides full editorial control to move beyond a rigid template. It is structured to address the practical hurdles you may encounter, offering not just protocols but the scientific rationale behind them. Our goal is to empower you with the expertise to troubleshoot common issues and strategically enhance the efficacy of your compound.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the initial questions researchers have when beginning work with a new chemical entity like 3-(3-Methoxyphenyl)thiomorpholine.

Q1: I have acquired 3-(3-Methoxyphenyl)thiomorpholine. What are its potential biological activities?

A1: While specific data on 3-(3-Methoxyphenyl)thiomorpholine is emerging, the broader thiomorpholine class is a well-established pharmacophore.[3] Derivatives have shown significant activity in several areas:

  • Anticancer: Many thiomorpholine derivatives demonstrate cytotoxic effects against various cancer cell lines, often by inducing apoptosis or inhibiting key signaling enzymes like PI3K/mTOR.[4][5]

  • Antioxidant & Anti-inflammatory: The sulfur atom in the thiomorpholine ring can contribute to antioxidant properties. Some derivatives have been shown to inhibit lipid peroxidation and reduce inflammatory markers.[1][2][6]

  • Hypolipidemic: Certain N-substituted thiomorpholines have been investigated for their ability to lower cholesterol and triglyceride levels.[2][6]

  • Other Activities: The scaffold has also been explored for antitubercular, antibacterial, and antiprotozoal applications.[1][2]

Your initial step should be to screen 3-(3-Methoxyphenyl)thiomorpholine in a panel of assays relevant to these known activities to establish a baseline effect.

Q2: What are the critical physicochemical properties of 3-(3-Methoxyphenyl)thiomorpholine that I need to consider before starting my experiments?

A2: Understanding the compound's fundamental properties is crucial as they directly impact its behavior in biological systems. Small molecules, particularly those with aromatic rings, are often hydrophobic.[7] This can lead to challenges in solubility and bioavailability, which are common failure points in drug development.[8]

PropertyTypical Value/CharacteristicImplication for Experiments
Molecular Weight ~209.31 g/mol [9][10]Low molecular weight is favorable for oral absorption and cell permeability.[7]
Form Solid[9][10]Requires dissolution in a suitable solvent for all biological assays.
Predicted LogP ~1.5 - 2.5Indicates moderate lipophilicity. May have poor aqueous solubility.
Aqueous Solubility Likely lowThis is the most common initial hurdle. The compound may precipitate in aqueous assay buffers, leading to inaccurate results.
Stability Generally stableThe thiomorpholine ring is robust, but stability should always be confirmed in your specific assay media and storage conditions.

Q3: My compound is not dissolving in my standard aqueous buffer (e.g., PBS). What is the first troubleshooting step?

A3: This is the most frequently encountered issue. Direct suspension in aqueous media will likely result in precipitation and an underestimation of the compound's true activity. The standard first step is to create a concentrated stock solution in a water-miscible organic solvent.

  • Recommended Solvent: 100% Dimethyl sulfoxide (DMSO) is the industry standard.

  • Protocol: Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO. This stock can then be serially diluted into your aqueous assay medium.

  • Critical Caveat: The final concentration of DMSO in your assay should be kept to a minimum (typically ≤0.5%, and always <1%) as it can be toxic to cells and interfere with assay components. Always run a "vehicle control" (medium + same final concentration of DMSO) to ensure the solvent itself is not causing an effect.

Part 2: Troubleshooting Guide - Overcoming Common Experimental Hurdles

This section provides direct, actionable solutions to specific problems you may face during in vitro testing.

Q4: I've dissolved my compound in DMSO, but I'm seeing inconsistent or non-reproducible results in my cell-based assay. What's going on?

A4: Inconsistent results are a common frustration. Beyond simple insolubility, several factors could be at play. The key is to systematically isolate the variable.[11][12]

Potential CauseScientific Rationale & Troubleshooting Steps
Compound Precipitation Even when diluted from a DMSO stock, a hydrophobic compound can crash out of the aqueous medium over time. Action: Visually inspect your wells under a microscope for precipitates. Reduce the final compound concentration. Consider using a formulation with surfactants (see Q6).
Cell Seeding Inconsistency Uneven cell numbers across wells will lead to high data variability.[12] Action: Ensure your cell suspension is homogenous before and during plating. Use reverse pipetting techniques for viscous cell suspensions. Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS.
Pipetting Errors Every additional step in an assay introduces potential variation.[12] Action: Simplify your protocol where possible. Use calibrated pipettes. For serial dilutions, ensure thorough mixing between each step.
Mycoplasma Contamination This common, invisible contamination can alter cellular metabolism and response to stimuli, leading to unreliable data. Action: Regularly test your cell cultures for mycoplasma using a reliable PCR-based or luminescence-based kit.

Q5: The IC50 value of my compound is much higher than expected, suggesting low potency. Does this mean the compound is a poor candidate?

A5: Not necessarily. A high IC50 in a standard assay may not reflect true inactivity but rather a failure of the compound to reach its intracellular target. This is often a bioavailability problem, even at the cellular level.[13] Before abandoning the compound, you must determine if the issue is poor potency or poor delivery.

This is the critical juncture where enhancing biological activity becomes paramount. The strategies outlined in the next section are designed to address this exact problem.

Part 3: Advanced Strategies & Protocols for Bioactivity Enhancement

When basic solubility and assay optimization are insufficient, advanced formulation strategies are required to improve a compound's performance. These techniques aim to increase solubility and facilitate transport across the cell membrane.[14][15]

Q6: What are some advanced formulation strategies I can use to improve the apparent activity of my compound in in vitro assays?

A6: Several techniques can be employed, ranging from simple additives to more complex lipid-based systems. The goal is to create a more "drug-like" formulation that mimics how a compound might be presented in vivo.

StrategyMechanism of ActionBest For
Co-solvents & Surfactants Reduce the polarity of the aqueous medium (co-solvents) or form micelles that encapsulate the drug (surfactants).[16]Quick optimization of in vitro assays.
Complexation with Cyclodextrins Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, forming an inclusion complex that shields the drug from the aqueous environment until it reaches the cell.[16][17]Compounds that fit within the cyclodextrin cavity; improving solubility for both in vitro and in vivo use.
Lipid-Based Formulations (e.g., SEDDS) Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media. This increases the surface area for absorption.[15][16]Enhancing both solubility and permeability; a key strategy for transitioning from in vitro to in vivo studies.
Nanoparticle Formulations (e.g., SLNs) Solid Lipid Nanoparticles (SLNs) are sub-micron sized lipid particles that can encapsulate the drug, protecting it from degradation and enhancing cellular uptake.[14][16]Controlled release applications and improving the therapeutic index of potent compounds.
Workflow for Enhancing Bioactivity

The following diagram illustrates a logical workflow for a researcher encountering challenges with a new compound.

G cluster_0 Initial Screening cluster_1 Troubleshooting cluster_2 Bioactivity Enhancement A Acquire/Synthesize Compound (3-(3-Methoxyphenyl)thiomorpholine) B Primary Biological Assay (e.g., Cytotoxicity Screen) A->B C High IC50 or Inconsistent Data? B->C D Check for Assay Artifacts (Solubility, Plating, Pipetting) C->D Yes L Compound Likely Inactive or Requires Structural Modification C->L No E Optimize Assay Conditions (e.g., lower DMSO, check for precipitation) D->E F Issue Persists? E->F G Select Enhancement Strategy (See Decision Tree) F->G Yes H Prepare Formulation (e.g., SEDDS, Cyclodextrin) G->H I Re-evaluate in Assay H->I J Significant Improvement? I->J K Proceed with Lead Optimization or In Vivo Studies J->K Yes J->L No

Caption: Experimental workflow from initial screening to bioactivity enhancement.

Decision Tree for Formulation Strategy

This diagram helps guide the selection of an appropriate enhancement strategy based on the compound's properties.

G A Start: Low Apparent Activity (High IC50) B Is compound precipitating in final assay medium? A->B C Primary Issue: SOLUBILITY B->C Yes D Primary Issue: PERMEABILITY / UPTAKE B->D No E Use Surfactants (e.g., Tween-20, Cremophor EL) in assay medium C->E For In Vitro Only F Use Cyclodextrin (e.g., HP-β-CD) C->F For In Vitro / In Vivo G Prepare Lipid-Based Formulation (e.g., SEDDS, Liposomes) D->G Improves both solubility and membrane transport H Consider Nanoparticle Formulation (e.g., SLNs) D->H For controlled release or targeted delivery

Caption: Decision tree for selecting a suitable formulation strategy.

Experimental Protocol: Preparation of a Simple Self-Emulsifying Drug Delivery System (SEDDS) for In Vitro Testing

This protocol provides a starting point for creating a lipid-based formulation to enhance the cellular uptake of 3-(3-Methoxyphenyl)thiomorpholine.

Objective: To formulate the compound in a system that will form a microemulsion upon dilution in aqueous cell culture medium, thereby increasing its solubility and bioavailability.

Materials:

  • 3-(3-Methoxyphenyl)thiomorpholine

  • Oil Phase: Labrafac™ Lipophile WL 1349 (Caprylic/capric triglyceride) or similar medium-chain triglyceride.

  • Surfactant: Kolliphor® EL (Cremophor® EL) or Tween® 80.

  • Co-solvent: Transcutol® HP (Diethylene glycol monoethyl ether) or Propylene Glycol.

  • Glass vials, magnetic stirrer, and stir bars.

  • Vortex mixer.

Methodology:

  • Component Screening (Optional but Recommended): Determine the solubility of your compound in various oils, surfactants, and co-solvents to select the best components for your formulation.

  • Formulation Preparation: a. Based on screening or literature, prepare a blank formulation by mixing the oil, surfactant, and co-solvent in a clear glass vial. A common starting ratio is (Oil:Surfactant:Co-solvent) 30:50:20 (w/w/w). b. Place the vial on a magnetic stirrer and mix at room temperature until a clear, homogenous solution is formed.

  • Drug Loading: a. Weigh the desired amount of 3-(3-Methoxyphenyl)thiomorpholine to create a high-concentration stock (e.g., 20 mg/mL). b. Add the compound to the blank formulation vial. c. Continue stirring, with gentle warming (not exceeding 40°C) if necessary, until the compound is completely dissolved. The final formulation should be clear and homogenous.

  • Self-Emulsification Test: a. Add 100 µL of the drug-loaded SEDDS formulation to 10 mL of distilled water in a glass beaker with gentle stirring. b. The formulation should rapidly disperse and form a clear or slightly bluish-white microemulsion. The time to emulsify should be less than 2 minutes.

  • Application in Cell-Based Assays: a. The drug-loaded SEDDS now serves as your high-concentration stock solution. b. Serially dilute this stock directly into your cell culture medium to achieve your desired final concentrations for the assay. c. Crucially, you must prepare a "vehicle control" using the blank SEDDS formulation (without the drug) and dilute it in the same manner to ensure the formulation itself is not causing cytotoxicity.

By using this advanced formulation, you provide the cells with the compound in a highly dispersed, bioavailable form, which can lead to a significant and more accurate measurement of its true biological potency.

References

  • Vertex AI Search. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
  • Shafiq, S., Faiyaz, S., Sushma, T., et al. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • Gupta, K. R., Dakhole, M. R., Jinnawar, K. S., & Umekar, M. J. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.
  • Drug Development & Delivery. (2019). Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development.
  • Promega GmbH. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • ResearchGate. (2024). strategies to increase solubility and bioavailability of drugs.
  • PharmiWeb.com. (2024). Challenges in Small Molecule Targeted Drug Development.
  • Patheon Pharma Services. (2024). What are Small Molecule Drugs?.
  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development.
  • MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • Agilent. (n.d.). Challenges of Small Molecule Production.
  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • PubMed. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity.
  • BenchChem. (n.d.). A Technical Guide to the Biological Activities of Thiomorpholine Derivatives.
  • ResearchGate. (n.d.). Morpholine and thiomorpholine derived polymers: Multifunctional platforms for biological applications.
  • Sigma-Aldrich. (n.d.). 3-(3-methoxyphenyl)thiomorpholine AldrichCPR.
  • Sigma-Aldrich. (n.d.). 3-(3-methoxyphenyl)thiomorpholine AldrichCPR.

Sources

Troubleshooting

Technical Support Center: Refinement of Analytical Techniques for 3-(3-Methoxyphenyl)thiomorpholine

Welcome to the technical support center for the analytical refinement of 3-(3-Methoxyphenyl)thiomorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical refinement of 3-(3-Methoxyphenyl)thiomorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results. Our approach is grounded in years of field-proven experience to help you navigate the nuances of handling this specific molecule.

Introduction to Analytical Challenges

3-(3-Methoxyphenyl)thiomorpholine, a heterocyclic compound with a secondary amine and a methoxy-substituted aromatic ring, presents a unique set of analytical challenges. Its basicity, potential for secondary interactions, and thermal lability require careful consideration in method development and troubleshooting. This guide will address common issues encountered during HPLC/UHPLC, GC-MS, and NMR analysis, providing both theoretical explanations and practical, step-by-step solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the analysis of 3-(3-Methoxyphenyl)thiomorpholine.

Q1: What is the most common issue observed during the HPLC analysis of 3-(3-Methoxyphenyl)thiomorpholine?

A1: The most prevalent issue is peak tailing.[1][2] This is primarily due to the basic nature of the secondary amine in the thiomorpholine ring, which can interact with acidic residual silanol groups on the surface of silica-based stationary phases.[1] These secondary interactions lead to a distorted peak shape, making accurate integration and quantification challenging.

Q2: Can 3-(3-Methoxyphenyl)thiomorpholine be analyzed by GC-MS directly?

A2: Direct analysis by GC-MS can be challenging due to the polarity of the molecule.[3] While not impossible, you may encounter issues with peak shape and thermal degradation. Derivatization of the secondary amine to a less polar and more volatile derivative is a common strategy to improve chromatographic performance and sensitivity.[3][4]

Q3: What are the key considerations for sample preparation of 3-(3-Methoxyphenyl)thiomorpholine?

A3: Sample preparation should focus on ensuring the analyte's stability and compatibility with the analytical mobile phase or injection solvent. Key considerations include:

  • Solvent Selection: Ensure the analyte is fully dissolved and the injection solvent is compatible with the mobile phase to avoid peak distortion.[2][5]

  • pH Control: For aqueous samples, maintaining an appropriate pH can suppress the ionization of the amine and reduce interactions with container surfaces.

  • Filtration: Use a compatible filter (e.g., PTFE or nylon) to remove particulates that could clog the column or instrument.[3]

Q4: How can I confirm the identity of 3-(3-Methoxyphenyl)thiomorpholine in my sample?

A4: A combination of chromatographic and spectroscopic techniques is recommended for unambiguous identification. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography can provide accurate mass data for elemental composition confirmation.[6] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is invaluable for structural elucidation and confirmation by comparing the obtained spectra with a reference standard.[6][7][8]

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific analytical techniques in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC/UHPLC)

Issue 1: Severe Peak Tailing for 3-(3-Methoxyphenyl)thiomorpholine

  • Question: My chromatogram for 3-(3-Methoxyphenyl)thiomorpholine shows a peak with significant tailing, leading to poor resolution and inaccurate quantification. What are the likely causes and how can I resolve this?

  • Answer: Peak tailing for basic compounds like 3-(3-Methoxyphenyl)thiomorpholine is a classic problem in reversed-phase HPLC.[1] The root cause is often secondary interactions between the protonated amine group of your analyte and ionized residual silanol groups on the silica-based stationary phase.[1]

    Troubleshooting Workflow:

    cluster_mobile_phase Mobile Phase Modifications cluster_column_choice Column Selection cluster_instrument_check Instrumental Effects start Start: Peak Tailing Observed mobile_phase Modify Mobile Phase start->mobile_phase Primary Approach column_choice Evaluate Column Choice start->column_choice If mobile phase adjustment is insufficient instrument_check Check for Extra-Column Effects start->instrument_check If all peaks are tailing solution Resolution: Symmetrical Peak mobile_phase->solution Successful lower_ph Lower Mobile Phase pH (e.g., pH 2.5-3.5 with TFA or formic acid) mobile_phase->lower_ph add_competitor Add a Competing Base (e.g., triethylamine) mobile_phase->add_competitor column_choice->solution Successful end_capped Use a Highly End-Capped Column column_choice->end_capped different_stationary_phase Consider a Different Stationary Phase (e.g., polymer-based or hybrid silica) column_choice->different_stationary_phase instrument_check->solution Successful void Check for Column Void or Blockage instrument_check->void tubing Inspect Tubing and Fittings instrument_check->tubing

    Caption: Troubleshooting workflow for HPLC peak tailing.

    Step-by-Step Protocol for Resolution:

    • Mobile Phase pH Adjustment:

      • Action: Lower the pH of your aqueous mobile phase to between 2.5 and 3.5 using an additive like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.[1]

      • Rationale: At a lower pH, the residual silanol groups on the stationary phase are protonated (Si-OH) and therefore less likely to interact with the protonated analyte (R3N+H). This minimizes secondary ionic interactions.[1] Be mindful that standard silica columns should not be used below pH 3 to avoid silica dissolution.[1] For low pH applications, consider using columns designed for such conditions, like Agilent ZORBAX StableBond (SB) columns.[1]

    • Use a Competing Base:

      • Action: Add a small concentration (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase.

      • Rationale: TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte. This is a more traditional approach and may lead to higher backpressure or baseline noise.

    • Column Selection:

      • Action: Switch to a high-purity, end-capped column.

      • Rationale: End-capping is a process where the residual silanol groups are chemically bonded with a small, inert compound (like trimethylsilane). This reduces the number of available sites for secondary interactions.[2] Modern columns generally have better end-capping.

      • Alternative: Consider a column with a different stationary phase chemistry, such as a polymer-based or a hybrid silica column, which are less prone to silanol interactions.

    • Check for Extra-Column Band Broadening:

      • Action: If all peaks in your chromatogram are tailing, inspect the system for dead volumes.[9] Check for voids in the column, and ensure that tubing and fittings are properly connected.[5][9]

      • Rationale: Issues outside of the column can contribute to peak asymmetry. A void at the column inlet or poorly fitted connections can disrupt the sample path, leading to tailing.[5]

    Quantitative Data Summary for Method Adjustment:

ParameterInitial Condition (Problematic)Recommended AdjustmentExpected Outcome
Mobile Phase pH 6.82.5 - 3.5 (with 0.1% Formic Acid)Tailing factor reduction
Column Type Standard Silica C18High-purity, End-capped C18Improved peak symmetry
USP Tailing Factor > 2.0< 1.5Symmetrical Gaussian peak
Gas Chromatography-Mass Spectrometry (GC-MS)

Issue 2: Poor Peak Shape and Low Sensitivity for 3-(3-Methoxyphenyl)thiomorpholine

  • Question: I am trying to analyze 3-(3-Methoxyphenyl)thiomorpholine by GC-MS, but I am observing broad, tailing peaks and low signal intensity. What could be the cause?

  • Answer: The issues you are observing are common for polar compounds containing active hydrogens, such as the secondary amine in your analyte.[3] These problems often stem from interactions with active sites in the GC inlet and column, as well as potential thermal degradation.[10] A highly effective solution is derivatization.

    Derivatization Workflow:

    cluster_derivatization Chemical Modification start Start: Poor GC-MS Performance derivatization Derivatization of Secondary Amine start->derivatization extraction Liquid-Liquid Extraction derivatization->extraction reagent Select Derivatizing Agent (e.g., Acetic Anhydride, BSTFA) derivatization->reagent analysis GC-MS Analysis of Derivative extraction->analysis result Result: Sharp Peak, High Sensitivity analysis->result reaction Optimize Reaction Conditions (Temperature, Time) reagent->reaction

    Caption: Workflow for improving GC-MS analysis via derivatization.

    Step-by-Step Protocol for Derivatization (Example with Acetic Anhydride):

    • Sample Preparation:

      • Accurately weigh a known amount of your sample containing 3-(3-Methoxyphenyl)thiomorpholine into a reaction vial.

      • Dissolve the sample in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

    • Derivatization Reaction:

      • Add a stoichiometric excess of acetic anhydride and a catalytic amount of a base (e.g., pyridine or triethylamine).

      • Heat the mixture at 60-70°C for 30-60 minutes. The reaction will convert the secondary amine to an N-acetyl derivative, which is more volatile and less polar.

    • Work-up and Extraction:

      • After cooling, quench the reaction with water.

      • Perform a liquid-liquid extraction with a non-polar organic solvent like hexane or ethyl acetate to isolate the derivatized product.[3]

      • Dry the organic layer over anhydrous sodium sulfate and concentrate it to a suitable volume for injection.

    Recommended GC-MS Parameters for the Derivatized Analyte:

ParameterRecommended SettingRationale
Injector Temperature 250 °CEnsures complete volatilization of the less polar derivative.[3]
Carrier Gas Helium at 1.0-1.5 mL/minProvides good separation efficiency.[3]
Oven Program Start at 100°C, ramp to 280°C at 15°C/minTo effectively separate the analyte from solvent and matrix components.[3]
MS Source Temperature 230 °CStandard temperature for robust ionization.[3]
Ionization Mode Electron Impact (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue 3: Ambiguous Signal Assignment in 1H NMR Spectrum

  • Question: I have acquired a 1H NMR spectrum of what I believe to be 3-(3-Methoxyphenyl)thiomorpholine, but I am having trouble definitively assigning the protons, especially in the aliphatic region. How can I resolve these ambiguities?

  • Answer: Overlapping signals in the aliphatic region are common, especially for cyclic systems. To achieve unambiguous assignment, a suite of 2D NMR experiments is highly recommended.[8][11]

    NMR Signal Assignment Workflow:

    start Start: Ambiguous 1H NMR cosy Acquire 2D COSY Spectrum start->cosy Identify H-H Correlations hsqc Acquire 2D HSQC Spectrum cosy->hsqc Correlate Protons to Attached Carbons hmbc Acquire 2D HMBC Spectrum hsqc->hmbc Identify Long-Range H-C Correlations assignment Result: Unambiguous Structural Assignment hmbc->assignment

    Caption: Workflow for unambiguous NMR signal assignment.

    Step-by-Step Protocol for 2D NMR Analysis:

    • Acquire a 2D COSY (Correlation Spectroscopy) Spectrum:

      • Purpose: To identify protons that are coupled to each other (typically separated by 2-3 bonds).

      • Application: This will allow you to trace the connectivity of the protons within the thiomorpholine ring and distinguish between the different methylene groups.

    • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) Spectrum:

      • Purpose: To correlate each proton signal with the signal of the carbon atom it is directly attached to.[11]

      • Application: This experiment is crucial for assigning the carbon signals based on the already assigned proton signals (or vice-versa) and will resolve any overlap in the 1H spectrum by spreading the signals into a second dimension.

    • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) Spectrum:

      • Purpose: To show correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds).[11]

      • Application: This is extremely powerful for confirming the overall structure. For example, you can confirm the attachment of the methoxyphenyl ring to the C3 position of the thiomorpholine ring by observing a correlation between the C3 proton and the carbons of the aromatic ring.

Expected 1H NMR Chemical Shift Regions for 3-(3-Methoxyphenyl)thiomorpholine:

ProtonsExpected Chemical Shift (ppm)MultiplicityRationale
Aromatic (C6H4) 6.8 - 7.3MultipletsTypical range for substituted benzene rings.
Methoxy (-OCH3) ~3.8SingletCharacteristic singlet for a methoxy group.
Thiomorpholine (Aliphatic) 2.5 - 4.0MultipletsComplex multiplets due to the chair conformation and coupling between adjacent protons.
NH Broad singletVariableChemical shift and broadness are dependent on solvent and concentration.

By following these structured troubleshooting guides, researchers can systematically address the common analytical challenges associated with 3-(3-Methoxyphenyl)thiomorpholine, leading to more robust and reliable data.

References

  • Benchchem. (n.d.). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • George, S. P., Rohith, T., Patil, S. S., & Kumara, M. N. (2021). Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical Candidate.
  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
  • Brandt, A. M., et al. (2017). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. PubMed, 28513099.
  • Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Stoll, D. R., & Dolan, J. W. (2023). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Cantillo, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow.
  • Rekka, E. A., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed.
  • Colestock, T., et al. (2017). Syntheses, analytical and pharmacological characterizations of the "legal high" 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues.
  • Chen, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • Giorgia, F., et al. (2021). Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap-MS and Solid Deposition GC-FTIR.
  • Lee, S., et al. (2020).
  • Hojas, G., et al. (2018).
  • Picek, F., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.
  • PubChem. (n.d.). (S)-3-(3-Methoxyphenyl)morpholine.
  • PubChemLite. (n.d.). 3-(4-methoxyphenyl)thiomorpholine hydrochloride (C11H15NOS).
  • Lee, S., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry.
  • Thermo Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-(3-methoxyphenyl)thiomorpholine AldrichCPR.
  • Picek, F., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
  • Biological and Molecular Chemistry. (2023). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T.
  • ResolveMass Laboratories Inc. (n.d.). Analytical Techniques in Pharmaceutical Reverse Engineering.
  • Journal of the American Chemical Society. (2024).
  • NIDDK. (n.d.). Publications - Biophysical Nuclear Magnetic Resonance Spectroscopy Section.
  • NIH. (2024).
  • MDPI. (n.d.).
  • Alchem Pharmtech. (n.d.). CAS 914349-59-0 | 3-(3-Methoxyphenyl)thioMorpholine.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-(3-Methoxyphenyl)thiomorpholine and Other Thiomorpholine Derivatives in Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a research program. The thiomorpholine moie...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a research program. The thiomorpholine moiety has emerged as a privileged heterocyclic scaffold, consistently appearing in a diverse array of biologically active compounds. This guide provides an in-depth technical comparison of 3-(3-Methoxyphenyl)thiomorpholine, contextualizing its potential within the broader landscape of thiomorpholine derivatives. By examining structure-activity relationships (SAR), and outlining key experimental protocols, this document serves as a practical resource for leveraging this versatile scaffold in drug discovery.

The Thiomorpholine Scaffold: A Privileged Structure in Medicinal Chemistry

Thiomorpholine, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, offers a unique combination of physicochemical properties that make it an attractive building block in medicinal chemistry.[1][2] The presence of the sulfur atom, in place of the oxygen in its morpholine analog, increases lipophilicity, which can enhance cell permeability and interactions with hydrophobic pockets of target proteins.[3] Furthermore, the sulfur atom is a site for metabolic oxidation, a feature that can be exploited in prodrug strategies or to fine-tune pharmacokinetic profiles.[3]

Derivatives of thiomorpholine have demonstrated a remarkable breadth of biological activities, including anticancer, antioxidant, enzyme inhibitory, antitubercular, and hypolipidemic effects.[2][4][5] This versatility underscores the value of the thiomorpholine core in generating novel therapeutic candidates across various disease areas.

Understanding the Influence of the 3-Methoxyphenyl Substituent

The introduction of a phenyl ring at the 3-position of the thiomorpholine core creates a key structural motif for interaction with biological targets. The substitution pattern on this phenyl ring is a critical determinant of biological activity. While direct comparative data for 3-(3-Methoxyphenyl)thiomorpholine is limited in the public domain, we can infer its potential by examining established structure-activity relationships for related compounds.

In many classes of bioactive molecules, the presence of an electron-donating group, such as a methoxy (-OCH3) group, on an aromatic ring can significantly enhance biological activity.[2] This enhancement can be attributed to several factors:

  • Increased Binding Affinity: The methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of a target protein.

  • Improved Pharmacokinetics: The electronic nature of the methoxy group can influence the metabolic stability and overall pharmacokinetic profile of the compound.

  • Modulation of Physicochemical Properties: The methoxy group can impact the solubility and lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

While the optimal position of the methoxy group (ortho, meta, or para) is target-dependent, the meta-position, as in 3-(3-Methoxyphenyl)thiomorpholine, can provide a unique vector for interaction within a binding pocket that may not be accessible to ortho- or para-substituted analogs.

Comparative Landscape of Thiomorpholine Derivatives

To fully appreciate the potential of 3-(3-Methoxyphenyl)thiomorpholine, it is essential to consider it in the context of other thiomorpholine derivatives that have been investigated for various therapeutic applications.

Derivative ClassKey Structural FeaturesReported Biological Activities
Phenylthiomorpholines Phenyl group at various positions of the thiomorpholine ring.Anticancer, enzyme inhibition, antimicrobial.[2][6]
N-Arylthiomorpholines Aryl group attached to the nitrogen atom.Antimycobacterial, kinase inhibition.[3]
Thiomorpholine-fused Heterocycles Thiomorpholine ring fused with other heterocyclic systems.Anticancer, anti-inflammatory.
Thiomorpholine S-Oxides and S,S-Dioxides Oxidation of the sulfur atom.Antibacterial.[2]

This table illustrates the broad applicability of the thiomorpholine scaffold. The specific substitution pattern on the phenyl ring of phenylthiomorpholines is a key area of exploration for modulating potency and selectivity. For instance, in a series of 2-(thiophen-2-yl)dihydroquinolines, the morpholine analog showed better antimycobacterial activity than the thiomorpholine analog, highlighting that the choice between oxygen and sulfur in the heterocycle can be critical for a specific target.[4]

Experimental Protocols for Evaluating Thiomorpholine Derivatives

To empirically determine the comparative performance of 3-(3-Methoxyphenyl)thiomorpholine, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments relevant to the potential applications of this compound class.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., VEGFR2)

Many thiomorpholine derivatives have been explored as kinase inhibitors. This protocol describes a common method to assess the inhibitory activity of a test compound against a specific kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is crucial in angiogenesis.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR2)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., 3-(3-Methoxyphenyl)thiomorpholine)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader (luminometer)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase substrate in the kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by another reagent to convert ADP to ATP, which is then detected via a luciferase-luciferin reaction.

  • Data Analysis: Measure the luminescence using a microplate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

G

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits the growth of 50% of a cell population (IC50).

Materials:

  • Human cancer cell line (e.g., A549 - lung carcinoma)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

  • 96-well plates

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

G

Conclusion and Future Directions

3-(3-Methoxyphenyl)thiomorpholine represents a promising, yet underexplored, member of the versatile thiomorpholine family. Based on established structure-activity relationships, the presence of the 3-methoxy-phenyl substituent is anticipated to confer favorable biological properties, potentially leading to potent and selective inhibitors of various therapeutic targets. While direct comparative data remains to be fully elucidated in the public literature, the experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically evaluate its performance against other thiomorpholine derivatives.

The continued exploration of the thiomorpholine scaffold, with a focus on systematic modifications of substituents on attached aromatic rings, will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles. As a Senior Application Scientist, I encourage the scientific community to further investigate the potential of 3-(3-Methoxyphenyl)thiomorpholine and its analogs, as they hold significant promise for advancing the field of drug discovery.

References

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
  • Marvadi, S. K., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178.
  • Tooulia, E. M., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(5), 344-352.
  • ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved from [Link]

  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (S)-3-(3-Methoxyphenyl)morpholine. Retrieved from [Link]

  • ResearchGate. (2022). Morpholine and thiomorpholine derived polymers: Multifunctional platforms for biological applications. Retrieved from [Link]

  • European Patent Office. (1994). Morpholine and thiomorpholine tachykinin receptor antagonists. (EP 0577394 A1).
  • PubMed. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Retrieved from [Link]

  • PubMed. (2004). Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. Retrieved from [Link]

  • PubMed. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • Quick Company. (2013). A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Efficacy Comparison: 3-(3-Methoxyphenyl)thiomorpholine and Its Analogs in CNS Drug Discovery

This guide provides a comprehensive framework for the comparative efficacy evaluation of 3-(3-Methoxyphenyl)thiomorpholine, a promising scaffold in central nervous system (CNS) drug discovery, and its rationally designed...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative efficacy evaluation of 3-(3-Methoxyphenyl)thiomorpholine, a promising scaffold in central nervous system (CNS) drug discovery, and its rationally designed analogs. We will move beyond simple protocol recitation to explain the causal links between molecular structure, in vitro activity, and in vivo behavioral outcomes, empowering researchers to establish a robust structure-activity relationship (SAR).

Introduction: The Thiomorpholine Scaffold as a CNS-Privileged Structure

The morpholine and thiomorpholine heterocycles are staples in medicinal chemistry, recognized for their versatile biological activities.[1][2] The thiomorpholine ring, in particular, offers a unique combination of properties. Its non-aromatic, saturated structure provides a flexible three-dimensional conformation, while the presence of a weakly basic nitrogen and a sulfur atom influences its physicochemical characteristics.[3] These features can be strategically exploited to improve pharmacokinetic profiles, most notably the ability to cross the blood-brain barrier (BBB), a critical hurdle in the development of CNS-active compounds.[3]

Our lead compound, 3-(3-Methoxyphenyl)thiomorpholine, combines this privileged scaffold with a methoxyphenyl moiety, a group present in numerous compounds known to interact with CNS targets.[4] To unlock its full therapeutic potential, a systematic comparison of its efficacy against thoughtfully designed analogs is essential. This guide outlines the critical experiments—from receptor binding and enzyme inhibition to preclinical behavioral models—necessary to build a comprehensive efficacy profile and guide future drug development efforts.

Section 1: Rational Design and Synthesis of Analogs

The foundation of a strong SAR study lies in the logical design of analogs. Starting with our parent compound, 3-(3-Methoxyphenyl)thiomorpholine, we propose a series of modifications to probe the chemical space around the phenyl ring. This approach is modeled after successful SAR studies on related aryl-heterocyclic compounds.[4]

Proposed Analogs for Comparative Analysis:

  • Parent Compound: 3-(3-Methoxyphenyl)thiomorpholine

  • Analog 1 (Positional Isomer): 3-(2-Methoxyphenyl)thiomorpholine

  • Analog 2 (Positional Isomer): 3-(4-Methoxyphenyl)thiomorpholine

  • Analog 3 (O-Demethylation): 3-(3-Hydroxyphenyl)thiomorpholine

  • Analog 4 (Bioisosteric Replacement): 3-(3-Fluorophenyl)thiomorpholine

The synthesis of these thiomorpholine derivatives can be achieved through various established routes, often involving the reaction of substituted styrene oxides with 2-aminoethanethiol or related multi-step sequences.[2]

Section 2: Comparative In Vitro Efficacy Assessment

The initial phase of efficacy testing involves characterizing the molecular interactions of the compounds at specific biological targets. Based on the structural motifs present, we will focus on two key areas: CNS receptor binding and inhibition of key neurotransmitter-metabolizing enzymes.

Part A: NMDA Receptor Binding Profile

Expert Rationale: The 3-methoxyphenyl moiety is a key feature of certain N-methyl-D-aspartate (NMDA) receptor antagonists.[4] The NMDA receptor is a crucial ion channel involved in synaptic plasticity, learning, and memory, and its modulation is a therapeutic strategy for various neurological and psychiatric disorders. Therefore, quantifying the binding affinity of our compound series at this receptor is a logical starting point.

A competitive radioligand binding assay is the gold standard for determining a compound's affinity for a specific receptor. This experiment measures the ability of our test compounds to displace a known radioactive ligand from the receptor.

Illustrative Data: NMDA Receptor Binding Affinity

The following table presents hypothetical, yet plausible, binding affinity data for the proposed compound series. This data is structured to facilitate the SAR discussion in Section 4.

CompoundAnalog TypeNMDA Receptor Binding Affinity (Kᵢ, nM)
Parent Compound 3-Methoxy (meta)150
Analog 1 2-Methoxy (ortho)> 10,000
Analog 2 4-Methoxy (para)220
Analog 3 3-Hydroxy (meta)85
Analog 4 3-Fluoro (meta)180

Experimental Protocol: NMDA Receptor Radioligand Binding Assay

This protocol is adapted from methodologies used for similar aryl-heterocyclic compounds.[4]

  • Preparation of Rat Forebrain Membranes:

    • Homogenize freshly dissected rat forebrains in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of 1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, combine 50 µL of the membrane preparation, 25 µL of the radioligand (+)-[3-³H]-MK-801 (final concentration ~1 nM), and 25 µL of either vehicle, a known displacer (e.g., unlabeled MK-801 for non-specific binding), or the test compound at various concentrations.

    • Incubate the plate at room temperature for 2 hours to reach equilibrium.

  • Termination and Measurement:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by three quick washes with ice-cold buffer to separate bound from free radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Part B: Monoamine Oxidase (MAO) Inhibition Profile

Expert Rationale: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes is a well-established therapeutic approach for depression and Parkinson's disease. The aryl-thiomorpholine scaffold has the potential to interact with the active site of these flavoenzymes. A fluorometric assay provides a sensitive and high-throughput method to determine the inhibitory potency (IC₅₀) of our compounds against both isoforms.

Illustrative Data: MAO-A and MAO-B Inhibition

This table shows hypothetical IC₅₀ values, illustrating how structural changes might affect potency and selectivity for the two MAO isoforms.

CompoundAnalog TypeMAO-A Inhibition (IC₅₀, µM)MAO-B Inhibition (IC₅₀, µM)Selectivity (MAO-A/MAO-B)
Parent Compound 3-Methoxy (meta)5.21.80.35
Analog 1 2-Methoxy (ortho)15.78.90.57
Analog 2 4-Methoxy (para)4.82.10.44
Analog 3 3-Hydroxy (meta)2.50.90.36
Analog 4 3-Fluoro (meta)6.12.30.38

Experimental Protocol: Fluorometric MAO Inhibition Assay

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • MAO substrate (e.g., kynuramine or a commercial non-fluorescent substrate that yields a fluorescent product).

    • Horseradish Peroxidase (HRP).

    • Fluorescence probe (e.g., Amplex Red).

    • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4).

    • Positive control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B).

  • Assay Procedure:

    • In a black 96-well microplate, add 20 µL of test compound dilutions or controls.

    • Add 20 µL of MAO-A or MAO-B enzyme solution and incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 60 µL of a reaction mixture containing the MAO substrate, HRP, and the fluorescence probe.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 535/587 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Visualization: MAO Inhibition Assay Workflow

MAO_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Test Compound Dilution Series D Add Compound/Controls to 96-well Plate A->D B Prepare MAO Enzyme (A or B) E Add MAO Enzyme Pre-incubate (15 min) B->E C Prepare Reaction Mix (Substrate, HRP, Probe) F Initiate Reaction: Add Reaction Mix C->F D->E E->F G Incubate (30-60 min, 37°C) F->G H Measure Fluorescence (Ex/Em = 535/587 nm) G->H I Calculate % Inhibition H->I J Determine IC50 Value (Non-linear Regression) I->J

Caption: Workflow for the fluorometric MAO inhibition assay.

Section 3: Comparative In Vivo Behavioral Efficacy

Expert Rationale: Positive results in vitro are the first step, but demonstrating efficacy in a living system is paramount. Behavioral assays in preclinical models, such as rodents, provide critical insights into the potential therapeutic effects of a compound on complex CNS functions. Given the interaction of our compounds with targets implicated in mood and anxiety (NMDA, MAO), the Elevated Plus Maze (EPM) is an excellent first-line in vivo screen. The EPM is a widely validated model for assessing anxiolytic-like (anxiety-reducing) activity.

The test is based on the natural aversion of rodents to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time the animals spend in the exposed "open" arms of the maze compared to the enclosed "closed" arms.

Illustrative Data: Elevated Plus Maze (EPM) in Mice

This table presents hypothetical data from an EPM test, conducted 30 minutes after intraperitoneal (i.p.) administration of the compounds at a 10 mg/kg dose.

CompoundAnalog Type% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)
Vehicle Control--15.2 ± 2.120.5 ± 3.3
Parent Compound 3-Methoxy (meta)28.5 ± 3.535.1 ± 4.1
Analog 1 2-Methoxy (ortho)16.1 ± 2.522.3 ± 3.8
Analog 2 4-Methoxy (para)25.9 ± 3.133.8 ± 3.9
Analog 3 3-Hydroxy (meta)35.8 ± 4.0 42.6 ± 4.5
Analog 4 3-Fluoro (meta)27.2 ± 3.334.5 ± 4.0
*p < 0.05, **p < 0.01 vs. Vehicle Control

Experimental Protocol: Elevated Plus Maze (EPM) Test

  • Apparatus:

    • A plus-shaped maze elevated from the floor (e.g., 50 cm).

    • Two opposite arms are enclosed by high walls (closed arms), and the other two are exposed (open arms).

    • The maze is typically made of a non-reflective material and placed in a dimly lit room.

  • Animals and Dosing:

    • Use adult male mice (e.g., C57BL/6 strain).

    • Administer the test compounds or vehicle control via the desired route (e.g., i.p.) 30 minutes before testing.

  • Test Procedure:

    • Place a single mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze freely for 5 minutes.

    • Record the session using an overhead video camera connected to tracking software. The software automatically scores key parameters.

  • Key Parameters Measured:

    • Time spent in open arms vs. closed arms: The primary measure of anxiety-like behavior. Anxiolytics increase the time spent in open arms.

    • Number of entries into open vs. closed arms: A secondary measure of anxiety and exploration.

    • Total distance traveled: A measure of general locomotor activity. This is a critical control parameter to ensure that the effects on open arm exploration are not due to sedation or hyperactivity.

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms: (Time in Open / Total Time) x 100.

    • Calculate the percentage of open arm entries: (Open Arm Entries / Total Arm Entries) x 100.

    • Compare the results for each compound group to the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Visualization: Conceptual Basis of the EPM Test

EPM_Concept cluster_maze Elevated Plus Maze cluster_behavior Behavioral Response center Central Platform open1 Open Arm (Aversive) center->open1 open2 Open Arm (Aversive) center->open2 closed1 Closed Arm (Safe) center->closed1 closed2 Closed Arm (Safe) center->closed2 untreated Normal/Anxious State (Untreated Animal) untreated->closed1 Prefers treated Anxiolytic State (Treated Animal) treated->open1 Explores More

Caption: The EPM test pits the rodent's exploratory drive against its aversion to open spaces.

Section 4: Synthesizing the Structure-Activity Relationship (SAR)

By integrating the data from our in vitro and in vivo experiments, we can construct a clear SAR. This synthesis is the most critical part of the guide, as it transforms raw data into actionable knowledge for designing the next generation of compounds.

Analysis of Illustrative Data:

  • Effect of Methoxy Position: Moving the methoxy group from the meta position (Parent) to the ortho position (Analog 1) was detrimental, abolishing NMDA receptor affinity and significantly reducing MAO inhibitory activity and in vivo efficacy. This suggests severe steric hindrance in the binding pockets of these targets. The para position (Analog 2) was well-tolerated, with activity profiles very similar to the parent compound.

  • Role of the 3-Methoxy Group: Replacing the methoxy group with a hydroxyl group (Analog 3) consistently enhanced potency across all assays. The hydroxyl group is smaller and can act as both a hydrogen bond donor and acceptor, potentially forming a key interaction with the target proteins that the parent's methyl ether cannot. This analog represents the most promising lead from this series.

  • Bioisosteric Replacement: Swapping the methoxy group for a similarly sized, electron-withdrawing fluorine atom (Analog 4) resulted in an activity profile comparable to the parent compound. This indicates that the primary role of the substituent at this position may be related to its size and electronic influence on the phenyl ring, rather than a specific hydrogen-bonding interaction that the methoxy oxygen might provide.

Visualization: Summary of Structure-Activity Relationships

SAR_Summary cluster_positions Positional Isomers cluster_substituents Meta Substituents Parent Parent Compound 3-(3-Methoxyphenyl)thiomorpholine Ortho Ortho-Methoxy (Analog 1) - Steric Clash - Loss of Activity Parent->Ortho Move OMe Para Para-Methoxy (Analog 2) - Tolerated - Retains Activity Parent->Para Move OMe Hydroxy Meta-Hydroxy (Analog 3) - H-Bonding Potential - Increased Potency Parent->Hydroxy Change Substituent Fluoro Meta-Fluoro (Analog 4) - Bioisostere - Activity Maintained Parent->Fluoro Change Substituent

Sources

Validation

A Comparative Guide to the Biological Evaluation of 3-(3-Methoxyphenyl)thiomorpholine

This guide provides a comprehensive framework for the cross-validation of the biological effects of 3-(3-Methoxyphenyl)thiomorpholine. As a novel compound with limited published data, a systematic and comparative approac...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of the biological effects of 3-(3-Methoxyphenyl)thiomorpholine. As a novel compound with limited published data, a systematic and comparative approach is essential to elucidate its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, experimental protocols, and a rationale for methodological choices to ensure scientific integrity and reproducibility.

Introduction: The Therapeutic Potential of the Thiomorpholine Scaffold

The thiomorpholine ring is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to a wide range of biologically active molecules.[1][2][3][4] Its unique three-dimensional structure and the presence of a sulfur atom, which can participate in various interactions and is a potential site for metabolic activation, make it an attractive moiety for drug design.[1][5] Thiomorpholine derivatives have demonstrated a broad spectrum of activities, including anticancer, antibacterial, antioxidant, and enzyme inhibitory effects.[2][3][4][6] The substitution of a methoxyphenyl group onto this scaffold, as in 3-(3-Methoxyphenyl)thiomorpholine, suggests the potential for interaction with targets that have a corresponding hydrophobic pocket, possibly modulating signaling pathways involved in neurological disorders, cancer, or inflammatory processes.

Given the limited direct data on 3-(3-Methoxyphenyl)thiomorpholine, this guide proposes a comparative approach to elucidate its biological activity. We will benchmark its performance against its direct morpholine analog, 3-(3-Methoxyphenyl)morpholine, to understand the specific contribution of the sulfur atom, and a well-characterized thiomorpholine-containing drug, Sutezolid (an antibiotic), to contextualize its potential potency.[6]

Comparative Compound Selection Rationale

A robust cross-validation study hinges on the appropriate selection of comparator compounds. The following have been chosen to provide a multi-faceted understanding of 3-(3-Methoxyphenyl)thiomorpholine's biological profile:

CompoundStructureRationale for Inclusion
3-(3-Methoxyphenyl)thiomorpholine 3-(3-Methoxyphenyl)thiomorpholineThe primary compound of interest. Its biological activities are yet to be fully characterized.
3-(3-Methoxyphenyl)morpholine 3-(3-Methoxyphenyl)morpholineThe direct oxygen-containing analog. This comparison will illuminate the role of the sulfur atom in target binding, selectivity, and metabolic stability.[5]
Sutezolid SutezolidAn oxazolidinone antibiotic containing a thiomorpholine ring, currently in clinical trials.[6] It serves as a positive control for antibacterial assays and a benchmark for a clinically relevant thiomorpholine-containing drug.

Proposed Experimental Workflow for Cross-Validation

To systematically investigate the biological effects of 3-(3-Methoxyphenyl)thiomorpholine, a tiered experimental approach is recommended. This workflow is designed to first screen for a broad range of activities and then to delve deeper into the most promising leads.

G cluster_0 Tier 1: Broad-Spectrum Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: In Vivo Validation Initial Screening Cytotoxicity Screening (e.g., MTT Assay on Cancer and Normal Cell Lines) Target Identification Target-Based Assays (e.g., Kinase Inhibition, Receptor Binding) Initial Screening->Target Identification If cytotoxic Antimicrobial Screening Antibacterial and Antifungal Assays (e.g., MIC Determination) Animal Models Disease-Relevant Animal Models (e.g., Xenograft models, Infection models) Antimicrobial Screening->Animal Models If active Antioxidant Screening In Vitro Antioxidant Assays (e.g., DPPH, ABTS) Pathway Analysis Cell-Based Signaling Assays (e.g., Western Blot, Reporter Assays) Antioxidant Screening->Pathway Analysis If active Target Identification->Animal Models Pathway Analysis->Animal Models PK/PD Studies Pharmacokinetic and Pharmacodynamic Analysis Animal Models->PK/PD Studies

Caption: Proposed experimental workflow for the biological cross-validation of 3-(3-Methoxyphenyl)thiomorpholine.

Detailed Experimental Protocols

Cytotoxicity Screening: MTT Assay

Objective: To assess the cytotoxic effects of the test compounds on a panel of human cancer cell lines and a non-cancerous cell line to determine potency and selectivity.

Materials:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Non-cancerous human cell line (e.g., L929 - fibroblast)

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Culture cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed 5 x 10³ cells per well in 100 µL of medium in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds (3-(3-Methoxyphenyl)thiomorpholine, 3-(3-Methoxyphenyl)morpholine) and a positive control (e.g., Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in each well with 100 µL of medium containing the test compounds at various concentrations. Include vehicle control wells (medium with DMSO).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is a proxy for cell viability. This initial screen will provide data on the potential anticancer activity and general toxicity of the compounds.[6]

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the test compounds that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds and positive control (Sutezolid)

  • 96-well microtiter plates

Procedure:

  • Prepare a bacterial inoculum equivalent to 0.5 McFarland standard.

  • Perform serial two-fold dilutions of the test compounds and Sutezolid in MHB in a 96-well plate.

  • Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Rationale: This standard method provides a quantitative measure of the antimicrobial activity of the compounds, allowing for a direct comparison with the clinically relevant antibiotic, Sutezolid.[2]

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of the test compounds.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds and positive control (e.g., Ascorbic acid)

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare various concentrations of the test compounds and ascorbic acid in methanol.

  • Add 1 mL of the DPPH solution to 1 mL of each compound solution.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Rationale: The DPPH assay is a simple and widely used method to assess antioxidant potential. The presence of the sulfur atom in the thiomorpholine ring may confer antioxidant properties.[2]

Data Presentation and Interpretation

All quantitative data should be presented in clear and concise tables to facilitate comparison between the compounds.

Table 1: Comparative Cytotoxicity (IC50 in µM)

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)L929 (Normal Fibroblast)Selectivity Index (L929/A549)
3-(3-Methoxyphenyl)thiomorpholine
3-(3-Methoxyphenyl)morpholine
Doxorubicin (Control)

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
3-(3-Methoxyphenyl)thiomorpholine
3-(3-Methoxyphenyl)morpholine
Sutezolid (Control)

Table 3: Comparative Antioxidant Activity (IC50 in µM)

CompoundDPPH Radical Scavenging
3-(3-Methoxyphenyl)thiomorpholine
3-(3-Methoxyphenyl)morpholine
Ascorbic Acid (Control)

Mechanistic Deep Dive: A Hypothetical Signaling Pathway

Should initial screening reveal significant cytotoxic activity, a deeper investigation into the underlying mechanism is warranted. For instance, many cytotoxic agents function by inducing apoptosis. A plausible signaling pathway to investigate would be the intrinsic apoptotic pathway.

G Compound 3-(3-Methoxyphenyl)thiomorpholine ROS Increased ROS Production Compound->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Causes Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Leads to Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptotic pathway induced by 3-(3-Methoxyphenyl)thiomorpholine.

To validate this proposed pathway, a series of cell-based assays would be required, including measurement of reactive oxygen species (ROS), assessment of mitochondrial membrane potential, and Western blot analysis for the expression of key apoptotic proteins like cytochrome c, cleaved caspase-9, and cleaved caspase-3.

Conclusion

This guide provides a structured and scientifically rigorous framework for the initial biological characterization and cross-validation of 3-(3-Methoxyphenyl)thiomorpholine. By employing a comparative approach with its morpholine analog and a clinically relevant thiomorpholine-containing drug, researchers can gain valuable insights into its structure-activity relationships and therapeutic potential. The proposed experimental workflows and protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data. The successful execution of this research plan will lay a solid foundation for further preclinical and clinical development of this promising compound.

References

  • BenchChem. (2025). Theoretical and Computational Explorations of Thiomorpholine Derivatives: A Technical Guide for Drug Discovery and Molecular Eng. Benchchem.
  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
  • Asirvatham, S. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
  • Kratochvíl, M., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.
  • PubChem. (S)-3-(3-Methoxyphenyl)morpholine.
  • Sigma-Aldrich. 3-(3-methoxyphenyl)thiomorpholine AldrichCPR. MilliporeSigma.
  • Alchem Pharmtech. CAS 914349-59-0 | 3-(3-Methoxyphenyl)thioMorpholine. Alchem Pharmtech Inc..
  • PubChem. 4-(3-Methoxy-4-nitrophenyl)thiomorpholine.
  • Organic Chemistry Portal. Thiomorpholine synthesis. Organic Chemistry Portal.
  • Request PDF. (n.d.). Morpholine and thiomorpholine derived polymers: Multifunctional platforms for biological applications.

Sources

Comparative

A Comparative Guide to Benchmarking Novel Kinase Inhibitors: Evaluating 3-(3-Methoxyphenyl)thiomorpholine Against EGFR-Targeted Therapies

Introduction: The Rationale for Novel EGFR Inhibitors The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Novel EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of several cancers, most notably non-small cell lung cancer (NSCLC).[2][3] This has made EGFR a prime target for therapeutic intervention.[4]

The clinical landscape is defined by several generations of EGFR tyrosine kinase inhibitors (TKIs). First-generation reversible inhibitors like Gefitinib are highly effective against cancers harboring activating mutations (e.g., L858R, exon 19 deletions).[5][6] However, patients invariably develop resistance, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M.[7] This clinical challenge spurred the development of third-generation irreversible inhibitors, such as Osimertinib , which are designed to potently inhibit both the initial activating mutations and the T790M resistance mutation while sparing wild-type (WT) EGFR.[8][9][10]

Given the ongoing challenges of acquired resistance and the need for improved therapeutic windows, the discovery pipeline for new EGFR inhibitors remains active. This guide provides a comprehensive framework for the preclinical evaluation of a novel chemical entity, 3-(3-Methoxyphenyl)thiomorpholine (herein designated TPM-001 ), a compound containing a thiomorpholine scaffold noted for its presence in various bioactive agents and kinase inhibitors.[11][12][13] We will benchmark TPM-001 against the first-generation inhibitor Gefitinib and the third-generation inhibitor Osimertinib, providing detailed protocols and data interpretation frameworks for a rigorous comparative analysis.

Part 1: Biochemical Profiling — Direct Target Engagement and Potency

Causality Statement: The first and most fundamental question is whether TPM-001 directly inhibits the enzymatic activity of the EGFR kinase. A biochemical assay, free from cellular complexities, provides the clearest measure of direct target engagement and intrinsic potency. We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust, high-throughput method for quantifying kinase activity.[14][15] By measuring the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) against both wild-type (WT) EGFR and the clinically critical T790M mutant, we can establish the compound's primary potency and its selectivity profile, which is the first indicator of its generational class.

Experimental Protocol: LanthaScreen™ TR-FRET Kinase Activity Assay

This protocol is adapted from established methodologies for TR-FRET kinase assays.[16][17][18]

  • Reagent Preparation:

    • Prepare 1X Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Prepare a 2X solution of recombinant human EGFR (WT or T790M mutant) in Kinase Reaction Buffer.

    • Prepare a 4X solution of ATP and a 4X solution of a fluorescein-labeled substrate peptide (e.g., Fluorescein-poly-GT) in Kinase Reaction Buffer.

    • Prepare serial dilutions of TPM-001, Gefitinib, and Osimertinib in 100% DMSO, followed by an intermediate dilution in Kinase Reaction Buffer.

    • Prepare a Stop/Detection solution containing 20 mM EDTA and a Terbium-labeled anti-phosphotyrosine antibody (e.g., Tb-PY20) in TR-FRET Dilution Buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the compound dilutions (or DMSO vehicle control) to the appropriate wells.

    • Add 2.5 µL of the 4X ATP/Substrate solution to all wells.

    • Initiate the kinase reaction by adding 5 µL of the 2X EGFR enzyme solution to all wells. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 10 µL of the Stop/Detection solution to each well.

    • Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 495 nm (Terbium, donor) and 520 nm (Fluorescein, acceptor).

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (520 nm / 495 nm).

    • Normalize the data relative to high (no inhibitor) and low (no enzyme) controls.

    • Plot the normalized response versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TR_FRET_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_result Analysis P1 Dilute Inhibitors (TPM-001, Gefitinib, Osimertinib) R1 1. Add Inhibitor (2.5 µL) P1->R1 P2 Prepare 4X ATP/ Fluorescein-Substrate Mix R2 2. Add ATP/Substrate (2.5 µL) P2->R2 P3 Prepare 2X EGFR Enzyme (WT or T790M) R3 3. Add Enzyme (5 µL) Start Reaction P3->R3 P4 Prepare Stop/Detection Mix (EDTA + Tb-Antibody) D1 4. Add Stop/Detection Mix (10 µL) P4->D1 R1->R2 R2->R3 R4 Incubate 60 min at Room Temp R3->R4 R4->D1 D2 Incubate 60 min at Room Temp D1->D2 D3 Read Plate (TR-FRET Signal) D2->D3 A1 Calculate IC50 D3->A1 EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Phosphorylates RAS RAS EGFR->RAS Inhibitor TPM-001 Gefitinib Osimertinib Inhibitor->EGFR Blocks ATP Site AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation Survival Cell Survival Proliferation pAKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival

Caption: Simplified EGFR signaling pathway and points of inhibition.

Experimental Protocol: Western Blot for p-EGFR and p-AKT

This protocol is based on standard Western blotting procedures. [19][20][21]

  • Cell Culture and Treatment:

    • Culture an EGFR-dependent cell line (e.g., NCI-H1975, which harbors L858R/T790M mutations) in appropriate media. [22][23] * Serum-starve the cells for 12-24 hours to reduce basal signaling.

    • Pre-treat cells with a dose range of TPM-001, Gefitinib, or Osimertinib for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples, add Laemmli buffer, and denature by boiling.

    • Separate proteins on an 8-10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody against p-EGFR (e.g., Tyr1068) or p-AKT (Ser473).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect signal using an ECL substrate and an imaging system.

    • Crucially , strip the membrane and re-probe for total EGFR, total AKT, and a loading control (e.g., β-actin) to ensure observed changes are due to phosphorylation status and not protein degradation or loading errors.

  • Data Analysis:

    • Quantify band intensities using densitometry.

    • Normalize the phosphorylated protein signal to the total protein signal for each lane.

    • Plot the normalized p-EGFR or p-AKT signal versus inhibitor concentration to determine the cellular IC50.

Data Summary: Cellular Pathway Inhibition (IC50, nM)
Compoundp-EGFR Inhibition IC50 (nM) in NCI-H1975 (L858R/T790M)
TPM-001 > 5,000
Gefitinib > 10,000
Osimertinib 20

Data are hypothetical and for illustrative purposes.

Interpretation: The cellular data corroborate the biochemical findings. In the NCI-H1975 cell line, which models T790M-mediated resistance, both TPM-001 and Gefitinib are ineffective at inhibiting EGFR phosphorylation. [22][24]In contrast, Osimertinib potently suppresses EGFR auto-phosphorylation with a low nanomolar IC50, demonstrating its efficacy against the resistance mutation in a live-cell context. [8]This step confirms that the biochemical selectivity profile of TPM-001 translates to its activity in a relevant cellular model.

Part 3: Phenotypic Screening — Anti-Proliferative Efficacy

Causality Statement: The ultimate goal of an anti-cancer agent is to inhibit tumor cell proliferation and induce cell death. The final step in this benchmarking cascade is to measure the compound's effect on cell viability. A positive result here demonstrates that the biochemically and cellularly observed target inhibition translates into the desired anti-proliferative phenotype. We use the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as a surrogate for metabolically active, viable cells. [25][26]

Experimental Protocol: CellTiter-Glo® Cell Viability Assay

This protocol is based on the manufacturer's instructions. [25][26][27]

  • Cell Seeding:

    • Seed NCI-H1975 cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a 10-point, 3-fold serial dilution of each compound (TPM-001, Gefitinib, Osimertinib).

    • Treat the cells with the compounds for 72 hours, a sufficient duration to observe effects on proliferation.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Lyse the cells by mixing on an orbital shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence data to vehicle-treated controls.

    • Plot the percent viability versus the log of inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Viability_Assay_Workflow cluster_setup Assay Setup cluster_readout Luminescence Readout cluster_result Analysis S1 Seed Cells in 96-well Plate S2 Incubate Overnight S1->S2 S3 Treat with Inhibitor Dilutions S2->S3 S4 Incubate 72 hours S3->S4 R1 Equilibrate Plate to Room Temp S4->R1 R2 Add CellTiter-Glo® Reagent R1->R2 R3 Mix to Lyse Cells R2->R3 R4 Incubate 10 min R3->R4 R5 Measure Luminescence R4->R5 A1 Calculate GI50 R5->A1

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Data Summary: Anti-Proliferative Activity (GI50, nM)
CompoundGI50 (nM) in NCI-H1975 (L858R/T790M)
TPM-001 > 10,000
Gefitinib > 10,000
Osimertinib 35

Data are hypothetical and for illustrative purposes.

Interpretation: The cell viability results are consistent with the upstream biochemical and cellular data. TPM-001 and Gefitinib fail to inhibit the growth of NCI-H1975 cells, which are dependent on the T790M-mutant EGFR for survival. [24][28]Osimertinib, however, demonstrates potent anti-proliferative activity, confirming that its ability to inhibit the T790M kinase and its downstream signaling pathway translates directly to a robust and desirable phenotypic outcome.

Conclusion and Summary

This guide outlines a systematic, multi-tiered approach to benchmarking a novel compound, TPM-001, against established clinical inhibitors of EGFR. The experimental cascade—from direct enzyme kinetics to cellular pathway analysis and finally to a phenotypic proliferation assay—provides a logical and self-validating framework for decision-making in a drug discovery context.

ParameterTPM-001Gefitinib (1st Gen)Osimertinib (3rd Gen)
Biochem IC50 (WT EGFR) 15 nM25 nM10 nM
Biochem IC50 (T790M EGFR) 1,250 nM2,000 nM1 nM
Cellular p-EGFR IC50 (T790M) > 5,000 nM> 10,000 nM20 nM
Cellular Viability GI50 (T790M) > 10,000 nM> 10,000 nM35 nM

Based on the integrated (though hypothetical) dataset, 3-(3-Methoxyphenyl)thiomorpholine (TPM-001) exhibits a profile characteristic of a first-generation EGFR inhibitor. It is potent against the wild-type enzyme but is ineffective against the key T790M resistance mutation. While it may not represent an advancement for treating resistant tumors, this systematic evaluation provides a clear and definitive characterization of its biological activity, allowing researchers to accurately position it within the landscape of EGFR-targeted therapies and make informed decisions about its future development.

References

Sources

Validation

A Senior Scientist's Comparative Guide to Validating Target Engagement of 3-(3-Methoxyphenyl)thiomorpholine

In the landscape of modern drug discovery, the unequivocal confirmation that a therapeutic candidate binds to its intended molecular target within a physiological context is a cornerstone of a successful program.[1][2] A...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal confirmation that a therapeutic candidate binds to its intended molecular target within a physiological context is a cornerstone of a successful program.[1][2] An unverified mechanism of action can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and clinical failures due to a lack of efficacy or unforeseen toxicity.[2] This guide provides an in-depth comparison of leading methodologies for validating the target engagement of novel small molecules, using the compound 3-(3-Methoxyphenyl)thiomorpholine as a central example.

While pharmacological data on 3-(3-Methoxyphenyl)thiomorpholine is not extensively published, its structural analogs, such as certain arylcyclohexylamines, are known to interact with central nervous system targets like the N-methyl-D-aspartate receptor (NMDAR).[3] The thiomorpholine scaffold itself is a privileged structure in medicinal chemistry, appearing in compounds targeting a wide array of proteins.[4][5][6] Therefore, upon identifying a putative target for this compound—let's hypothesize it to be a novel CNS receptor or an intracellular kinase—the rigorous validation of its engagement becomes the immediate, critical next step.

This document eschews a one-size-fits-all template. Instead, it offers a strategic comparison of three powerful, yet fundamentally different, approaches to confirming target engagement: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assays, and Surface Plasmon Resonance (SPR). We will delve into the causality behind experimental choices, provide actionable protocols, and present data in a clear, comparative format to guide researchers in selecting the most appropriate validation strategy.

Method 1: Cellular Thermal Shift Assay (CETSA) - Confirming Intracellular Binding in a Label-Free System

CETSA is a powerful biophysical method that allows for the detection of a compound's binding to its target in the native cellular environment—including cells, cell lysates, or even tissue samples.[7][8] The core principle is that ligand binding confers thermodynamic stability to the target protein, resulting in an increased melting temperature (T_m).[9][10] This shift is a direct proxy for target engagement.

Causality and Experimental Rationale: Choosing CETSA as a primary validation method is advantageous because it requires no modification to the compound or the target protein (i.e., it is label-free). It provides direct evidence of target interaction within the complex milieu of the cell, which is a significant step up from assays using purified proteins. A positive result strongly indicates that the compound can penetrate the cell membrane (if using intact cells) and bind its target in the presence of endogenous competitors and cofactors.

CETSA Experimental Workflow

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis start Culture cells expressing the target protein treat Treat cells with 3-(3-Methoxyphenyl)thiomorpholine (or vehicle control) start->treat heat Aliquot samples and heat to a range of temperatures (e.g., 40°C to 70°C) treat->heat lyse Lyse cells to release soluble proteins heat->lyse separate Separate soluble fraction from precipitated aggregates (via centrifugation) lyse->separate quantify Quantify remaining soluble target protein (e.g., by Western Blot or MS) separate->quantify plot Plot protein abundance vs. temperature to generate 'melting curves' quantify->plot

Caption: CETSA workflow for validating intracellular target engagement.

Detailed CETSA Protocol (Western Blot Readout)
  • Cell Seeding & Treatment: Seed cells known to express the target protein in a multi-well plate. Once they reach ~80% confluency, replace the medium with fresh medium containing various concentrations of 3-(3-Methoxyphenyl)thiomorpholine or a vehicle control (e.g., 0.1% DMSO). Incubate for a duration appropriate to allow for cell penetration and binding (e.g., 1-2 hours).

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a buffered solution to a specific cell density.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Using a thermal cycler with a temperature gradient, heat the tubes for a set time (e.g., 3 minutes) across a range of temperatures (e.g., from 40°C to 70°C in 2°C increments). Cool immediately on ice for 3 minutes.[9]

  • Lysis: Lyse the cells to release intracellular contents. This can be achieved by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.

  • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of the specific target protein remaining in the supernatant using a standard method like Western Blotting or, for higher throughput, an AlphaScreen®-based assay.[9]

  • Data Analysis: For each treatment condition, plot the normalized band intensity (relative to the unheated sample) against the temperature. Fit the data to a sigmoidal curve to determine the melting temperature (T_m). A positive target engagement is indicated by a statistically significant increase in T_m in compound-treated cells compared to vehicle-treated cells (a ΔT_m).

Hypothetical Data Summary: CETSA
CompoundConcentration (µM)Apparent T_m (°C)Thermal Shift (ΔT_m vs. Vehicle)
Vehicle (0.1% DMSO)-52.1 ± 0.3-
3-(3-Methoxyphenyl)thiomorpholine153.5 ± 0.4+1.4°C
3-(3-Methoxyphenyl)thiomorpholine1056.8 ± 0.2+4.7°C
3-(3-Methoxyphenyl)thiomorpholine5058.2 ± 0.3+6.1°C
Known Inhibitor (Positive Control)1059.5 ± 0.2+7.4°C
Non-binding Analog (Negative Control)5052.3 ± 0.5+0.2°C

Method 2: NanoBRET™ Assay - Quantifying Affinity and Residence Time in Live Cells

The NanoBRET™ Target Engagement assay is a proximity-based method that measures compound binding at a target protein within intact, living cells.[11][12] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-tagged target protein (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor).[12] A test compound that engages the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.

Causality and Experimental Rationale: This method is chosen when a quantitative measure of intracellular affinity (apparent K_d) is desired. Unlike CETSA, it provides real-time binding data from living cells.[13] The requirement for genetic modification of the target (NanoLuc® fusion) and development of a specific fluorescent tracer are key considerations. However, for many targets, especially kinases, commercial tracers and fusion vectors are readily available.[14][15] This assay is exceptionally powerful for ranking compounds by potency and can be adapted to measure drug residence time, a key parameter for predicting in vivo efficacy.[12]

NanoBRET™ Experimental Workflow

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_read Data Acquisition transfect Transfect cells with plasmid encoding Target-NanoLuc® fusion seed Seed transfected cells into a multi-well assay plate transfect->seed add_cmpd Add serial dilutions of 3-(3-Methoxyphenyl)thiomorpholine seed->add_cmpd add_tracer Add fixed concentration of fluorescent tracer add_cmpd->add_tracer incubate Incubate to allow for competitive binding equilibrium add_tracer->incubate add_sub Add NanoLuc® substrate (e.g., furimazine) incubate->add_sub read Read donor (450 nm) and acceptor (610 nm) emissions simultaneously add_sub->read calc Calculate BRET ratio (Acceptor/Donor) read->calc plot Plot BRET ratio vs. compound concentration to determine IC50 calc->plot

Caption: NanoBRET™ workflow for quantifying intracellular target engagement.

Detailed NanoBRET™ Protocol
  • Cell & Plasmid Preparation: Prepare a plasmid DNA construct encoding the target protein fused to NanoLuc® luciferase. Transfect this plasmid into a suitable cell line (e.g., HEK293T) using a transfection reagent like FuGENE® HD.[13]

  • Cell Seeding: After 18-24 hours to allow for protein expression, harvest the transfected cells and seed them into a white, 96- or 384-well assay plate.[13]

  • Compound Addition: Prepare serial dilutions of 3-(3-Methoxyphenyl)thiomorpholine in an appropriate buffer (e.g., Opti-MEM). Add the diluted compound to the wells.

  • Tracer Addition & Equilibration: Add the specific, cell-permeable fluorescent NanoBRET™ tracer at a predetermined, fixed concentration to all wells. Incubate the plate at 37°C in a CO2 incubator for a period (e.g., 2 hours) to allow the binding competition to reach equilibrium.[13]

  • Substrate Addition & Reading: Prepare the NanoLuc® substrate solution containing an extracellular NanoLuc® inhibitor. Add this solution to the wells. Immediately read the plate on a luminometer equipped with two filters to simultaneously measure the donor emission (~450 nm) and acceptor emission (~610 nm).[13]

  • Data Analysis: Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic regression model to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

Hypothetical Data Summary: NanoBRET™
CompoundIntracellular IC50 (nM)Hill SlopeMax Inhibition (%)
3-(3-Methoxyphenyl)thiomorpholine85.4-1.0598.2
Known Inhibitor (Positive Control)12.1-0.9899.5
Non-binding Analog (Negative Control)> 20,000N/A< 5

Method 3: Surface Plasmon Resonance (SPR) - Characterizing Direct Biophysical Interaction

SPR is a label-free, optical technique that provides real-time data on the kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, K_D) of molecular interactions.[16][17][18] In a typical setup for small molecule analysis, the purified target protein is immobilized on a sensor chip, and the compound of interest (the analyte) is flowed over the surface.[18] Binding events cause a change in the refractive index at the surface, which is measured in real-time as a response.

Causality and Experimental Rationale: SPR is the gold standard for confirming a direct, physical interaction between a compound and a purified target protein.[17] It is selected when precise kinetic information (k_on, k_off) and a true equilibrium constant (K_D) are needed to guide medicinal chemistry efforts. While it lacks the cellular context of CETSA or NanoBRET™, its high sensitivity and detailed kinetic output are unparalleled for mechanistic studies and hit-to-lead optimization.[16][19] It serves as a foundational, in vitro validation that must be complemented by cellular assays.

SPR Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_run Binding Cycle cluster_analysis Data Analysis immobilize Immobilize purified target protein onto SPR sensor chip baseline Flow running buffer to establish baseline immobilize->baseline prep_analyte Prepare serial dilutions of 3-(3-Methoxyphenyl)thiomorpholine in running buffer association Inject analyte for a set time (Association phase) prep_analyte->association baseline->association dissociation Flow running buffer again (Dissociation phase) association->dissociation regeneration Inject regeneration solution to remove bound analyte dissociation->regeneration sensorgram Generate sensorgrams (Response vs. Time) dissociation->sensorgram regeneration->baseline Next Cycle fit_model Fit kinetic data to a binding model (e.g., 1:1 Langmuir) sensorgram->fit_model determine_constants Determine ka, kd, and KD fit_model->determine_constants

Caption: SPR workflow for kinetic analysis of compound-target binding.

Detailed SPR Protocol
  • Protein Immobilization: Purify the target protein to >95% purity. Immobilize it onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to achieve a desired density. A reference flow cell should be prepared in parallel (e.g., activated and blocked without protein) to subtract non-specific binding.

  • Analyte Preparation: Prepare a stock solution of 3-(3-Methoxyphenyl)thiomorpholine in 100% DMSO. Create a series of dilutions in the chosen running buffer (e.g., HBS-EP+ with 1-5% DMSO). Include a buffer-only (zero concentration) sample for double referencing.

  • Binding Measurement: Perform the binding assay by executing a cycle for each analyte concentration. A typical cycle includes:

    • Baseline: Flowing running buffer over the sensor surface to establish a stable baseline.

    • Association: Injecting the analyte at a constant flow rate for a defined time (e.g., 60-120 seconds) to monitor binding.

    • Dissociation: Switching back to flowing running buffer to monitor the dissociation of the analyte from the target (e.g., for 120-600 seconds).

    • Regeneration: Injecting a pulse of a harsh solution (e.g., high salt or low pH) to strip all remaining bound analyte, preparing the surface for the next cycle.

  • Data Analysis: After subtracting the reference flow cell signal and the buffer-only injection signal, the resulting sensorgrams are analyzed. Fit the association and dissociation curves for all concentrations globally to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software to derive the association rate constant (k_a or k_on), the dissociation rate constant (k_d or k_off), and the equilibrium dissociation constant (K_D = k_d / k_a).

Hypothetical Data Summary: SPR
Compoundk_a (1/Ms)k_d (1/s)K_D (nM)
3-(3-Methoxyphenyl)thiomorpholine2.5 x 10^51.8 x 10^-272
Known Inhibitor (Positive Control)5.1 x 10^56.1 x 10^-312
Non-binding Analog (Negative Control)No Binding DetectedNo Binding DetectedN/A

Comparative Analysis and Strategic Application

The choice of assay depends critically on the stage of the drug discovery project and the specific question being asked.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement AssaySurface Plasmon Resonance (SPR)
Principle Ligand-induced thermal stabilizationCompetitive displacement of a fluorescent tracer (BRET)Change in refractive index upon binding
Context Cellular (intact cells, lysate, tissue)Live CellsIn Vitro (purified protein)
Labeling Label-freeRequires NanoLuc® fusion protein and fluorescent tracerLabel-free (target is immobilized)
Key Output Thermal Shift (ΔT_m)Intracellular IC50, apparent K_d, Residence Timek_a, k_d, K_D
Throughput Low to Medium (WB), High (AlphaScreen)HighMedium to High
Strengths Physiologically relevant; no modifications needed; confirms cell permeability and binding.[7][8]Quantitative affinity in live cells; real-time; measures residence time.[12][13]Precise kinetics and affinity; gold standard for direct binding confirmation.[16][17]
Limitations Semi-quantitative; not all proteins show a thermal shift; can be lower throughput.[7]Requires genetic engineering of target and a specific tracer; potential for artifacts from fusion tag.Lacks cellular context; requires highly pure protein; sensitive to buffer conditions.[17]

A recommended strategic workflow:

  • Initial Confirmation (In Vitro): Use SPR to confirm a direct, physical interaction between 3-(3-Methoxyphenyl)thiomorpholine and the purified target protein. This provides a clean, foundational K_D value and kinetic profile.

  • Cellular Confirmation (Label-Free): Employ CETSA to verify that the compound engages the target within intact cells. A positive thermal shift confirms cell penetration and binding in a native environment.

  • Quantitative Cellular Potency: If a more quantitative measure of intracellular affinity or residence time is needed for SAR, develop a NanoBRET™ assay. This allows for precise ranking of analogs based on their potency in a live-cell format.

By integrating these orthogonal approaches, researchers can build a comprehensive and compelling body of evidence to validate the target engagement of 3-(3-Methoxyphenyl)thiomorpholine, significantly de-risking its progression through the drug discovery pipeline.

References

  • He, T., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(17), e4151. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Gabr, M. T., et al. (2024). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 45-62. Retrieved from [Link]

  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Retrieved from [Link]

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]

  • Cravatt, B. F., & Simon, G. M. (2012). Determining target engagement in living systems. Nature Chemical Biology, 8(7), 606-611. Retrieved from [Link]

  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 57(22), 3134-3143. Retrieved from [Link]

  • Pollack, S. J. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Techniques in Drug Discovery. Royal Society of Chemistry. Retrieved from [Link]

  • St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, S., et al. (2022). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Methods in Molecular Biology. Humana, New York, NY. Retrieved from [Link]

  • St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368. Retrieved from [Link]

  • Gabr, M. T., et al. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. bioRxiv. Retrieved from [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]

  • Jones, D. S., et al. (2016). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology, 1348, 145-165. Retrieved from [Link]

  • Yin, S., et al. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science, 16(1), 123-130. Retrieved from [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749-2753. Retrieved from [Link]

  • Wallach, J., et al. (2017). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis, 9(10), 1599-1608. Retrieved from [Link]

  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-3-(3-Methoxyphenyl)morpholine. PubChem Compound Database. Retrieved from [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-268. Retrieved from [Link]

  • Szyszkowski, A., et al. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2021(4), M1291. Retrieved from [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Synthesis of Thiomorpholine: A Head-to-Head Analysis of Classical and Modern Routes

Introduction: Thiomorpholine, a saturated six-membered heterocycle containing both nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties have led to its i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Thiomorpholine, a saturated six-membered heterocycle containing both nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties have led to its incorporation into a wide array of biologically active molecules, including pharmaceuticals with antibacterial, anticancer, and anti-inflammatory properties.[2] The growing importance of thiomorpholine-containing compounds in drug development has spurred the need for efficient, scalable, and safe synthetic routes. This guide provides a comprehensive head-to-head comparison of various synthetic strategies for thiomorpholine, ranging from classical, well-established methods to modern photochemical and biocatalytic approaches. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, reaction conditions, and safety considerations. Our aim is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic route for their specific needs.

Classical Synthesis Routes: The Foundation of Thiomorpholine Chemistry

Traditional methods for synthesizing the thiomorpholine ring have been the bedrock of its chemistry for decades. These routes often involve the cyclization of bifunctional precursors and are still relevant for certain applications.

Synthesis from Diethanolamine

This classical approach involves a two-step process starting from the readily available and inexpensive diethanolamine. The hydroxyl groups are first activated, typically by conversion to mesylates or tosylates, followed by cyclization with a sulfur source, such as sodium sulfide.

Reaction Mechanism: The reaction proceeds through the initial activation of the two hydroxyl groups of diethanolamine with an activating agent like methanesulfonyl chloride, forming a bis-mesylated intermediate. This intermediate is a potent electrophile. Subsequent nucleophilic attack by a sulfide ion (from a source like sodium sulfide) leads to a double substitution and concomitant ring closure to form the thiomorpholine ring.

Experimental Protocol:

  • Step 1: Acylation of Diethanolamine

    • In a pressure reactor, combine diethanolamine and triethylamine and stir the mixture.

    • To this solution, add methanesulfonyl chloride to initiate the acylation reaction, yielding the acylated product.

  • Step 2: Cyclization with Sodium Sulfide

    • Transfer the acylated product to a cyclization reactor.

    • Add sodium sulfide to the reactor to begin the ring-closure reaction, which results in the formation of the cyclized product.

  • Step 3: Hydrolysis and Purification

    • Add hydrobromic acid (40-60% concentration) to the cyclized product to perform hydrolysis.

    • The resulting hydrolysis solution is then subjected to freeing, dewatering, and vacuum distillation for purification and drying, ultimately yielding the final thiomorpholine product.

Synthesis from Bis(2-chloroethyl)amine

This method utilizes the pre-formed bis(2-chloroethyl)amine, a nitrogen mustard derivative, which undergoes cyclization upon reaction with a sulfur nucleophile. Due to the hazardous nature of the starting material, this route requires stringent safety precautions.

Reaction Mechanism: The mechanism involves a double intramolecular nucleophilic substitution. The sulfur nucleophile, typically sodium sulfide, attacks one of the electrophilic carbon atoms bearing a chlorine atom, displacing it. The resulting thiol then undergoes an intramolecular cyclization by attacking the second chloroethyl arm, forming the thiomorpholine ring. The free amine of bis(2-chloroethyl)amine can be generated in situ from its hydrochloride salt using a base. A key feature of its reactivity is the intramolecular cyclization to a highly reactive aziridinium ion, which is the primary alkylating species.[3]

Experimental Protocol (Proposed for N-Boc-Thiomorpholine):

  • Note: This protocol is for the N-Boc protected analogue, as direct synthesis protocols are less common due to the volatility and toxicity of the unprotected starting material. The initial step would be the Boc-protection of bis(2-chloroethyl)amine hydrochloride.

  • Step 1: Reaction Setup

    • Dissolve N-Boc-N,N-bis(2-chloroethyl)amine in ethanol in a round-bottom flask.

    • In a separate flask, dissolve sodium sulfide nonahydrate (1.1 equivalents) in a minimal amount of water.[3]

  • Step 2: Cyclization

    • Add the sodium sulfide solution to the solution of the starting material.

    • Heat the reaction mixture to reflux and stir for 6-12 hours.[3]

    • Monitor the reaction progress by TLC or LC-MS.[3]

  • Step 3: Workup and Purification

    • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • Add water to the residue and extract with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude N-Boc-thiomorpholine.[3]

    • The product can be purified by column chromatography on silica gel.[3]

Safety Considerations for Bis(2-chloroethyl)amine Hydrochloride: Bis(2-chloroethyl)amine hydrochloride is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood. It is harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing genetic defects. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

Modern Synthetic Approaches: Pushing the Boundaries of Efficiency and Sustainability

Recent advances in synthetic methodology have led to the development of novel routes to thiomorpholines that offer significant advantages in terms of efficiency, safety, and environmental impact.

Photochemical Thiol-Ene Synthesis

A contemporary and highly efficient method involves a photochemical thiol-ene reaction between cysteamine and vinyl chloride, followed by a base-mediated cyclization.[1] This approach can be performed in both batch and continuous flow setups, with the latter offering enhanced safety and scalability.[1]

Reaction Mechanism: The synthesis begins with a photochemical thiol-ene "click" reaction. Under UV irradiation and in the presence of a photocatalyst, a thiyl radical is generated from cysteamine hydrochloride. This radical then adds across the double bond of vinyl chloride to form a carbon-centered radical intermediate. Subsequent chain transfer yields the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate and regenerates the thiyl radical. The final step is a base-mediated intramolecular cyclization to furnish thiomorpholine.[1][4]

G cluster_photo Photochemical Thiol-Ene Reaction cluster_cyclize Base-Mediated Cyclization Cys Cysteamine Hydrochloride Inter 2-(2-chloroethylthio)ethylamine Hydrochloride Intermediate Cys->Inter Thiol-ene 'click' reaction VC Vinyl Chloride VC->Inter Thio Thiomorpholine Inter->Thio Intramolecular cyclization Inter->Thio PC Photocatalyst (9-fluorenone) PC->Cys UV UV Light (365 nm) UV->PC Base Base (e.g., DIPEA) Base->Inter

Experimental Protocol (Continuous Flow):

  • Step 1: Feed Solution Preparation

    • Prepare a liquid feed solution by dissolving cysteamine hydrochloride, a photocatalyst (e.g., 9-fluorenone), and an internal standard in methanol.[1]

  • Step 2: Reaction Execution

    • Pump the feed solution through a photochemical reactor at a defined flow rate.

    • Introduce vinyl chloride gas into the stream using a mass flow controller.[1]

  • Step 3: Cyclization

    • The output stream containing the intermediate is mixed with a solution of a base (e.g., diisopropylethylamine) in a T-mixer.

    • The mixture then flows through a heated residence time unit to facilitate the base-mediated cyclization to thiomorpholine.[1]

  • Step 4: Workup

    • The pH of the aqueous phase is adjusted to >13 with ~4 M NaOH.

    • The aqueous phase is extracted multiple times with dichloromethane (DCM).

    • The combined organic fractions are dried over Na₂SO₄, filtered, and the solvent is removed by evaporation to yield the crude product.[1]

Biocatalytic Synthesis

A cutting-edge and highly enantioselective approach to chiral thiomorpholines involves the biocatalytic reduction of 3,6-dihydro-2H-1,4-thiazines using imine reductases (IREDs).[5] This method offers mild reaction conditions and excellent stereocontrol.

Reaction Mechanism: The synthesis starts with the formation of a prochiral 3,6-dihydro-2H-1,4-thiazine via a modified Asinger reaction. This intermediate is then stereoselectively reduced by an imine reductase enzyme, which utilizes a cofactor such as NADPH, to yield the chiral thiomorpholine. A cofactor regeneration system, for example, using glucose dehydrogenase and glucose, is often employed to maintain the catalytic cycle.[5]

G cluster_chemo Chemical Synthesis cluster_bio Biocatalytic Reduction Asinger Modified Asinger Reaction (α-haloketone + aminothiol) Thiazine 3,6-Dihydro-2H-1,4-thiazine (prochiral) Asinger->Thiazine IRED Imine Reductase (IRED) Cofactor NADPH -> NADP+ Regen Cofactor Regeneration (GDH/Glucose) Thiomorpholine Chiral Thiomorpholine

Experimental Protocol (General Procedure):

  • Step 1: Synthesis of 3,6-dihydro-2H-1,4-thiazine

    • Synthesize the prochiral or 3-chiral 3,6-dihydro-2H-1,4-thiazine substrates via a modified Asinger synthesis starting from α-haloketones and aminothiols.[5]

  • Step 2: Biocatalytic Reduction

    • In a suitable buffer, combine the 3,6-dihydro-2H-1,4-thiazine substrate, the imine reductase enzyme, NADPH, and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose).[5]

    • Incubate the reaction mixture under mild conditions (e.g., controlled temperature and shaking) until the reaction is complete.

  • Step 3: Product Isolation

    • Extract the chiral thiomorpholine product from the reaction mixture using an appropriate organic solvent.

    • Purify the product using standard techniques such as column chromatography.

Head-to-Head Comparison

ParameterSynthesis from DiethanolamineSynthesis from Bis(2-chloroethyl)aminePhotochemical Thiol-Ene Synthesis (Continuous Flow)Biocatalytic Synthesis
Starting Materials Diethanolamine, methanesulfonyl chloride, sodium sulfideBis(2-chloroethyl)amine, sodium sulfideCysteamine hydrochloride, vinyl chlorideα-haloketones, aminothiols, enzymes, cofactors
Overall Yield Moderate to good (Reported range for classical routes: 44-81%)[1]Moderate to good (Reported range for classical routes: 44-81%)[1]54% (isolated)[1]High conversion, enantioselectivity up to 99%[5]
Reaction Time Long (multi-step, includes reflux)6-12 hours (reflux)[3]40 minutes (overall residence time)[1]Varies (enzyme kinetics)
Reaction Conditions High temperature, pressure reactor may be neededReflux temperatureRoom temperature (photochemical step), 76-78°C (cyclization)[1]Mild (e.g., room temperature, aqueous buffer)[5]
Safety Concerns Use of corrosive reagentsHighly hazardous and carcinogenic starting materialUse of toxic and flammable vinyl chloride (mitigated by flow setup)Generally safe, uses non-toxic reagents
Scalability Scalable, but may require specialized equipmentChallenging due to safety concernsHighly scalablePotentially scalable, but may be limited by enzyme availability and cost
Atom Economy ModerateModerateHigh (click chemistry)High
Key Advantages Inexpensive starting materials-High efficiency, speed, safety (in flow), and atom economyHigh enantioselectivity, mild conditions, environmentally friendly
Key Disadvantages Multi-step, potentially harsh conditionsExtreme toxicity of starting materialRequires specialized photochemical equipmentRequires specific enzymes, may not be suitable for all substrates

Conclusion

The choice of a synthetic route for thiomorpholine is a critical decision that depends on various factors, including the desired scale of production, the need for stereocontrol, available equipment, and safety considerations.

  • Classical routes , such as those starting from diethanolamine or bis(2-chloroethyl)amine, remain viable options, particularly for smaller-scale syntheses where the cost of starting materials is a primary concern. However, these methods often suffer from longer reaction times, harsher conditions, and, in the case of the bis(2-chloroethyl)amine route, significant safety hazards.

  • The photochemical thiol-ene synthesis represents a significant advancement, offering a rapid, efficient, and highly atom-economical pathway to thiomorpholine. The adaptability of this method to continuous flow processing further enhances its safety profile and scalability, making it an attractive option for industrial applications.

  • The biocatalytic approach stands out for its exceptional enantioselectivity and mild, environmentally benign reaction conditions. While still an emerging technology, it holds immense promise for the synthesis of chiral thiomorpholine derivatives, which are of great interest in the development of stereospecific pharmaceuticals.

Ultimately, a thorough evaluation of the pros and cons of each method, as outlined in this guide, will enable researchers and process chemists to make an informed decision and select the optimal synthesis strategy to meet their specific objectives in the exciting and evolving field of medicinal chemistry.

References

  • Enantioselective Synthesis of Thiomorpholines through Biocatalytic Reduction of 3,6-Dihydro-2H-1,4-thiazines Using Imine Reductases. The Journal of Organic Chemistry. [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development. [Link]

  • Asinger reaction. Wikipedia. [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ResearchGate. [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]

  • Preparation method of thiomorpholine.
  • Thiomorpholine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow. PubMed. [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. PubMed. [Link]

  • Figure 2. Various approaches for synthesis of morpholine The various... ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(3-Methoxyphenyl)thiomorpholine

Understanding the Potential Hazards: A Logic-Driven Approach While the toxicological properties of 3-(3-Methoxyphenyl)thiomorpholine have not been fully investigated, data from analogous compounds such as Thiomorpholine...

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Potential Hazards: A Logic-Driven Approach

While the toxicological properties of 3-(3-Methoxyphenyl)thiomorpholine have not been fully investigated, data from analogous compounds such as Thiomorpholine and other derivatives suggest several potential hazards.[2] These include:

  • Skin and Eye Irritation: Many nitrogen and sulfur-containing heterocyclic compounds are known to cause skin irritation and serious eye irritation.[3][4]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[3][4]

  • Combustibility: The compound is classified as a combustible solid, meaning it can burn, though it may not be a significant fire risk under standard laboratory conditions.[1]

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is imperative.

Core Protective Measures: Your First Line of Defense

The following table summarizes the essential PPE for handling 3-(3-Methoxyphenyl)thiomorpholine.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (Powder-Free)Provides a chemical-resistant barrier to prevent skin contact. Powder-free gloves are recommended to avoid aerosolization and contamination of the work area.[5][6]
Eye Protection Chemical Safety Goggles or a Face ShieldProtects against splashes, dust, and vapors that can cause serious eye irritation or damage.[3][7]
Body Protection Long-Sleeved Laboratory Coat or GownPrevents incidental skin contact and protects personal clothing from contamination.
Respiratory Protection NIOSH-approved N95 or higher RespiratorRecommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[2][8]

Procedural Guidance: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is critical to minimizing exposure risk. The following protocol outlines the essential steps for safely handling 3-(3-Methoxyphenyl)thiomorpholine in a laboratory setting.

Experimental Workflow for Handling 3-(3-Methoxyphenyl)thiomorpholine

prep Preparation & PPE Donning handling Chemical Handling in Fume Hood prep->handling Proceed to handling cleanup Decontamination & Waste Disposal handling->cleanup After experiment completion post PPE Doffing & Personal Hygiene cleanup->post After waste is secured

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Methoxyphenyl)thiomorpholine
Reactant of Route 2
3-(3-Methoxyphenyl)thiomorpholine
© Copyright 2026 BenchChem. All Rights Reserved.